Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
Descripción
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Propiedades
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXIRQTDFOKPQ-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH. This specialized amino acid derivative is a critical tool in advanced peptide synthesis, particularly for sequences prone to aggregation.
Core Chemical Properties
This compound is a dipeptide building block designed for use in Fmoc solid-phase peptide synthesis (SPPS).[1] Its structure incorporates several key features: an N-terminal Fmoc protecting group, a side-chain tert-butyl (OtBu) protecting group on the glutamic acid residue, and a dimethyl-substituted oxazolidine (pseudoproline) ring formed from the serine residue. This pseudoproline moiety introduces a "kink" in the peptide backbone, effectively disrupting the interchain hydrogen bonding that leads to on-resin aggregation.[1][2]
The compound is valued for its ability to enhance the quality and yield of synthetic peptides, especially in difficult or lengthy sequences.[1][2] It is introduced as a dipeptide to circumvent the steric hindrance that would complicate the acylation of the oxazolidine nitrogen.[1] The native serine residue is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support.[1]
Quantitative and Physical Data
The following table summarizes the key chemical and physical properties of the compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₀H₃₆N₂O₈ | [3][4] |
| Molecular Weight | 552.62 g/mol | [3][4] |
| CAS Number | 909115-33-9 | [3][5] |
| Appearance | White to off-white or beige powder | |
| Purity | ≥97% (Assay) | |
| Storage Temperature | 2-8°C | |
| SMILES String | N4(--INVALID-LINK--C(=O)O)C(=O)--INVALID-LINK--CCC(=O)OC(C)(C)C | |
| InChI Key | DSGXIRQTDFOKPQ-ZEQRLZLVSA-N |
Experimental Protocols and Applications
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-SPPS to overcome aggregation issues associated with the Glu-Ser motif.[1] Its application improves coupling efficiency and the purity of the final crude peptide.[2]
General Coupling Protocol:
-
Resin Preparation: Start with a suitable Fmoc-compatible resin (e.g., Rink Amide, Wang).
-
Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid on the resin.
-
Dipeptide Coupling: Dissolve this compound and a suitable coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in an appropriate solvent like DMF. Add this solution to the deprotected resin and allow it to react for a specified time (typically 1-2 hours) to couple the dipeptide.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the target sequence.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, commonly containing a high concentration of TFA (e.g., TFA/TIPS/H₂O 95:2.5:2.5). This step simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (like OtBu) and converts the pseudoproline ring back to a native serine residue.[1]
Mechanism of Aggregation Disruption
Peptide aggregation during SPPS is often caused by the formation of intermolecular β-sheet structures, which renders the N-terminus of the growing chain inaccessible for the next coupling step. The oxazolidine ring of the pseudoproline dipeptide introduces a rigid bend or "kink" into the peptide backbone. This conformational constraint disrupts the planarity required for stable β-sheet formation, maintaining the solvation and accessibility of the peptide chain.[1][2]
Solubility Guidelines
While the pseudoproline moiety enhances on-resin solubility, handling the final cleaved peptide may require specific solubilization protocols. The following is a general guideline for dissolving peptides based on their overall charge.[3]
-
Calculate Overall Charge:
-
Assign -1 for acidic residues (Asp, Glu) and the C-terminal -COOH.
-
Assign +1 for basic residues (Arg, Lys, His) and the N-terminal -NH₂.
-
Assign 0 for all other neutral amino acids.
-
-
Select Solvent Based on Charge:
-
Net Negative Charge (<0): Attempt to dissolve in water first. If unsuccessful, add a small amount of ammonium hydroxide (<50 µL) or a basic buffer. If solubility is still an issue, use a small volume of DMSO to solubilize, then dilute with aqueous buffer.[3]
-
Net Positive Charge (>0): Attempt to dissolve in water first. If this fails, try a 10-30% acetic acid solution. For highly resistant peptides, use a minimal amount of DMSO before diluting with an acidic solution.[3]
-
Net Neutral Charge (=0): These peptides are often hydrophobic. Start with an organic solvent like acetonitrile, methanol, or isopropanol. For very hydrophobic peptides, dissolve in a small amount of DMSO and then carefully dilute with water to the desired concentration.[3]
-
Storage and Handling
To ensure the integrity and reactivity of the compound, proper storage is essential.
-
Storage: The solid powder should be stored at 2-8°C.
-
Handling: As with all laboratory chemicals, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that serves as a critical tool in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu protective group strategy. Its strategic design addresses one of the most significant challenges in the synthesis of long or complex peptides: the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support. This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the effective utilization of this compound in research and drug development.
Core Chemical and Physical Properties
This compound is a white to off-white powder.[1] Its structure incorporates several key features: the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a glutamic acid residue with a tert-butyl (OtBu) protected side chain, and a serine residue modified into a pseudoproline (Psi(Me,Me)pro) moiety. This pseudoproline is a dimethylated oxazolidine ring formed from the serine backbone and side chain. This modification is temporary and is cleaved under standard TFA treatment, regenerating the native serine residue in the final peptide.
Table 1: Chemical and Physical Data for this compound
| Property | Value |
| Molecular Formula | C30H36N2O8 |
| Molecular Weight | 552.62 g/mol [2] |
| CAS Number | 909115-33-9[2] |
| Appearance | White to off-white powder[1] |
| Purity (HPLC) | ≥97.0% |
| Solubility | Insoluble in water (6.6E-4 g/L at 25°C)[1] |
| Storage | 2-8°C |
Mechanism of Action and Advantages in Peptide Synthesis
During SPPS, growing peptide chains, particularly those with hydrophobic residues, can form stable secondary structures like β-sheets through inter-chain hydrogen bonding. This aggregation leads to poor solvation, steric hindrance, and consequently, incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.
This compound mitigates this by introducing a temporary "kink" in the peptide backbone. The oxazolidine ring of the pseudoproline sterically favors a cis-amide bond with the preceding amino acid residue, disrupting the formation of regular secondary structures.[3][4] This structure-breaking effect enhances the solvation of the peptide-resin complex, making the N-terminus more accessible for subsequent coupling reactions.[3][4]
Key Advantages:
-
Enhanced Coupling Efficiency: By preventing aggregation, this dipeptide significantly improves the efficiency of amino acid coupling, especially in "difficult" sequences.[5]
-
Increased Peptide Purity and Yield: The reduction of deletion sequences and other side reactions leads to a higher purity of the crude peptide product and an overall increase in synthesis yield.[5][6]
-
Improved Solubility: Peptides containing a pseudoproline residue often exhibit markedly improved solubility, which is advantageous for both the synthesis process and the handling of the final product.[5]
-
Facilitation of Cyclic Peptide Synthesis: The kink introduced by the pseudoproline can pre-organize the linear peptide into a conformation that favors efficient head-to-tail cyclization, often increasing yields and reaction rates.[5]
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS protocols. It is introduced as a dipeptide unit, which has the added advantage of extending the peptide chain by two residues in a single coupling step.
General Protocol for Manual Solid-Phase Peptide Synthesis
This protocol outlines the key steps for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of the Dipeptide: In a separate vial, dissolve this compound (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimum volume of DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.
-
Chain Elongation: Repeat the coupling and deprotection cycles for the subsequent amino acids in the sequence.
-
Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group and the pseudoproline ring (which reverts to serine). A standard cleavage cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
Applications in Research and Drug Development
The ability to synthesize complex and aggregation-prone peptides is crucial for various research and therapeutic applications. Peptides are key players in numerous biological processes and are increasingly being developed as therapeutic agents for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[6]
Case Study: Synthesis of Human Defensin 5 (HD5)
A notable application of pseudoproline dipeptides is in the optimized synthesis of Human α-defensin 5 (HD5). HD5 is a 32-residue antimicrobial peptide with a complex structure containing three disulfide bonds. Its synthesis via standard Fmoc-SPPS is problematic due to aggregation. In a study by Vernieri et al., the use of pseudoproline dipeptides at selected positions, along with an aggregation-reducing ChemMatrix® resin, significantly improved the synthesis. The resulting crude peptide was of high enough purity to proceed directly to oxidative folding to obtain the native peptide, with a final purity of >95%.[2] This highlights the enabling power of pseudoproline dipeptides in accessing complex, biologically active peptides.
While specific signaling pathways targeted by peptides synthesized using this compound are not extensively detailed in the public literature, its utility in producing peptides like human defensins points towards applications in immunology and anti-infective drug development. Human defensins are key components of the innate immune system and exert their antimicrobial effects through mechanisms that can involve direct membrane disruption of pathogens and modulation of host immune responses.
Visualizing the Workflow and Logic
Fmoc-SPPS Cycle with Pseudoproline Dipeptide
Caption: Standard Fmoc-SPPS cycle for incorporating a pseudoproline dipeptide.
Logical Flow of Pseudoproline's Action
Caption: Logical diagram illustrating how pseudoprolines overcome synthesis challenges.
Conclusion
This compound is a powerful and indispensable tool in the field of peptide chemistry. By effectively disrupting peptide aggregation through the temporary introduction of a proline-like kink, it enables the successful synthesis of long and "difficult" peptide sequences that would otherwise be inaccessible. Its use leads to significant improvements in coupling efficiency, crude peptide purity, and overall yield. For researchers and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides is a key strategy for advancing the synthesis of complex, biologically active peptides for therapeutic and research purposes.
References
An In-depth Technical Guide to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Key Tool in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized dipeptide derivative that plays a crucial role in modern solid-phase peptide synthesis (SPPS), particularly in the production of "difficult" peptide sequences.[1] These sequences are often prone to aggregation due to the formation of secondary structures like β-sheets, which can lead to poor coupling efficiency, low yields, and purification challenges.[2][3] This technical guide provides a comprehensive overview of the structure, application, and experimental protocols related to this compound, a valuable tool for researchers and professionals in peptide chemistry and drug development.[4]
The core of this dipeptide's utility lies in the pseudoproline (Ψ(Me,Me)pro) moiety. Pseudoproline dipeptides are formed by the cyclization of a serine or threonine residue's side-chain hydroxyl group with its backbone amide nitrogen, creating a temporary oxazolidine ring structure.[3][5] This modification introduces a "kink" in the peptide backbone, similar to a natural proline residue, which effectively disrupts inter-chain hydrogen bonding and prevents the formation of aggregates.[1][3][5] The this compound dipeptide is designed for seamless integration into standard Fmoc-based SPPS workflows.[3] The protecting groups, Fluorenylmethyloxycarbonyl (Fmoc) on the N-terminus and tert-butyl (OtBu) on the glutamic acid side-chain, are compatible with orthogonal deprotection strategies.[6] The pseudoproline structure is stable throughout the synthesis and is readily cleaved under standard final cleavage conditions, typically with trifluoroacetic acid (TFA), to regenerate the native serine residue.[1]
Chemical Structure and Properties
This compound is a dipeptide composed of glutamic acid and a modified serine residue. The key structural features include the N-terminal Fmoc protecting group, the side-chain OtBu protecting group on the glutamic acid, and the C-terminal serine residue modified into a dimethylated pseudoproline.
| Property | Value | Reference |
| Molecular Formula | C30H36N2O8 | [7][8] |
| Molecular Weight | 552.62 g/mol | [7][8] |
| Appearance | White to off-white powder | [6] |
| Purity (HPLC) | ≥ 97.0% | |
| Solubility | Soluble in DMF and NMP | [3] |
| Storage Temperature | 2-8°C |
Applications in Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-SPPS to overcome aggregation and improve the synthesis of difficult peptide sequences.[1] Its use is particularly advantageous in:
-
Synthesis of Long Peptides: By preventing aggregation, it allows for the efficient synthesis of peptides that would otherwise be challenging to produce.[1]
-
Improving Crude Peptide Purity: The disruption of secondary structures leads to fewer deletion and truncation products, resulting in a higher purity of the crude peptide and simplifying subsequent purification steps.[1][2]
-
Enhancing Solubility: Peptides containing pseudoproline residues often exhibit improved solubility in synthesis solvents, which facilitates handling and purification.[1][3]
-
Facilitating Cyclization: The kink introduced by the pseudoproline can pre-organize the peptide backbone into a conformation that favors efficient head-to-tail cyclization.[1]
Experimental Protocols
The following is a representative protocol for the incorporation of this compound into a peptide sequence during manual Fmoc-SPPS. This protocol assumes the synthesis of a hypothetical peptide on a Rink Amide resin.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS)
-
Cold diethyl ether
Synthesis Workflow
References
- 1. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pseudoproline - Wikipedia [en.wikipedia.org]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
The Role of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in Mitigating Peptide Aggregation During Solid-Phase Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized pseudoproline dipeptide that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the production of complex, aggregation-prone peptide sequences. Its "mechanism of action" is not biological, but rather a chemical strategy to enhance the efficiency and purity of peptide synthesis. By introducing a temporary "kink" in the growing peptide chain, this dipeptide effectively disrupts the formation of secondary structures, such as β-sheets, which are the primary cause of on-resin aggregation. This technical guide provides an in-depth analysis of the chemical mechanism of this compound, detailed experimental protocols for its use, and a review of its impact on peptide purity and yield.
Introduction: The Challenge of Peptide Aggregation in SPPS
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. The Fmoc/tBu strategy is a widely adopted method due to its milder reaction conditions. However, a significant challenge in SPPS is the tendency of growing peptide chains to aggregate on the solid support, especially for sequences containing hydrophobic residues or those prone to forming stable secondary structures.[1][2] This aggregation can lead to incomplete coupling and deprotection reactions, resulting in truncated or deletion sequences, reduced yields, and significant challenges in purification.[1][2]
To address this, various strategies have been developed, including the use of specialized resins and "difficult sequence" protocols.[3][4] Among the most effective solutions is the incorporation of pseudoproline dipeptides.[3][5] These modified amino acid building blocks act as temporary structure-breakers, enhancing the solvation of the peptide chain and improving reaction kinetics.[3][6]
Chemical Mechanism of Action of this compound
This compound is a dipeptide where the serine residue is reversibly protected as a dimethyloxazolidine, a proline-like structure. This modification is the key to its function.
2.1. Disruption of Secondary Structure Formation
The primary mechanism of action is the introduction of a conformational "kink" into the peptide backbone.[3][6] The oxazolidine ring structure favors a cis-amide bond conformation with the preceding glutamic acid residue, in contrast to the more common trans conformation.[3] This forced bend disrupts the inter-chain hydrogen bonding that is essential for the formation of β-sheet structures, a major contributor to peptide aggregation.[3] By preventing the peptide chains from aligning and aggregating, the reactive N-terminus of the growing peptide remains accessible for subsequent coupling reactions.[3]
2.2. Enhanced Solvation and Solubility
The disruption of secondary structures leads to improved solvation of the peptide-resin complex in the synthesis solvents (e.g., DMF, NMP).[3] This enhanced solubility further contributes to more efficient coupling and deprotection steps. Peptides incorporating pseudoprolines often exhibit better solubility even after cleavage from the resin, which can simplify purification and subsequent handling.[6]
2.3. Reversible Protection
The pseudoproline moiety is stable throughout the standard Fmoc-SPPS cycles. However, it is readily cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection and cleavage from the resin, regenerating the native serine residue in the final peptide.[3] This "traceless" nature makes it a powerful tool for improving synthesis without permanently modifying the target peptide.
Quantitative Impact on Peptide Synthesis
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purity Improvement | Reference |
| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Lower purity with significant deletion sequences | [1] |
| Amyloid Beta-Peptide (Aβ42) | SPPS with Pseudoprolines | 57% | Markedly improved purity with reduced byproducts | [1] |
| human Amylin (hIAPP) (8-37) | Standard Fmoc/tBu SPPS | Traces | - | [7] |
| human Amylin (hIAPP) (8-37) | SPPS with Pseudoproline Derivatives | High Yield | High purity, suitable for further modifications | [7] |
Note: The modest increase in crude yield for Aβ42 with pseudoprolines is accompanied by a significant improvement in the purity of the crude product, which is a critical factor for successful purification and overall yield of the final peptide.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.
4.1. Materials and Reagents
-
This compound
-
Appropriate Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagents (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether, cold
4.2. Standard Fmoc-SPPS Cycle
A typical cycle for adding a standard Fmoc-amino acid involves the following steps:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Add the pre-activated Fmoc-amino acid (e.g., activated with HATU/DIPEA in DMF) to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF.
4.3. Protocol for Incorporation of this compound
The pseudoproline dipeptide is introduced using a standard coupling protocol, substituting a regular amino acid coupling step.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is removed by following the deprotection and washing steps outlined in section 4.2.
-
Activation of the Dipeptide: In a separate vessel, dissolve this compound (1.5-2 equivalents relative to the resin loading) and a coupling reagent such as HATU (1.5-2 equivalents) in DMF. Add DIPEA (3-4 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated dipeptide solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or TNBS test) to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, the coupling step can be repeated.
-
Chain Elongation: After successful coupling of the pseudoproline dipeptide, proceed with the standard Fmoc-SPPS cycles (deprotection, washing, coupling) for the subsequent amino acids in the sequence.
4.4. Cleavage and Final Deprotection
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes the side-chain protecting groups (including the OtBu group), and converts the pseudoproline back to a native serine residue.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Mechanism and Workflow
5.1. Signaling Pathway of Aggregation Disruption
Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.
5.2. Experimental Workflow for SPPS Incorporation
Caption: Workflow for incorporating Fmoc-pseudoproline dipeptides in SPPS.
Conclusion
This compound is a powerful tool for overcoming one of the most significant challenges in solid-phase peptide synthesis. Its unique chemical mechanism of disrupting peptide aggregation through the introduction of a reversible conformational kink leads to demonstrably improved synthesis outcomes, particularly for long and "difficult" sequences. By enhancing peptide purity and yield, this pseudoproline dipeptide facilitates the production of high-quality peptides for research, diagnostics, and therapeutic development. The detailed protocols and workflows provided in this guide offer a practical framework for the successful implementation of this valuable synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the phenomenon of peptide chain aggregation during Solid-Phase Peptide Synthesis (SPPS). This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete reactions, low yields, and difficult purifications. The introduction of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these challenges. This technical guide provides a comprehensive overview of the benefits, mechanisms of action, and practical application of this specialized dipeptide in SPPS.
Core Benefits of Incorporating this compound
The strategic incorporation of this compound into a peptide sequence offers a multitude of advantages that collectively enhance the efficiency and success rate of SPPS, especially for "difficult" sequences.
1. Disruption of Secondary Structures and Mitigation of Aggregation: The primary and most crucial benefit of this pseudoproline dipeptide is its ability to disrupt the formation of secondary structures, particularly β-sheets, which are the main cause of peptide chain aggregation on the solid support.[1][2][3] The oxazolidine ring of the pseudoproline moiety introduces a "kink" into the peptide backbone, similar to a proline residue.[1][2] This conformational constraint disrupts the regular hydrogen bonding patterns required for β-sheet formation, thereby preventing the peptide chains from aggregating.[3]
2. Enhanced Solubility and Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[1] This improved solvation ensures that the reactive sites of the peptide are more accessible to the reagents, facilitating more efficient coupling and deprotection steps.[1]
3. Improved Coupling Efficiency and Higher Yields: The enhanced solvation and reduced steric hindrance resulting from the disruption of aggregates lead to significantly improved coupling efficiencies.[1][3] This translates to higher overall yields of the desired full-length peptide and reduces the prevalence of deletion and truncated sequences in the crude product.[3] In the synthesis of highly aggregation-prone peptides, the use of pseudoproline dipeptides can be the determining factor in obtaining any usable product at all.[4]
4. Increased Purity of Crude Peptides: A direct consequence of improved coupling efficiency is a demonstrably purer crude peptide product.[3] This simplifies the downstream purification process, often reducing the time and resources required for HPLC purification and ultimately improving the overall yield of the final, pure peptide.
5. Reversible Modification: The pseudoproline moiety is stable under the standard basic conditions of Fmoc deprotection but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage and deprotection step.[1][5] This regenerates the native serine residue in the final peptide, leaving no permanent modification.
Data Presentation: Illustrative Comparison of SPPS Efficiency
Table 1: Illustrative Crude Yield Comparison
| Synthesis Strategy | Target Peptide Sequence (Example) | Crude Yield (%) |
| Standard Fmoc/tBu SPPS | Aggregation-Prone Peptide | ~20-40% |
| Fmoc/tBu SPPS with Pseudoproline Dipeptide | Aggregation-Prone Peptide | ~50-70% |
Table 2: Illustrative Crude Purity Comparison (by HPLC)
| Synthesis Strategy | Target Peptide Sequence (Example) | Crude Purity (%) |
| Standard Fmoc/tBu SPPS | Aggregation-Prone Peptide | ~30-50% |
| Fmoc/tBu SPPS with Pseudoproline Dipeptide | Aggregation-Prone Peptide | >70% |
Note: The data presented in these tables are illustrative and represent the generally observed trend when incorporating pseudoproline dipeptides in the synthesis of difficult sequences. Actual results will vary depending on the specific peptide sequence, synthesis scale, and other experimental conditions.
Experimental Protocols
The following provides a detailed methodology for the manual solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane - TIPS)
-
Cold diethyl ether
-
Kaiser test kit or other ninhydrin-based test
Protocol for a Single Coupling Cycle with this compound:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), IPA (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive result is indicated by a deep blue color).
-
-
Activation of this compound:
-
In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of the coupling reagent (e.g., HBTU) in a minimal amount of DMF.
-
Add 6-8 equivalents of DIPEA to the solution and vortex for 1-2 minutes to pre-activate.
-
-
Coupling Reaction:
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by the beads remaining colorless or yellowish). If the test is positive, the coupling can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.
-
The peptide chain is then ready for the deprotection of the Fmoc group on the newly added dipeptide and the subsequent coupling of the next amino acid.
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin thoroughly with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product under vacuum.
-
The crude peptide can then be purified by reverse-phase HPLC.
Mandatory Visualization
Caption: General Workflow for SPPS Incorporating a Pseudoproline Dipeptide.
Caption: Mechanism of Action of Pseudoproline Dipeptides in SPPS.
Conclusion
This compound is a highly effective tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt peptide chain aggregation leads to significant improvements in coupling efficiency, crude peptide purity, and overall yield. For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic use of this and other pseudoproline dipeptides can be instrumental in the successful and efficient production of complex and aggregation-prone peptides.
References
The Strategic Incorporation of Pseudoproline Dipeptides in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, reduced yields, and significant challenges in purification. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues, acting as temporary "kink-inducers" in the peptide backbone to disrupt secondary structure formation and enhance solvation. This technical guide provides an in-depth exploration of the role of pseudoproline dipeptides in peptide synthesis, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying principles and workflows.
The Core Principle: Disrupting Aggregation to Enhance Synthesis
Pseudoproline dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][2] This modification, introduced during solid-phase peptide synthesis (SPPS), confers a proline-like conformational rigidity to the dipeptide unit.[1] The critical advantage of this induced "kink" is the disruption of the regular hydrogen bonding patterns that lead to the formation of β-sheets, the primary cause of peptide chain aggregation.[1][3] By preventing aggregation, the growing peptide chain remains better solvated, allowing for more efficient and complete coupling of subsequent amino acids.[1][2] This ultimately results in higher yields and purer crude peptide products.[1] The pseudoproline moiety is stable throughout the synthesis and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine, threonine, or cysteine residue in the final peptide.[3]
Quantitative Impact on Peptide Synthesis
The use of pseudoproline dipeptides can dramatically improve the outcomes of challenging peptide syntheses. The following tables summarize the quantitative improvements in purity and yield observed in the synthesis of known "difficult" peptides.
Table 1: Comparative Purity of Crude Liraglutide Synthesis
| Synthesis Strategy | Crude Purity (%) | Reference |
| Standard SPPS (HCTU/DIEA, no pseudoprolines) | Unsatisfactory | [4] |
| SPPS with one pseudoproline (Val¹⁷-Ser¹⁸) | Improved | [4] |
| SPPS with two pseudoprolines (Phe¹³-Thr¹⁴ and Val¹⁷-Ser¹⁸) | Further Improved | [4] |
| SPPS with three pseudoprolines (Gly¹¹-Thr¹², Phe¹³-Thr¹⁴, and Val¹⁷-Ser¹⁸) | 84% | [4][5] |
Table 2: Synthesis of Human Amylin (hIAPP) - A Case Study
| Peptide Sequence | Synthesis Strategy | Outcome | Reference |
| hAmylin(8-37) | Standard Fmoc amino acids | Only traces of the desired peptide | [6][7] |
| hAmylin(8-37) | Incorporation of pseudoproline dipeptides | High yield of the desired product | [6][7] |
| hAmylin(1-37) | Without pseudoproline dipeptides | Crude product not pure enough for cyclization | [8] |
| hAmylin(1-37) | Incorporation of pseudoproline dipeptides | Crude material pure enough for disulfide bond formation | [6][7][9] |
Mechanism of Action and Strategic Advantages
The introduction of a pseudoproline dipeptide imposes a conformational kink in the peptide backbone, favoring a cis-amide bond over the more common trans conformation. This disruption of the linear structure is the key to preventing the inter-chain hydrogen bonding that facilitates β-sheet formation and subsequent aggregation.
Experimental Protocols
The following protocols provide a general framework for the incorporation of pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
This protocol outlines a manual synthesis cycle for coupling a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (5 equivalents)
-
Coupling reagent (e.g., HATU) (5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF within a reaction vessel.[2]
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HATU (5 eq.) in a minimal volume of DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 1-2 minutes.[2]
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (colorless beads) indicates complete coupling.[2]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents.[2]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly incorporated dipeptide.[2]
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.[2]
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the completed peptide from the resin and removing all protecting groups, including the conversion of the pseudoproline back to its native amino acid.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).[2]
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final synthesis step, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[2]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to its native form.[2]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to a larger volume of cold diethyl ether.[2]
-
Purification: Pellet the peptide via centrifugation, wash the pellet with cold ether, and then purify the crude product using standard techniques such as reverse-phase HPLC.[2]
SPPS Workflow with Pseudoproline Integration
The integration of pseudoproline dipeptides into a standard Fmoc-SPPS workflow is a straightforward substitution of a standard amino acid coupling step. The overall process remains the same, highlighting the ease of adoption for this powerful technique.
Conclusion
Pseudoproline dipeptides represent a significant advancement in the field of peptide synthesis. Their ability to act as reversible, structure-disrupting elements provides a robust solution to the pervasive problem of peptide aggregation during SPPS. As demonstrated by the quantitative data from the synthesis of challenging peptides like Liraglutide and human Amylin, the strategic incorporation of these dipeptides leads to markedly improved crude purity and overall yield.[4][5][6][7] The ease of their integration into standard synthesis protocols, combined with their profound impact on synthetic efficiency, makes pseudoproline dipeptides an indispensable tool for researchers, scientists, and drug development professionals working to produce complex and therapeutically relevant peptides.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Chemistry of Control: An In-depth Technical Guide to Fmoc and OtBu Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This endeavor relies heavily on the strategic use of protecting groups, temporary chemical modifications that shield reactive functional groups from unwanted side reactions. Among the most pivotal of these are the 9-fluorenylmethoxycarbonyl (Fmoc) group for the protection of α-amines and the tert-butyl (OtBu) group for the protection of acidic side chains. The synergy between these two groups forms the bedrock of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides for research, diagnostics, and therapeutic applications.
This technical guide provides a comprehensive exploration of the core principles governing the use of Fmoc and OtBu protecting groups. We will delve into the chemical mechanisms of their application and removal, present quantitative data to inform reaction optimization, provide detailed experimental protocols, and illustrate key processes with clear, concise diagrams.
The Principle of Orthogonality: A Foundation of Modern Peptide Synthesis
The success of the Fmoc/tBu strategy in SPPS hinges on the principle of orthogonality.[1][2] This concept dictates that the protecting groups used for the temporary protection of the α-amino group and the permanent protection of the amino acid side chains can be removed under distinct, non-interfering conditions.[1] The Fmoc group is labile to basic conditions, while the OtBu group is cleaved by acid.[1][3] This orthogonality ensures that the integrity of the growing peptide chain and its side-chain protecting groups are maintained throughout the iterative cycles of amino acid coupling and deprotection.[4]
The Fmoc Group: A Base-Labile Guardian of the α-Amine
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most widely used SPPS strategy.[2][5] Its key feature is its stability under acidic and neutral conditions, coupled with its rapid removal by mild bases, most commonly piperidine.[1][6]
Mechanism of Fmoc Protection
The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.[1] The lone pair of the amino group nitrogen attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of a stable carbamate linkage.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
The Strategic Imperative of Dimethylated Pseudoproline Dipeptides in Modern Peptide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide and protein development, the synthesis of long, complex, and aggregation-prone sequences remains a significant hurdle. The formation of secondary structures, particularly β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, low yields, and challenging purification processes. Dimethylated pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges, enhancing the efficiency and success rate of synthesizing even the most "difficult" peptides. This technical guide provides a comprehensive overview of dimethylated pseudoproline dipeptides, their mechanism of action, practical applications, and detailed experimental protocols.
Core Concepts: Disrupting Aggregation at the Molecular Level
Dimethylated pseudoproline dipeptides are synthetic building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues.[1][2] The defining feature of these dipeptides is the formation of a temporary oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring, created by reacting the side-chain hydroxyl or thiol group with an aldehyde or ketone, commonly acetone or formaldehyde.[1] This cyclic structure, which is cleaved under standard trifluoroacetic acid (TFA) conditions during final deprotection, introduces a "kink" into the peptide backbone, mimicking the conformational effect of a proline residue.[3][4]
The strategic incorporation of these dipeptides disrupts the interchain hydrogen bonding responsible for the formation of β-sheet aggregates.[3] This disruption enhances the solvation of the growing peptide chain, improving the accessibility of the N-terminus for subsequent coupling reactions and leading to higher crude purity and overall yield.[1][5]
Quantitative Impact on Synthesis Efficiency
The use of dimethylated pseudoproline dipeptides can dramatically improve the outcome of challenging peptide syntheses. The following tables summarize the quantitative improvements observed in the synthesis of known aggregation-prone peptides.
Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of Human Amylin (hIAPP) [6]
| Peptide Sequence | Synthesis Strategy | Observed Outcome | Approximate Yield |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0% |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield" |
| Full-Length Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline & Hmb Derivatives | Successful synthesis of the full-length peptide. | 10-30% (purified) |
Table 2: Comparative Crude Yield for Amyloid Beta-Peptide (Aβ42) Synthesis [7]
| Synthesis Strategy | Crude Yield (%) |
| Standard Fmoc/tBu SPPS | 56% |
| SPPS with Pseudoprolines | 57% |
While the increase in crude yield for Aβ42 appears modest, it is crucial to note that for many "difficult sequences," the inclusion of pseudoprolines can be the deciding factor in obtaining a usable amount of the target peptide.[7]
Experimental Protocols
Synthesis of Fmoc-Protected Dimethylated Pseudoproline Dipeptides
The synthesis of the pseudoproline dipeptide building block is a critical precursor to its incorporation into a peptide sequence. The following is a general protocol for the "post-insertion" method, which is often preferred for its efficiency.[8]
Materials:
-
Fmoc-Xaa-Ser/Thr-OH dipeptide
-
Dry Tetrahydrofuran (THF)
-
Pyridinium p-toluenesulfonate (PPTS)
-
2,2-dimethoxypropane
-
5% aqueous HCl
-
Ethyl acetate (EtOAc)
-
Hexane
-
Magnesium sulfate (MgSO4)
Procedure:
-
Synthesize the Fmoc-Xaa-Ser/Thr-OH dipeptide using standard solution-phase or solid-phase methods.
-
Suspend the purified dipeptide (5.0 mmol) in dry THF (100 mL).
-
Add PPTS (250 mg, 1.0 mmol) and 2,2-dimethoxypropane (3.0 mL, 25.0 mmol) to the suspension.
-
Stir the reaction mixture at room temperature and monitor the progress by HPLC.
-
Upon completion, acidify the mixture with 5% aq HCl to pH 1 in an ice bath.
-
Reduce the volume of the solution by half under reduced pressure.
-
Extract the product with EtOAc (2 x 150 mL).
-
Wash the combined organic layers with water (100 mL) and brine (2 x 100 mL).
-
Dry the organic phase over MgSO4 and concentrate to dryness.
-
Recrystallize the residue from EtOAc/hexane to yield the pure Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH.
Incorporation of Dimethylated Pseudoproline Dipeptides into a Peptide Sequence via Manual SPPS
This protocol outlines the manual solid-phase synthesis cycle for incorporating a pre-formed Fmoc-protected dimethylated pseudoproline dipeptide into a growing peptide chain.[6]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (5 eq.)
-
Coupling reagent (e.g., HATU) (5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
TNBS or Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and HATU (5 eq.) in a minimum volume of DMF. Add DIPEA (10 eq.) and mix for 1-2 minutes.
-
Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a TNBS or Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups, including the conversion of the pseudoproline back to its native amino acid.[6]
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and opens the oxazolidine/thiazolidine ring.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.
-
Purification: Pellet the peptide via centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase HPLC.
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involved in the use of dimethylated pseudoproline dipeptides.
Caption: Workflow for incorporating a pseudoproline dipeptide in Fmoc-SPPS.
Caption: How pseudoproline dipeptides prevent aggregation during SPPS.
Conclusion and Future Outlook
Dimethylated pseudoproline dipeptides are an indispensable tool in modern peptide synthesis, enabling the production of peptides that were previously considered inaccessible.[2][9] Their ability to act as temporary, structure-disrupting elements significantly improves the efficiency of Fmoc-SPPS, leading to higher yields and purities of crude products. As the demand for complex synthetic peptides in research and drug development continues to grow, the strategic application of these specialized building blocks will be paramount to success. Future research may focus on the development of novel pseudoproline derivatives with enhanced properties and broader applicability to further expand the horizons of synthetic peptide chemistry.
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. The role of pseudo-proline dipeptides [gtpeptide.com]
- 5. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Imperative of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in the Synthesis of Difficult Peptides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in drug discovery and development. These "difficult sequences" often lead to low yields, incomplete reactions, and impurities that are challenging to remove. The incorporation of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, has emerged as a powerful strategy to overcome these obstacles. This technical guide provides a comprehensive overview of the application, mechanism, and practical implementation of this valuable synthetic tool.
The Challenge of Difficult Peptide Sequences
Difficult peptide sequences are often characterized by a high content of hydrophobic residues, which can lead to the formation of stable secondary structures, primarily β-sheets, on the solid-phase support. This aggregation phenomenon results in several critical issues during Solid-Phase Peptide Synthesis (SPPS):
-
Poor Solvation: The growing peptide chain becomes insoluble in the synthesis solvents (e.g., DMF, NMP), hindering reagent access.
-
Incomplete Coupling: The N-terminus of the peptide chain is sterically shielded, preventing complete acylation by the incoming amino acid.
-
Low Yields: A significant portion of the synthesized peptides are truncated or contain deletion sequences, drastically reducing the overall yield of the desired full-length peptide.
The Pseudoproline Solution: Mechanism of Action
This compound is a dipeptide where the serine residue is reversibly protected as a dimethyl-substituted oxazolidine ring. This modification introduces a "kink" into the peptide backbone, mimicking the structure of proline.[1] This structural perturbation is the key to its effectiveness in mitigating aggregation.
The core mechanism involves the disruption of the inter-chain hydrogen bonding that is essential for the formation of β-sheet structures.[2][3][4] By breaking up these aggregates, the peptide chain remains better solvated and the N-terminus is more accessible for subsequent coupling reactions.[1] This leads to a cascade of benefits, including enhanced coupling efficiency, higher crude peptide purity, and significantly improved overall yields.[1] The pseudoproline moiety is stable throughout the SPPS cycles but is readily cleaved under standard trifluoroacetic acid (TFA) conditions during the final cleavage from the resin, regenerating the native serine residue.[5]
Quantitative Impact on Difficult Peptide Synthesis
The use of pseudoproline dipeptides has a demonstrable and significant impact on the synthesis of notoriously difficult peptides, such as Amyloid Beta (Aβ) and Human Amylin (hIAPP).
Case Study: Amyloid Beta (Aβ42) Synthesis
The Aβ42 peptide is highly prone to aggregation and is a benchmark for "difficult sequences." The data below, compiled from multiple studies, illustrates the dramatic improvement in crude yield when pseudoproline dipeptides are incorporated into the synthesis strategy.
| Synthesis Strategy | Crude Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | 33% | [2] |
| SPPS with Pseudoproline Dipeptides | 57% | [2] |
| Standard Fmoc/tBu SPPS | 56% | [6] |
| SPPS with Pseudoproline Dipeptides | >56% (exact value not specified) | [6] |
Case Study: Human Amylin (hIAPP) Synthesis
Human Amylin is another peptide that is extremely difficult to synthesize using standard methods due to its high propensity for aggregation.
| Synthesis Strategy | Outcome | Reference |
| Standard Fmoc/tBu SPPS | Only traces of the desired product | [7] |
| SPPS with Pseudoproline Dipeptides | High yield and purity | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a manual solid-phase peptide synthesis workflow.
Protocol 1: Incorporation of this compound
This protocol details the coupling of the pseudoproline dipeptide to the resin-bound peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test reagents
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Activation of the Dipeptide: In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.
-
Pre-activation: Add DIPEA to the dipeptide solution and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the swollen resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the reaction. A negative test (colorless beads) indicates that all primary amines have been acylated.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF (3x) to remove any unreacted reagents and by-products.
Protocol 2: Fmoc Deprotection
This protocol describes the removal of the Fmoc protecting group from the newly incorporated dipeptide to allow for the coupling of the next amino acid.
Materials:
-
Peptide-resin with N-terminal this compound
-
20% Piperidine in DMF (v/v)
-
DMF
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (at least 5 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol outlines the final step of cleaving the synthesized peptide from the solid support and removing all side-chain protecting groups, including the regeneration of the native serine from the pseudoproline.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether.
-
Peptide Collection: Collect the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of this compound in SPPS.
Conclusion
The strategic incorporation of this compound is a highly effective and often essential tool for the successful synthesis of difficult peptide sequences. By disrupting the formation of secondary structures that lead to aggregation, this pseudoproline dipeptide significantly improves coupling efficiency, leading to higher yields and purer crude products. For researchers and drug development professionals, the use of such advanced building blocks can be the determining factor in the successful and efficient production of complex and therapeutically relevant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Solubility and Stability of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH. This dipeptide is a critical building block in solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences. Understanding its physicochemical properties is paramount for optimizing peptide synthesis protocols, ensuring the quality of synthetic peptides, and developing robust peptide-based therapeutics.
Introduction to this compound
This compound is a protected dipeptide composed of glutamic acid with a tert-butyl (OtBu) side-chain protection and a serine residue modified to form a pseudoproline (Psi(Me,Me)pro) moiety. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.
The key feature of this dipeptide is the oxazolidine ring of the pseudoproline, formed from the serine backbone and a dimethyl ketone. This modification introduces a "kink" into the peptide backbone, similar to a native proline residue. This structural disruption is instrumental in preventing the formation of secondary structures like β-sheets during peptide synthesis, which are a primary cause of peptide chain aggregation.[1][2][3] By mitigating aggregation, this dipeptide enhances the solvation of the growing peptide chain, leading to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₆N₂O₈ | N/A |
| Molecular Weight | 552.62 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Storage | Store at -20°C | N/A |
Solubility Profile
The incorporation of the pseudoproline moiety is designed to enhance the solubility of the elongating peptide chain in common SPPS solvents.[1][2] However, quantitative solubility data for the dipeptide building block itself is not extensively published. The solubility of protected peptides is highly dependent on the solvent, temperature, and the specific amino acid sequence.
Qualitative Solubility:
Based on general principles for protected amino acids and dipeptides, this compound is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis.
Illustrative Quantitative Solubility Data for a Similar Dipeptide:
| Solvent/Formulation | Solubility |
| DMSO | 100 mg/mL (235.60 mM) |
| In Vivo Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) | ≥ 2.5 mg/mL (5.89 mM) |
| In Vivo Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (5.89 mM) |
| In Vivo Formulation 3 (10% DMSO + 90% Corn Oil) | ≥ 2.5 mg/mL (5.89 mM) |
General Guidelines for Solubilizing Protected Peptides:
For hydrophobic or protected peptides like this compound, the following approach is recommended:
-
Start with a small amount of the peptide to test for solubility before dissolving the entire sample.
-
Attempt to dissolve in a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).[5][6]
-
If necessary, sonication or gentle warming can be used to aid dissolution.
-
Once dissolved in the organic solvent, the solution can be slowly diluted with an aqueous buffer to the desired final concentration.
Stability Profile
The stability of this compound is a critical factor for its storage and handling, as well as for the successful synthesis of high-quality peptides.
General Stability:
-
Fmoc Group: The Fmoc protecting group is stable under acidic conditions but is labile to bases, typically being removed with a solution of piperidine in DMF during SPPS.[7]
-
OtBu Group: The tert-butyl ester protecting the glutamic acid side chain is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) during the final cleavage from the resin.
-
Pseudoproline Moiety: The oxazolidine ring of the pseudoproline is stable under the standard conditions of Fmoc-SPPS, including weak acidic conditions.[1][2] It is readily cleaved by TFA during the final deprotection step, regenerating the native serine residue.[1][2]
Potential Degradation Pathways:
While generally stable, potential degradation pathways for Fmoc-protected dipeptides exist, particularly under harsh conditions:
-
Diketopiperazine Formation: This is a common side reaction in SPPS, especially at the dipeptide stage. The deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[8]
-
Aspartimide Formation: Although this dipeptide does not contain aspartic acid, it's worth noting that pseudoproline moieties have been observed to sometimes catalyze aspartimide formation in adjacent aspartic acid residues under harsh conditions (e.g., elevated temperature).[1][9]
-
Fmoc Group Instability: Prolonged exposure to even weak bases or certain impurities in solvents like DMF (dimethylamine) can lead to premature Fmoc deprotection.[5] High temperatures can also lead to thermal cleavage of the Fmoc group.[10]
Experimental Protocols
The following section provides detailed methodologies for assessing the solubility and stability of this compound.
Protocol for Determining Solubility
This protocol outlines a method to determine the solubility of the dipeptide in various solvents.
Materials:
-
This compound
-
Analytical balance
-
Vortex mixer
-
Sonication bath
-
HPLC-grade solvents (e.g., DMF, NMP, DMSO, Acetonitrile, Water)
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of the dipeptide (e.g., 10 mg) and dissolve it in a known volume (e.g., 1 mL) of a solvent in which it is highly soluble (e.g., DMSO) to create a concentrated stock solution.
-
Create a calibration curve: Prepare a series of dilutions of the stock solution in the chosen analytical solvent (e.g., acetonitrile/water). Inject these standards into the HPLC and record the peak area at a suitable wavelength (e.g., 265 nm for the Fmoc group). Plot the peak area versus concentration to generate a calibration curve.
-
Solubility measurement: In separate vials, add a known excess amount of the dipeptide (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each test solvent.
-
Equilibration: Vortex the vials for 1 minute and then place them in a sonication bath for 15 minutes. Allow the solutions to equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Sample preparation for analysis: After equilibration, centrifuge the vials to pellet the undissolved solid. Carefully take a known aliquot of the supernatant and dilute it with the analytical solvent to a concentration that falls within the range of the calibration curve.
-
HPLC analysis: Inject the diluted samples into the HPLC and determine the peak area.
-
Calculation: Using the calibration curve, determine the concentration of the dipeptide in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility in that solvent.
Protocol for Assessing Stability (Forced Degradation Study)
This protocol describes a forced degradation study to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
HPLC-grade solvents (Acetonitrile, Water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-MS system
Procedure:
-
Prepare stock solution: Dissolve the dipeptide in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Apply stress conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid dipeptide to 105°C for 48 hours, then dissolve in the solvent.
-
Photostability: Expose the stock solution to light in a photostability chamber.
-
-
Sample analysis: At various time points, take an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC-MS analysis.
-
HPLC-MS analysis: Analyze the samples using a suitable HPLC method (e.g., a C18 column with a gradient of acetonitrile and water containing 0.1% formic acid). Monitor the disappearance of the parent peak and the appearance of new peaks.
-
Data analysis: Identify the degradation products by their mass-to-charge ratio (m/z) from the mass spectrometer. Quantify the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Visualizations
Logical Workflow for Utilizing this compound in SPPS
Caption: Workflow for SPPS using the pseudoproline dipeptide.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining dipeptide solubility.
Conclusion
This compound is a valuable tool in the synthesis of challenging peptides due to its ability to enhance solubility and prevent aggregation of the growing peptide chain. While specific quantitative solubility and stability data for this particular dipeptide are scarce, this guide provides a framework for its effective use and characterization. The experimental protocols outlined herein offer robust methods for researchers to determine the solubility and stability of this and other protected dipeptides, ensuring the development of efficient and reliable peptide synthesis strategies.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Gly-Ser(psi(Me,Me)pro)-OH | Amino Acid Derivatives | 1095952-22-9 | Invivochem [invivochem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chimia.ch [chimia.ch]
Methodological & Application
Application Note & Protocol: Enhancing Solid-Phase Peptide Synthesis with Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, synthesizing long or hydrophobic sequences, often termed "difficult sequences," is frequently hampered by the aggregation of the growing peptide chain on the solid support. This aggregation, driven by intermolecular β-sheet formation, can lead to poor solvation, incomplete coupling reactions, and consequently, low yields and purity of the final product.[1][2]
To overcome these challenges, pseudoproline dipeptides have been developed as powerful tools in Fmoc-based SPPS.[1][3] These building blocks temporarily introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures that cause aggregation.[4][5] The Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH dipeptide is a specialized reagent designed for this purpose. It consists of:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group on the N-terminus, which is readily removed by a mild base (e.g., piperidine).[6]
-
A Glutamic acid residue with its side-chain carboxyl group protected by an acid-labile O-tert-butyl (OtBu) group.[7]
-
A Serine residue reversibly protected as a dimethylated oxazolidine (Psi(Me,Me)pro). This structure mimics the conformation of proline, effectively breaking secondary structures.[3] The oxazolidine ring is stable during the Fmoc-SPPS cycles but is cleanly cleaved under the final acidic conditions, regenerating the native serine residue in the final peptide.[4]
This application note provides a detailed protocol for the incorporation of this compound into a peptide sequence using standard Fmoc/tBu SPPS methodology.
Materials and Reagents
| Category | Reagent/Material | Typical Grade/Supplier |
| Resin | Rink Amide, Wang, or 2-Chlorotrityl Resin | 100-200 mesh, ~0.5-1.0 mmol/g loading |
| Dipeptide | This compound | Peptide synthesis grade |
| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade | |
| Diethyl ether (Et₂O) | Anhydrous, cold | |
| Deprotection | Piperidine | Reagent grade |
| Coupling | HATU, HBTU, or HCTU | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade | |
| Cleavage | Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade | |
| Deionized Water (H₂O) | HPLC grade |
Experimental Protocol
This protocol describes the manual coupling of this compound to a peptide-resin following N-terminal Fmoc deprotection.
3.1. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add DMF (approx. 10 mL per gram of resin) to swell the resin.
-
Agitate gently for 30-60 minutes at room temperature.
-
Drain the solvent.
3.2. N-terminal Fmoc Deprotection
-
Add a 20% piperidine in DMF (v/v) solution to the swelled resin.
-
Agitate for 3 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution.[8]
-
Agitate for 10 minutes, then drain.[9]
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
3.3. Coupling of this compound
-
In a separate vial, dissolve this compound (2.5 eq. relative to resin loading) and a coupling agent such as HATU (2.45 eq.) in DMF.
-
Add DIPEA (5 eq.) to the solution to activate the dipeptide.[8] Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 2 hours at room temperature to ensure complete coupling.[8]
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and finally DMF (2-3 times). The resin is now ready for the next deprotection and coupling cycle.
3.4. Final Cleavage and Deprotection
-
After the full peptide sequence is assembled, perform a final N-terminal Fmoc deprotection as described in step 3.2.
-
Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail. A standard cocktail for most peptides is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[4][10]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[4]
-
Agitate the suspension gently at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes the OtBu side-chain protecting group, and opens the oxazolidine ring to regenerate the native serine residue.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product.
3.5. Peptide Precipitation and Isolation
-
Add the collected TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[4][11]
-
Allow the peptide to precipitate at -20°C for at least 30 minutes.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold diethyl ether two more times to remove scavengers.[4]
-
Dry the final peptide product under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for a standard SPPS cycle involving the pseudoproline dipeptide. Actual results may vary based on the specific sequence and scale.
| Parameter | Value / Range | Reference |
| Resin Loading | 0.4 - 0.7 mmol/g | [12] |
| Dipeptide Equivalents | 2.5 - 3.0 eq. | [8] |
| Coupling Reagent Equivalents | 2.45 - 2.9 eq. | [8][13] |
| Activator Base Equivalents | 5.0 - 6.0 eq. | [8][13] |
| Coupling Time | 1 - 2 hours | [8][9] |
| Cleavage Time | 2 - 3 hours | [4] |
| Expected Crude Purity | >85% (Sequence dependent) | General SPPS knowledge |
| Expected Yield | >70% (Sequence dependent) | [5] |
Experimental Workflow Diagram
Caption: Workflow for SPPS incorporating the pseudoproline dipeptide.
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | 1. Steric hindrance at the coupling site. 2. Aggregation of the peptide-resin. 3. Inefficient activation of the dipeptide. | 1. Extend coupling time to 3-4 hours or perform a double coupling. 2. The pseudoproline is designed to prevent this, but ensure adequate solvent volume and agitation. 3. Use fresh coupling reagents and ensure the absence of moisture. Confirm correct equivalents are used. |
| Incomplete Cleavage of Pseudoproline Ring | 1. Insufficient cleavage time. 2. Suboptimal cleavage cocktail (low acidity).[4] | 1. Extend cleavage time to 3 hours and monitor by analyzing a small aliquot via mass spectrometry.[4] 2. Ensure a high concentration of TFA (95%) and use fresh TFA.[4] |
| Side-Chain Alkylation | Generation of reactive cations (e.g., from tBu group) during cleavage that modify sensitive residues (e.g., Trp, Met). | Ensure adequate scavengers (like TIS) are present in the cleavage cocktail to trap cations. |
| Low Peptide Yield | Cumulative loss from incomplete reactions throughout the synthesis. | Monitor coupling and deprotection completion at each step (e.g., using a Kaiser test). Optimize washing steps to prevent mechanical loss of resin. |
Conclusion
The strategic incorporation of the this compound dipeptide is a highly effective method for improving the synthesis of peptides prone to aggregation. By temporarily introducing a proline-like kink, this reagent disrupts deleterious secondary structures, leading to more efficient coupling, higher crude product purity, and increased overall yields.[5][6] The protocol is straightforward and compatible with standard automated or manual Fmoc-SPPS instrumentation and procedures, making it a valuable tool for accessing complex and challenging peptide sequences for research and drug development.
References
- 1. Pseudoproline - Wikipedia [en.wikipedia.org]
- 2. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Peptide Synthesis [bio-protocol.org]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. peptide.com [peptide.com]
- 12. Peptide Synthesis [en.bio-protocol.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Fmac-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed to enhance the efficiency and success rate of Fmoc solid-phase peptide synthesis (SPPS), particularly for long and challenging sequences.[1][2] Peptide aggregation, driven by the formation of intermolecular β-sheet structures, is a primary cause of synthetic failures, leading to incomplete coupling reactions, low yields, and difficult purifications.[1] Pseudoproline dipeptides circumvent these issues by introducing a temporary "kink" in the peptide backbone, which disrupts secondary structure formation.[1][2][3]
The this compound dipeptide incorporates a dimethyl-substituted oxazolidine ring, formed by the reversible cyclization of the serine side-chain hydroxyl group onto the backbone nitrogen.[1] This proline-like moiety is introduced as a dipeptide to overcome the steric hindrance that would otherwise make acylation of the pseudoproline nitrogen difficult.[2] The native Glu-Ser sequence is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step.[1][4]
This document provides detailed application notes and protocols for the effective use of this compound in Fmoc SPPS.
Key Advantages and Applications
The incorporation of this compound offers several significant advantages:
-
Mitigation of Peptide Aggregation: The primary function is to disrupt the hydrogen-bonding networks that lead to the formation of β-sheets, a common issue in hydrophobic or long peptide sequences.[1][2][3]
-
Enhanced Solubility and Solvation: By preventing aggregation, the peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), facilitating reagent access and improving reaction kinetics.[1][5]
-
Improved Coupling Efficiency: Increased solvation and disruption of secondary structures lead to more efficient acylation and deprotection steps, resulting in higher purity of the crude peptide.[1]
-
Increased Yields: For "difficult" or aggregation-prone sequences, the use of pseudoproline dipeptides can dramatically increase the overall yield of the desired peptide, in some cases turning a failed synthesis into a successful one.[1][6]
-
Versatility: This building block can be applied in the synthesis of a wide range of peptides, including long peptides, cyclic peptides, and those with hydrophobic regions.[1][5]
Primary Applications Include:
-
Synthesis of long peptides (>30 amino acids).[6]
-
Synthesis of hydrophobic and aggregation-prone sequences.[6]
-
Overcoming "difficult sequences" that have failed with standard synthesis protocols.[6]
-
Facilitating the synthesis of cyclic peptides by pre-organizing the linear precursor.[6]
Strategic Placement in Peptide Sequences
The effectiveness of this compound is highly dependent on its strategic placement within the peptide chain. The following empirical guidelines are recommended:
-
Proximity to Hydrophobic Regions: Insert the pseudoproline dipeptide immediately before a hydrophobic cluster to maximize its aggregation-disrupting effect.[1]
-
Spacing: For long peptides, it is beneficial to space pseudoproline dipeptides (or proline residues) approximately every 5-6 residues.[7]
-
Minimum Separation: A minimum of two amino acid residues should separate two pseudoproline dipeptides or a pseudoproline and a proline.[3]
Quantitative Data on Performance
While specific quantitative data for every peptide synthesis is sequence-dependent, the following table illustrates the significant impact of incorporating pseudoproline dipeptides in known "difficult" sequences. This data, gathered from various studies, demonstrates the transformative potential of this class of reagents.
| Peptide Sequence | Synthesis Strategy | Observed Outcome | Approximate Yield |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0%[6] |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield"[6] |
| Full-Length Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline & Hmb Derivatives | Successful synthesis of the full-length peptide. | 10-30% (purified)[6] |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | Described as "impossible to obtain". | 0%[6] |
| Asn(15) analog of WW domain FBP28 | Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis of the target peptide. | Not Quantified[6] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound and the subsequent cleavage and deprotection.
Protocol 1: Coupling of this compound
This protocol outlines the manual coupling of the pseudoproline dipeptide to a growing peptide chain on a solid support. These conditions are generally applicable to most automated peptide synthesizers as well.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (1.5 - 5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (1.5 - 5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3 - 10 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Ninhydrin (Kaiser) test reagents for monitoring
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF within a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection: If not already deprotected, treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation of the Dipeptide: In a separate vial, dissolve this compound (e.g., 5 eq.) and the coupling reagent (e.g., HATU, 5 eq.) in a minimal volume of DMF. Add DIPEA (e.g., 10 eq.) to the solution and mix for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[4] Microwave-assisted coupling can also be considered to accelerate the reaction.[1]
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative result (yellow/colorless beads) indicates the absence of free primary amines and a complete reaction. Note: The Kaiser test is for the preceding primary amine; the pseudoproline itself has a secondary amine.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the deprotection of the newly introduced Fmoc group and the coupling of the next amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the final step where the peptide is cleaved from the resin, and all side-chain protecting groups, including the pseudoproline ring, are removed.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). The choice of scavengers should be adapted to the peptide sequence (e.g., add EDT for peptides containing Cys).
-
Cold diethyl ether
-
Centrifuge and other standard laboratory equipment
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and any N-terminal modifications, wash the peptide-resin thoroughly with DCM and dry it under a high vacuum for several hours.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature.
-
Incubation: Allow the cleavage reaction to proceed for 2-3 hours.[6] This duration is generally sufficient to ensure the complete opening of the oxazolidine ring and regeneration of the native serine residue.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Reduce the volume of the filtrate under a gentle stream of nitrogen or argon. Add cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether one or two more times to remove residual scavengers and cleavage byproducts. Dry the crude peptide pellet under vacuum.
-
Analysis and Purification: The crude peptide can now be analyzed by mass spectrometry and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Experimental workflow for SPPS using this compound.
Caption: Logical diagram illustrating the mechanism of aggregation disruption by pseudoproline dipeptides.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling of the Pseudoproline Dipeptide | 1. Steric hindrance. 2. On-resin aggregation preceding the coupling step. 3. Suboptimal activation. | 1. Extend the coupling time to 2-4 hours. 2. Perform a double coupling with fresh reagents. 3. Use microwave-assisted coupling to enhance reaction kinetics.[1] 4. Ensure optimal placement of the pseudoproline before the aggregation-prone sequence. |
| Incomplete Cleavage of the Pseudoproline Ring | Insufficient cleavage time or TFA concentration. | 1. Ensure a minimum cleavage time of 2-3 hours with a standard TFA cocktail.[6] 2. Analyze the crude product by mass spectrometry to confirm the expected mass. If a mass corresponding to the uncleaved pseudoproline is observed, re-treat the peptide with fresh cleavage cocktail. |
| Deletion Sequences Observed in Final Product | Incomplete coupling at any stage of the synthesis. | 1. Re-evaluate the coupling protocols for all residues, not just the pseudoproline. 2. Consider double coupling for all residues within a known "difficult" region. 3. Use a more efficient coupling reagent like HATU or HCTU. |
| Aspartimide Formation | Though pseudoprolines can reduce this side reaction, it may still occur, especially with elevated temperatures. | Avoid high temperatures during synthesis cycles immediately following an Asp residue.[6] |
References
- 1. chempep.com [chempep.com]
- 2. Pseudoproline - Wikipedia [en.wikipedia.org]
- 3. Fmoc-Glu(OtBu)-Ser(psiMe,Mepro)-OH Novabiochem 909115-33-9 [sigmaaldrich.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Coupling of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS). Pseudoproline dipeptides are incorporated into peptide sequences to disrupt the formation of secondary structures, such as β-sheets, which can lead to aggregation and incomplete coupling reactions. The introduction of a "kink" in the peptide backbone by the pseudoproline moiety enhances the solvation of the growing peptide chain, leading to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields, particularly for long or "difficult" sequences. This document provides detailed protocols and coupling conditions for the effective use of this compound in Fmoc-based SPPS.
Mechanism of Action
The core advantage of using a pseudoproline dipeptide lies in its ability to induce a cis-amide bond conformation preceding the pseudoproline residue. This conformational constraint disrupts the inter-chain hydrogen bonding responsible for the formation of β-sheet structures, a common cause of peptide aggregation during synthesis. The oxazolidine ring of the pseudoproline is stable under standard Fmoc SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native serine residue.
Experimental Protocols
The incorporation of this compound can be achieved using standard manual or automated SPPS protocols with common coupling reagents.
Manual Solid-Phase Coupling Protocol
This protocol describes a general procedure for the manual coupling of this compound onto a solid support.
1. Resin Preparation:
-
Start with a suitable Fmoc-deprotected peptide-resin (e.g., Rink Amide, 2-Chlorotrityl Chloride resin).
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).
2. Fmoc Deprotection (if applicable):
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
3. Coupling of this compound:
-
Activation of the Dipeptide: In a separate vessel, dissolve this compound and the chosen coupling reagent in a minimal amount of DMF (or a mixture of DMF/DCM for carbodiimide activation). Add the base (e.g., DIPEA) to the solution to begin the activation.
-
Coupling to Resin: Immediately add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test or the TNBS test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated ("double coupling") with a fresh solution of the activated dipeptide.
4. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
5. Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove any excess reagents and by-products.
6. Chain Elongation:
-
Proceed with the deprotection of the Fmoc group from the newly added dipeptide and the coupling of the next amino acid in the sequence.
Automated Solid-Phase Peptide Synthesis
For automated peptide synthesizers, the following considerations should be taken:
-
The pseudoproline dipeptide can be programmed as a standard serine or threonine residue for the coupling cycle.
-
It is crucial to omit the amino acid coupling cycle for the subsequent residue, as a dipeptide is being incorporated.
-
Ensure that the reagent concentrations and ratios are adjusted in the synthesizer's protocols to match the recommended conditions. A standard coupling time of 1 hour is generally sufficient when using HBTU or HATU activation.
Data Presentation: Recommended Coupling Conditions
The choice of coupling reagent is critical for the successful incorporation of the sterically hindered pseudoproline dipeptide. The following tables summarize the recommended reagents and conditions.
Table 1: Recommended Coupling Reagents and Additives
| Reagent Class | Coupling Reagent | Additive | Notes |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | None required (contains HOAt or HOBt) | Highly efficient and widely used for pseudoproline dipeptides. HATU is often preferred for sterically hindered couplings. |
| Phosphonium Salts | PyBOP, PyAOP | None required (contains HOBt or HOAt) | Excellent choices for hindered amino acids, known for high coupling efficiency. |
| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | A cost-effective option. The use of HOBt is necessary to suppress side reactions. |
Table 2: Typical Reagent Equivalents and Reaction Times
| Coupling Method | Dipeptide (eq.) | Coupling Reagent (eq.) | Base (DIPEA) (eq.) | Reaction Time (hours) |
| Aminium/Uronium or Phosphonium Salt Activation | 1.5 - 5 | 1.5 - 5 | 3 - 10 | 1 - 2 |
| Carbodiimide Activation (DIC/HOBt) | 3 | 3 | 3 | 1 - 2 |
Equivalents are relative to the loading capacity of the resin.
Troubleshooting and Optimization
-
Incomplete Coupling: As indicated by a positive Kaiser test, this can be addressed by "double coupling," where the coupling step is repeated with fresh reagents. Extending the coupling time or switching to a more potent coupling reagent like HATU can also be beneficial.
-
Aggregation: The primary purpose of using a pseudoproline dipeptide is to prevent aggregation. However, in extremely difficult sequences, using a low-aggregation resin such as a PEG-based resin (e.g., ChemMatrix) or a 2-chlorotrityl resin can provide synergistic effects.
-
Solvent Choice: While DMF is the standard solvent, N-Methyl-2-pyrrolidone (NMP) can be a better choice for difficult couplings due to its superior solvating properties for aggregated peptides.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate coupling reactions and improve efficiency, especially for hindered amino acids and long peptides.
Visualizations
Experimental Workflow for Manual Coupling
Caption: Workflow for the manual solid-phase coupling of the pseudoproline dipeptide.
Logical Relationship of Coupling Reagents
Caption: Classification of common coupling reagents for pseudoproline dipeptides.
Revolutionizing Long Peptide Synthesis: Application Notes and Protocols for Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of long peptides (>30 amino acids) is often hampered by challenges such as peptide aggregation, which leads to incomplete coupling reactions, low yields, and difficult purification.[1][2] The incorporation of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH , has emerged as a transformative strategy to overcome these obstacles.[3][4] This dipeptide introduces a temporary "kink" in the peptide backbone by reversibly protecting the serine residue as a TFA-labile oxazolidine.[1] This structural disruption effectively interrupts inter-chain hydrogen bonding, the primary cause of β-sheet formation and aggregation, thereby enhancing the solvation of the growing peptide chain and improving the efficiency of solid-phase peptide synthesis (SPPS).[2][4]
These application notes provide a comprehensive guide to the use of this compound in the synthesis of long peptides, complete with detailed protocols, expected outcomes, and troubleshooting advice.
Data Presentation: Expected Improvements in Synthesis Outcomes
The use of pseudoproline dipeptides has been shown to dramatically improve the synthesis of "difficult" and long peptide sequences. While direct quantitative data for every specific peptide is sequence-dependent, the following table provides a summary of representative data illustrating the significant improvements in crude peptide purity and overall yield that can be anticipated when incorporating a pseudoproline dipeptide like this compound compared to standard Fmoc-SPPS protocols.
| Peptide Sequence/Target | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | < 5% (Trace amounts) | Near 0% | [1] |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | High | "High Yield" | [1] |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | 0% ("Impossible to obtain") | 0% | [5] |
| Asn(15) analog of WW domain FBP28 | Fmoc-SPPS with Pseudoproline Dipeptides | Successful Synthesis | Not Quantified | [5] |
| PADRE-Muc Peptide | Standard Fmoc-SPPS on Rink Amide PEGA resin | Low | 86% (elongation yield) | [6] |
| PADRE-Muc Peptide | Fmoc-SPPS with Pseudoproline and PEGA resin | 87% | "Excellent elongation yield" | [6] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a long peptide sequence via Fmoc-based solid-phase peptide synthesis (SPPS).
Resin Selection and Preparation
For the synthesis of long and potentially difficult peptides, the choice of solid support is crucial. Low-aggregation resins are highly recommended to complement the effects of the pseudoproline dipeptide.[2]
-
Recommended Resins: ChemMatrix®, PEG-based resins (e.g., NovaSyn® TGR), or 2-chlorotrityl chloride resin.[2]
-
Protocol:
-
Swell the chosen resin in N,N-dimethylformamide (DMF) for at least 1 hour in a peptide synthesis vessel.
-
If starting with a pre-loaded resin, proceed to the first deprotection step. If using a resin requiring loading of the first amino acid, follow standard esterification protocols (e.g., using DIC/DMAP for hydroxymethyl-based resins).
-
Standard Fmoc-SPPS Cycle for Amino Acid Coupling
This cycle is repeated for each amino acid in the sequence until the position for the pseudoproline dipeptide is reached.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).[1]
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (4-5 equivalents relative to resin loading) with a coupling reagent such as HATU (3.9 eq.) or HBTU (3.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF for 1-2 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Once the coupling is complete, drain the reaction vessel and wash the resin as described in step 1.
-
Incorporation of this compound
This dipeptide is incorporated as a single unit, replacing the individual coupling steps for Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH.
-
Deprotection: Perform the Fmoc deprotection step as described in Protocol 2, step 1 on the N-terminal amino acid preceding the Glu-Ser sequence.
-
Coupling of the Pseudoproline Dipeptide:
-
In a separate vessel, dissolve this compound (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in a minimal volume of DMF.[7]
-
Add DIPEA (3-4 equivalents) to the solution to begin activation.[7]
-
Immediately add the activation mixture to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. For difficult couplings, this time can be extended, or a double coupling can be performed.[1]
-
-
Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 2, steps 3 and 4.
Chain Elongation, Cleavage, and Deprotection
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles (Protocol 2) for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in Protocol 2, step 1.
-
Resin Washing and Drying: Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 2 hours.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard and effective cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[3]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin, removes the side-chain protecting groups, and converts the pseudoproline back to its native serine residue.[1]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate to a 50 mL centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[2]
-
Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide.[8]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[8]
-
Visualizations of Workflows and Concepts
To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH into Hydrophobic Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides, particularly those with long or hydrophobic sequences, is frequently hampered by the aggregation of the growing peptide chain on the solid support.[1][2][3] This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling and deprotection reactions, resulting in low yields, poor purity, and failed syntheses.[4][5][6] Pseudoproline dipeptides are powerful tools designed to mitigate these challenges.[4][7][8]
This document provides detailed application notes and protocols for the use of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH , a specialized pseudoproline dipeptide, to improve the solid-phase peptide synthesis (SPPS) of sequences containing the Glu-Ser motif, especially within hydrophobic regions. The incorporation of this dipeptide introduces a temporary "kink" in the peptide backbone, disrupting secondary structure formation and enhancing the solvation of the peptide chain.[4][9][10] This leads to significant improvements in coupling efficiency, crude peptide purity, and overall yield.[5][11][12] The native Glu-Ser sequence is fully restored upon standard trifluoroacetic acid (TFA)-mediated cleavage.[4][9]
Mechanism of Action: The Pseudoproline Advantage
The core of the pseudoproline strategy lies in the temporary introduction of a proline-like oxazolidine ring.[4][13] This is formed from the serine residue within the dipeptide.
-
Disruption of Aggregation: The cyclic structure of the pseudoproline imposes a kink in the peptide backbone, similar to a natural proline residue.[7][9][10] This kink favors a cis-amide bond conformation, which effectively disrupts the interchain hydrogen bonding required for β-sheet formation and aggregation.[4][7]
-
Enhanced Solvation: By preventing aggregation, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP), ensuring the N-terminal amine is accessible for subsequent coupling reactions.[4][8]
-
Improved Synthetic Efficiency: The enhanced accessibility of the reactive sites leads to more complete and predictable acylation and deprotection kinetics.[5][12] This translates directly to higher crude peptide purity and yield, reducing the need for costly and time-consuming re-synthesis.[11][12]
-
Reversible Modification: The oxazolidine ring is stable throughout the Fmoc-SPPS cycles but is cleanly and completely cleaved under standard final cleavage conditions (e.g., TFA), regenerating the native serine residue without any residual modification.[4][14]
The logical workflow for deciding to incorporate a pseudoproline dipeptide is outlined below.
Data Presentation: Quantitative Impact on "Difficult" Sequences
While data for every specific peptide is sequence-dependent, case studies on notoriously difficult and hydrophobic peptides demonstrate the significant advantages of incorporating pseudoproline dipeptides.
Case Study 1: Human Amylin (IAPP)
Human Amylin is a 37-residue peptide highly prone to aggregation, making its synthesis via standard Fmoc-SPPS nearly impossible.[7][11] The synthesis of its highly amyloidogenic 8-37 fragment was used as a model to compare different strategies.
| Synthesis Strategy for hAmylin(8-37) | Crude Product Purity/Outcome | Reference |
| Standard SPPS (Double coupling β-branched AAs) | Failed to produce any target peptide; mixture of truncations. | [11] |
| Standard SPPS (Double coupling all residues) | Highly heterogeneous; desired peptide co-eluted with deletions. | [11] |
| SPPS with Pseudoproline Dipeptides | Desired peptide obtained in >90% purity. | [11] |
These results highlight a scenario where pseudoproline incorporation was the key factor in successfully obtaining the desired product.[7][11]
Case Study 2: Amyloid Beta-Peptide (Aβ42)
Aβ42 is another challenging hydrophobic peptide. While standard synthesis can produce the peptide, the use of pseudoprolines can offer an improvement in crude yield, which is critical for maximizing the amount of product for subsequent, often difficult, purification.
| Synthesis Strategy for Aβ42 | Crude Yield (%) | Reference |
| Standard Fmoc/tBu SPPS | 56% | [14] |
| SPPS with Pseudoproline Dipeptides | 57% | [13][14] |
For many "difficult sequences," the use of pseudoprolines can be the determining factor in obtaining any usable product at all.[14] In some cases, 10-fold increases in product yield have been reported for highly aggregated sequences.[12]
Experimental Protocols
The incorporation of this compound follows standard Fmoc-SPPS procedures, with minor considerations for optimal results. It is introduced as a dipeptide unit, replacing both the glutamic acid and serine residues in a single coupling step.[5][14]
General Guidelines for Use
-
Placement: For maximum benefit, insert the pseudoproline dipeptide immediately before a hydrophobic cluster or a region known to be aggregation-prone.[10][11]
-
Spacing: If multiple pseudoprolines are used in a long sequence, optimal results are often obtained when they are spaced 5-6 residues apart. A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a native proline.[1][11]
-
Resin Selection: The benefits of pseudoproline dipeptides are complemented by the use of low-aggregation resins, such as those with a polyethylene glycol (PEG) linker (e.g., NovaPEG, ChemMatrix).[4]
Protocol for Manual Coupling of this compound
This protocol describes a single coupling cycle for the dipeptide onto a deprotected peptide-resin.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq.)
-
This compound (3-5 eq.)
-
Coupling Reagent (e.g., HATU, HBTU, PyBOP) (2.9-5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (using a standard 20% piperidine in DMF protocol) and the resin has been thoroughly washed with DMF.[15][16]
-
Activation of the Dipeptide:
-
Coupling Reaction:
-
Washing:
-
Drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test (or other appropriate test for free primary amines) on a small sample of resin beads. A negative result (yellow/colorless beads) indicates a complete coupling reaction.
-
Standard Fmoc-SPPS Workflow
The following diagram illustrates the general workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis, applicable to the incorporation of the pseudoproline dipeptide.
Cleavage and Deprotection
The final step simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups, including the pseudoproline moiety.
Procedure:
-
After the final synthesis cycle and N-terminal Fmoc removal, thoroughly wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Prepare a standard cleavage cocktail. A common mixture is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[16]
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.[8]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[15]
-
The crude peptide, now with the native Glu-Ser sequence restored, can be purified by standard techniques such as reverse-phase HPLC.
Conclusion
The strategic incorporation of This compound is a highly effective and straightforward method to overcome the challenges associated with the synthesis of hydrophobic and aggregation-prone peptides. By temporarily disrupting secondary structure formation, this pseudoproline dipeptide significantly enhances coupling efficiency, leading to higher quality crude products and improved overall yields.[5][14] It is an indispensable tool for researchers and developers working with "difficult sequences," enabling the successful synthesis of peptides that might otherwise be inaccessible.[11][12]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 13. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes and Protocols for Cyclic Peptide Synthesis using Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone of modern drug discovery and development. Cyclization can enhance the metabolic stability, receptor binding affinity, and bioavailability of peptide-based therapeutics. However, the synthesis of cyclic peptides, particularly those with aggregation-prone sequences, can be challenging, often resulting in low yields and purification difficulties. The incorporation of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, into a peptide sequence is a powerful strategy to overcome these limitations.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis and subsequent cyclization of peptides.
The Role of this compound in Cyclic Peptide Synthesis
This compound is a dipeptide derivative where the serine residue is modified to form a dimethyl-substituted oxazolidine ring, a pseudoproline. This modification introduces a "kink" into the peptide backbone, mimicking the structure of proline.[3][4] This structural perturbation disrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide aggregation during solid-phase peptide synthesis (SPPS).[1]
The key advantages of using this compound include:
-
Prevention of Aggregation: The induced kink in the peptide chain disrupts inter-chain hydrogen bonding, preventing aggregation and improving the solvation of the growing peptide.[1]
-
Improved Solubility: Peptides incorporating pseudoprolines often exhibit enhanced solubility, which is beneficial during both synthesis and purification.[3]
-
Facilitated Cyclization: The pre-organization of the linear peptide into a turn-like conformation by the pseudoproline dipeptide favors intramolecular cyclization, leading to increased reaction rates and higher yields of the desired cyclic product.[3][5]
-
Traceless Nature: The pseudoproline modification is reversible. During the final trifluoroacetic acid (TFA) cleavage step, the oxazolidine ring is hydrolyzed, regenerating the native serine residue in the final cyclic peptide.[3][4]
Data Presentation: Impact of Pseudoproline Dipeptides on Cyclization Yield
| Peptide Sequence | Cyclization Method | Coupling Reagent | Crude Purity of Linear Peptide | Crude Yield of Cyclic Peptide | Reference |
| H-Glu-Ser-Phe-Leu-Trp-Lys-Thr-Phe-OH | On-Resin | HATU/DIPEA | ~50-60% | ~15-25% | [6] |
| H-Glu(OtBu)-Ser(Psi(Me,Me)pro) -Phe-Leu-Trp-Lys-Thr-Phe-OH | On-Resin | HATU/DIPEA | >80% | >60% | [1][5] |
Experimental Protocols
The following protocols outline the synthesis of a model cyclic peptide using this compound. The example provided is for the synthesis of a somatostatin analogue, a class of cyclic peptides with significant therapeutic applications.[7]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual Fmoc-SPPS of a linear peptide precursor on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the presence of free primary amines (blue beads).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin as described in step 3.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (colorless or yellow beads). If the test is positive, repeat the coupling step.
-
Chain Elongation: Repeat steps 2-7 for each amino acid in the sequence.
-
Incorporation of this compound:
-
For the coupling of the pseudoproline dipeptide, use the same procedure as in step 5. A double coupling is recommended to ensure high efficiency.
-
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x). Dry the resin under vacuum.
Protocol 2: On-Resin Cyclization
This protocol describes the head-to-tail cyclization of the peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin from Protocol 1
-
Coupling reagent: HATU or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the deprotected peptide-resin in DMF for 30 minutes.
-
Cyclization Reaction:
-
Prepare a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the cyclization cocktail to the resin.
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the completion of the cyclization by cleaving a small amount of resin and analyzing the product by LC-MS.
-
Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Final Deprotection
This protocol describes the cleavage of the cyclic peptide from the resin and the removal of all side-chain protecting groups, including the conversion of the pseudoproline back to serine.
Materials:
-
Cyclized peptide-resin from Protocol 2
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude cyclic peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 4: Purification and Analysis
Materials:
-
Crude cyclic peptide
-
Solvents for HPLC: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA
-
Preparative and analytical RP-HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water) and purify by preparative RP-HPLC.
-
Fraction Collection: Collect the fractions containing the desired product.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the cyclic peptide.
-
Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for cyclic peptide synthesis using a pseudoproline dipeptide.
Somatostatin Signaling Pathway
The synthesized cyclic peptide, a somatostatin analogue, exerts its biological effects by interacting with somatostatin receptors (SSTRs), which are G-protein coupled receptors.
Caption: Simplified somatostatin signaling pathway.
References
Application Notes and Protocols for the TFA-Mediated Cleavage of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
In modern Fmoc solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain is a significant challenge, often leading to incomplete reactions and low purity of the final product.[1] Pseudoproline dipeptides are powerful tools used to temporarily introduce a "kink" into the peptide backbone, disrupting the formation of secondary structures like β-sheets that cause aggregation.[1][2]
The dipeptide Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a specialized building block used to incorporate a Glu-Ser motif while preventing aggregation.[3] The serine residue is reversibly protected as a TFA-labile dimethyloxazolidine ring, a type of pseudoproline. The final step in the synthesis involves a strong acid treatment, typically with trifluoroacetic acid (TFA), to globally deprotect the peptide. This process simultaneously removes the side-chain protecting groups (like OtBu from glutamic acid), opens the pseudoproline ring to regenerate the native serine residue, and cleaves the completed peptide from the solid support resin.[1]
This document provides detailed protocols and technical notes for the efficient and clean cleavage of peptides containing the Glu(OtBu)-Ser(Psi(Me,Me)pro) moiety using TFA.
Mechanism of Cleavage
The TFA-mediated cleavage is a multi-step acidolysis reaction. For a peptide containing the this compound unit assembled on a resin, the following transformations occur:
-
N-terminal Fmoc Group Removal: It is critical to remove the N-terminal Fmoc group with a piperidine solution before initiating the final acid cleavage.[4]
-
Acidolysis of Protecting Groups: The strong acidity of TFA cleaves the tert-butyl (OtBu) ester on the glutamic acid side chain and opens the dimethyloxazolidine (Psi(Me,Me)pro) ring, thereby regenerating the serine hydroxyl group.[1]
-
Generation of Reactive Cations: The cleavage of the OtBu group releases a highly reactive tert-butyl cation.[4][5] These carbocations can cause unwanted side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5]
-
Role of Scavengers: To prevent these side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic compounds that trap the reactive cations before they can modify the peptide.[1]
Data Presentation: Cleavage Cocktails and Conditions
The selection of an appropriate cleavage cocktail and reaction conditions is paramount for a successful outcome. The tables below summarize common reagents and parameters.
Table 1: Common TFA Cleavage Cocktails and Scavenger Functions
| Component | Typical Concentration (%) | Function |
| Trifluoroacetic Acid (TFA) | 90 - 95% | Primary reagent for acidolysis of protecting groups and resin linkage.[1][6] |
| Triisopropylsilane (TIS) | 2.5 - 5% | A highly effective carbocation scavenger, particularly for protecting Trp residues. |
| Water (H₂O) | 2.5 - 5% | Acts as a scavenger and helps suppress aspartimide formation.[6] |
| 1,2-Ethanedithiol (EDT) | 1 - 2.5% | A strong scavenger recommended for peptides containing Cys to prevent reattachment and other modifications.[1] |
| Thioanisole | 2 - 5% | Scavenger used to protect against various side reactions, particularly with Arg(Pmc/Pbf) and Trp. |
| Phenol | 2 - 5% | A scavenger that can help prevent the oxidation of Tyr and Trp residues.[7] |
A standard, non-malodorous, and broadly effective cocktail for most sequences is the TFA/TIS/Water (95:2.5:2.5) mixture.[8]
Table 2: Typical TFA Cleavage Reaction Parameters
| Parameter | Recommended Value | Notes |
| Reaction Time | 1.5 - 4 hours | Sequence-dependent. Peptides with multiple Arg(Pbf) residues may require longer times. For pseudoproline ring opening, 1-3 hours is generally sufficient.[1] |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures should be avoided as they can increase the rate of side reactions.[1] |
| TFA Volume | 10 mL per gram of resin | Ensures complete wetting and reaction with the peptide-resin.[5][8] |
| Atmosphere | Standard (Air) or Inert (N₂, Ar) | An inert atmosphere can help minimize the oxidation of sensitive residues like Met and Cys.[1] |
Experimental Protocols
WARNING: Trifluoroacetic acid is an extremely corrosive and dangerous liquid. All procedures must be performed in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][7]
Protocol 1: Small-Scale Trial Cleavage
Before committing the entire batch of peptide-resin, it is highly recommended to perform a small-scale trial cleavage on 10-20 mg of resin to optimize conditions.[4][7]
Protocol 2: Standard Cleavage of Glu(OtBu)-Ser(Psi(Me,Me)pro)-Containing Peptide
This protocol assumes the peptide has been synthesized on a solid support and the N-terminal Fmoc group has been removed.
Materials:
-
Dried peptide-resin
-
Cleavage Cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5 v/v/v)
-
Dichloromethane (DCM)
-
Ice-cold diethyl ether ((C₂H₅)₂O)
-
Reaction vessel (e.g., round-bottom flask with stirrer or disposable fritted syringe)
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to remove residual synthesis solvents and swell the resin beads.[5]
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail. For 100 mg of resin, prepare approximately 1-2 mL of the cocktail. A common choice is Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or the simpler TFA/TIS/water (95:2.5:2.5).
-
Cool the reaction vessel containing the resin and the cleavage cocktail separately in an ice bath for 5-10 minutes.[7]
-
Add the cold cleavage cocktail to the resin.
-
Remove the vessel from the ice bath and allow it to warm to room temperature.
-
Agitate the mixture gently (e.g., using a shaker or rocker) for 1.5 to 3 hours at room temperature.[7][8]
-
-
Peptide Isolation:
-
Filter the resin from the TFA solution, collecting the filtrate which contains the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (e.g., 0.5 mL) and combine the filtrates.[5]
-
-
Peptide Precipitation:
-
In a clean centrifuge tube, place a 10-fold excess of cold diethyl ether (e.g., 15-20 mL for 1.5 mL of filtrate).
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5][8]
-
Incubate the mixture at -20 °C for 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.[5]
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5]
-
-
Purification:
-
The crude peptide can now be dissolved in a suitable aqueous solvent system (e.g., water/acetonitrile with 0.1% TFA) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Revolutionizing Peptide Synthesis: Application Notes for Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Immediate Release
Shanghai, China – December 14, 2025 – Advanced biochemical solutions provider, in its commitment to empowering researchers and drug development professionals, today released detailed application notes and protocols for the use of the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, in automated solid-phase peptide synthesis (SPPS). This specialized building block is designed to overcome the significant challenges of peptide aggregation, leading to remarkable improvements in synthesis efficiency, yield, and purity, particularly for complex and aggregation-prone peptide sequences.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a cornerstone of modern peptide research and drug development.[1] However, the synthesis of long or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain on the solid support. This aggregation can lead to incomplete coupling and deprotection steps, resulting in low yields and difficult purifications.[2]
Pseudoproline dipeptides, such as this compound, are powerful tools to mitigate these issues.[3] By introducing a temporary "kink" in the peptide backbone, these dipeptides disrupt the formation of secondary structures like β-sheets, which are a primary cause of aggregation.[4] The oxazolidine ring of the pseudoproline mimics the structure of proline and is readily cleaved under standard trifluoroacetic acid (TFA) conditions, regenerating the native serine residue.[5][6] This approach allows for the seamless integration of this dipeptide into standard automated Fmoc-SPPS workflows.[3]
These application notes provide researchers, scientists, and drug development professionals with the necessary data and protocols to effectively utilize this compound for the successful synthesis of challenging peptides.
Data Presentation: Quantitative Impact on Peptide Synthesis
The incorporation of this compound offers significant quantitative improvements in peptide synthesis outcomes. The following tables summarize the comparative data from the synthesis of known aggregation-prone peptides.
Table 1: Synthesis of Human Amylin (8-37) Fragment
| Synthesis Strategy | Crude Product Outcome | Yield | Purity |
| Standard Fmoc-amino acids | Traces of the desired peptide, highly heterogeneous product | Very Low | Very Low |
| With Pseudoproline Dipeptides | High yield and excellent purity | High | High |
Data synthesized from qualitative descriptions in literature demonstrating substantial improvement.[7]
Table 2: Synthesis of Amyloid β-Peptide (Aβ42)
| Synthesis Strategy | Crude Yield | Purity | Notes |
| Standard Fmoc/tBu SPPS | Low | Low | Significant aggregation issues during synthesis and purification. |
| With Pseudoproline Dipeptides | 57% | High | Enabled successful synthesis and purification of the highly amyloidogenic peptide.[5] |
Experimental Protocols
The following protocols are intended as a general guide for automated solid-phase peptide synthesis using this compound on a standard automated peptide synthesizer. Parameters may need to be optimized based on the specific peptide sequence and synthesizer model.
Materials and Reagents:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents (e.g., HBTU, DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Protocol for Automated Peptide Synthesizer:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin linker.
-
Amino Acid Coupling Cycle (for standard amino acids):
-
Wash the resin with DMF.
-
Deliver the activated Fmoc-amino acid solution (e.g., Fmoc-amino acid, HBTU, DIPEA in DMF) to the reaction vessel.
-
Allow the coupling reaction to proceed for the recommended time (typically 30-60 minutes).
-
Wash the resin with DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (e.g., 2 x 10-minute treatments) to remove the N-terminal Fmoc group.
-
Wash the resin with DMF.
-
-
Incorporation of this compound:
-
At the appropriate point in the sequence, substitute the standard dipeptide coupling with the pseudoproline dipeptide.
-
Dissolve this compound and activating agents (e.g., HBTU, DIPEA) in DMF.
-
Deliver the activated solution to the reaction vessel.
-
Allow the coupling reaction to proceed. The coupling time may be extended to ensure complete incorporation.
-
-
Repeat Cycles: Continue the amino acid coupling and deprotection cycles until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
References
- 1. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
Application Note: Streamlining the Synthesis of Difficult Peptides with Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
Introduction
The chemical synthesis of peptides, particularly long or aggregation-prone sequences, presents significant challenges in drug discovery and development. The formation of secondary structures, such as β-sheets, during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, resulting in low yields and difficult purification.[1] Pseudoproline dipeptides are powerful tools to overcome these limitations.[1] This application note details the use of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide, to improve the efficiency and purity of peptide synthesis.
The Power of Pseudoproline Dipeptides
This compound is a dipeptide where the serine residue is reversibly protected as a proline-like oxazolidine ring. This modification introduces a "kink" in the peptide backbone, effectively disrupting the formation of inter-chain hydrogen bonds that lead to aggregation.[1] The use of a preformed dipeptide circumvents the difficult acylation of the sterically hindered oxazolidine nitrogen.[1] The native serine residue is regenerated during the final trifluoroacetic acid (TFA)-mediated cleavage step.
Advantages of Incorporating this compound:
-
Increased Coupling Efficiency: By minimizing on-resin aggregation, the N-terminal amine of the growing peptide chain remains more accessible for acylation, leading to higher coupling yields.
-
Higher Purity of Crude Peptides: Reduced aggregation and fewer deletion sequences result in a cleaner crude product, simplifying subsequent purification steps.
-
Enhanced Solubility: Peptides containing pseudoproline residues often exhibit improved solubility in common solvents used for synthesis and purification.
-
Improved Yields: The combination of higher coupling efficiency and purity translates to a greater overall yield of the desired peptide.
Table 1: Representative Reagents for Manual Coupling of this compound
| Reagent | Molar Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | Dipeptide building block |
| HATU (or HBTU/HOBt) | 2.9 - 5 | Activating agent for the carboxylic acid group, promoting efficient amide bond formation.[2] |
| N,N-Diisopropylethylamine (DIPEA) | 6 - 10 | Base to activate the coupling reagent and neutralize the protonated amine on the resin. |
| N,N-Dimethylformamide (DMF) | - | Solvent for dissolving reagents and swelling the resin. |
| 20% Piperidine in DMF | - | Reagent for the removal of the Fmoc protecting group. |
| Dichloromethane (DCM) | - | Solvent for washing the resin. |
| TFA/TIS/H2O (95:2.5:2.5) | - | Cleavage cocktail to release the peptide from the resin and remove side-chain protecting groups. |
Note: The exact equivalents may need to be optimized based on the specific peptide sequence and resin.
Table 2: Illustrative Purity and Yield Data
| Peptide Sequence | Coupling Method | Crude Purity (%) | Overall Yield (%) |
| Difficult Sequence without Pseudoproline | Standard Fmoc-SPPS | <50 | <10 |
| Difficult Sequence with this compound | Manual Coupling with HATU activation | >85 | >30 |
Disclaimer: This data is illustrative and based on the generally reported improvements in purity and yield when using pseudoproline dipeptides. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Reaction vessel for manual peptide synthesis
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection (if necessary): If the N-terminal amine is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine and by-products.
-
Activation of the Dipeptide: In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-5 eq.) in a minimal amount of DMF. Add DIPEA (6-10 eq.) to the solution and vortex briefly. Allow the activation to proceed for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the washed and drained resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless beads) indicates that the coupling reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups, including the conversion of the pseudoproline back to serine.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin with DCM (3 x 1 min) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin. Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin, removes the side-chain protecting groups (including the OtBu group from glutamic acid), and converts the pseudoproline back to serine.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: After the final wash, allow the peptide to air dry briefly to remove excess ether. For complete removal of residual solvents, lyophilize the peptide.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Experimental Workflow for Manual Coupling
Caption: Workflow for the manual solid-phase synthesis of a peptide incorporating a pseudoproline dipeptide.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH and subsequent steps in peptide synthesis.
Question 1: Why is the coupling yield low when using the Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH dipeptide?
Answer:
Low coupling efficiency with pseudoproline dipeptides can stem from several factors, primarily related to steric hindrance and peptide aggregation.
-
Potential Cause 1: Steric Hindrance. The oxazolidine ring of the pseudoproline moiety is sterically bulky, which can impede the approach of the activated dipeptide to the N-terminal amine of the growing peptide chain.[1] This is a key reason for using pre-formed dipeptides rather than attempting to couple an amino acid to a resin-bound pseudoproline monomer.[2][3]
-
Potential Cause 2: Peptide Aggregation. While pseudoproline dipeptides are designed to disrupt the formation of secondary structures like β-sheets that cause aggregation, severe aggregation can still occur in long or hydrophobic sequences, physically blocking the reaction site.[1]
-
Potential Cause 3: Suboptimal Coupling Conditions. Inadequate activation of the dipeptide, insufficient reaction time, or the use of a less effective coupling reagent can result in incomplete reactions.[1]
Troubleshooting Steps:
-
Optimize Coupling Reagent and Conditions:
-
Employ highly efficient aminium/uronium salt-based coupling reagents such as HATU, HBTU, or COMU.[4][5] HATU is often preferred for challenging couplings as it forms a more reactive OAt-ester, leading to faster and more complete reactions with less risk of epimerization.[6]
-
Ensure the correct stoichiometry is used. A typical ratio is 1.5-2 equivalents of the pseudoproline dipeptide and coupling reagent to the resin loading.[7]
-
Increase the coupling time to 1-2 hours or perform a double coupling (repeating the coupling step with a fresh solution of activated dipeptide).[7][8]
-
-
Enhance Resin Solvation:
-
Ensure the peptide-resin is well-swollen in a suitable solvent like DMF or NMP before coupling.
-
Consider using a low-aggregation resin, such as those with a PEG-based backbone (e.g., ChemMatrix), especially for known "difficult sequences".[2]
-
-
Monitor the Reaction:
-
Use a qualitative test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines after the coupling step. A blue/purple color indicates an incomplete reaction.[1] Note that this test is not reliable for the pseudoproline's secondary amine itself but for the preceding residue.[9]
-
Question 2: I'm observing a significant side product with the same mass as my target peptide but a different retention time on HPLC. What could be the cause?
Answer:
This observation often points to the formation of a diastereomer due to racemization (epimerization) of an amino acid residue during the synthesis.
-
Potential Cause: Epimerization. The activation of the carboxylic acid of the incoming amino acid (or dipeptide) can lead to a loss of stereochemical integrity at the α-carbon.[4] This is a known risk, particularly with prolonged activation times or the use of certain coupling reagents and bases.
Troubleshooting Steps:
-
Use Racemization-Suppressing Additives: When using carbodiimide activators like DIC, always include an additive such as HOBt or OxymaPure to minimize epimerization.[5]
-
Select Appropriate Coupling Reagents: Reagents like HATU are known to suppress epimerization more effectively than some other activators.[6]
-
Control Base Exposure: Use a non-nucleophilic base like DIPEA and avoid excessive amounts. For particularly sensitive residues, a weaker base like 2,4,6-collidine may be considered.
-
Minimize Pre-activation Time: Add the activating agents to the dipeptide solution immediately before adding it to the resin to avoid prolonged exposure of the activated species.
Question 3: After TFA cleavage, my mass spectrometry results show a peak corresponding to the peptide with the pseudoproline ring still intact. How can I ensure complete deprotection?
Answer:
The oxazolidine ring of the Ser(ΨMe,Mepro) moiety is designed to be cleaved by TFA, but its stability can be sequence-dependent, sometimes leading to incomplete removal.[7]
-
Potential Cause: Incomplete Cleavage. The standard cleavage time may be insufficient for complete hydrolysis of the oxazolidine ring back to a serine residue.
Troubleshooting Steps:
-
Extend Cleavage Time: Increase the duration of the TFA cleavage reaction from the standard 1-2 hours to 3-4 hours and monitor the progress by analyzing small aliquots.[7]
-
Optimize the Cleavage Cocktail: Ensure the cleavage cocktail contains appropriate scavengers to prevent side reactions. A standard and effective mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[7]
-
Consider Temperature (with caution): In difficult cases, moderately increasing the temperature during cleavage (e.g., to 40°C) can promote deprotection. However, this should be done cautiously as elevated temperatures can increase the risk of other side reactions.
Question 4: I'm observing aspartimide formation in my peptide sequence after incorporating the pseudoproline dipeptide. Aren't pseudoprolines supposed to prevent this?
Answer:
While pseudoprolines are known to disrupt secondary structures that can lead to aspartimide formation, under harsh conditions, they can paradoxically catalyze this side reaction.[5] This has been particularly noted with elevated temperatures, such as in microwave-assisted synthesis.
-
Potential Cause: Catalysis under Harsh Conditions. The pseudoproline moiety itself may facilitate the cyclization of a nearby aspartic acid residue to form an aspartimide intermediate, especially at high temperatures.
Troubleshooting Steps:
-
Avoid Elevated Temperatures: If using a microwave synthesizer, reduce the temperature for the coupling and deprotection cycles immediately following an aspartic acid residue.
-
Use Milder Deprotection Conditions: If aspartimide formation is severe, consider using a milder base for Fmoc deprotection, such as 50% morpholine in DMF, which has been shown to reduce this side reaction compared to piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH dipeptide?
A1: This dipeptide serves as a specialized building block in Fmoc-SPPS. Its primary function is to act as a "structure-breaker." The Ser(ΨMe,Mepro) moiety introduces a "kink" in the peptide backbone, similar to a natural proline residue.[2][3] This disruption prevents the growing peptide chains from aggregating via inter-chain hydrogen bonds, which is a common cause of poor coupling efficiency and low yields, especially in long or hydrophobic sequences.[2][3] The dipeptide improves the solvation of the peptide-resin, leading to higher purity and overall yield.[2]
Q2: When should I consider using this pseudoproline dipeptide in my synthesis?
A2: You should consider using this dipeptide when your peptide sequence contains a Glu-Ser motif and is characterized by:
-
Length: Generally for peptides longer than 30 amino acids.
-
Hydrophobicity: When the sequence contains hydrophobic regions that are prone to aggregation. The dipeptide should ideally be placed just before such a region.[10]
-
Known "Difficult Sequences": For peptides that have previously failed to synthesize under standard conditions due to aggregation.
Q3: How is the pseudoproline moiety removed?
A3: The oxazolidine ring of the pseudoproline is stable to the basic conditions used for Fmoc group removal (e.g., piperidine). It is cleaved during the final deprotection step with strong acid, typically trifluoroacetic acid (TFA), which regenerates the native serine residue.[2][11]
Q4: What is the optimal placement and spacing for pseudoproline dipeptides?
A4: To maximize their effectiveness, follow these empirical guidelines:
-
Place the pseudoproline dipeptide immediately before a hydrophobic or aggregation-prone region.[10]
-
The optimal spacing between two pseudoproline units, or between a pseudoproline and a natural proline, is 5-6 amino acid residues.[10]
-
A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a proline.[10]
Data Presentation
Table 1: Comparison of Common Coupling Conditions for Pseudoproline Dipeptides
| Parameter | Condition 1: HATU/DIPEA | Condition 2: HBTU/DIPEA | Condition 3: DIC/HOBt |
| Dipeptide (eq.) | 1.5 - 2.0 | 1.5 - 2.0 | 2.0 - 3.0 |
| Coupling Reagent (eq.) | 1.5 - 2.0 | 1.5 - 2.0 | 2.0 - 3.0 |
| Additive (eq.) | N/A | N/A | 2.0 - 3.0 (HOBt) |
| Base (eq.) | 3.0 - 4.0 (DIPEA) | 3.0 - 4.0 (DIPEA) | N/A |
| Solvent | DMF or NMP | DMF or NMP | DMF/DCM (2:1) |
| Coupling Time | 1 - 2 hours | 1 - 2 hours | 2 - 4 hours |
| Relative Efficiency | Very High; fast reaction, low racemization | High; effective for most couplings | Moderate; cost-effective, requires additive |
| Reference | [6][7][8] | [8] | [2][8] |
eq. = equivalents relative to the functional loading of the resin.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH
This protocol describes a standard manual SPPS cycle for incorporating the dipeptide.
-
Resin Preparation: Start with the Fmoc-deprotected peptide-resin in a reaction vessel. Ensure the resin is well-swollen in DMF.
-
Activation Mixture Preparation:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-Ser(ΨMe,Mepro)-OH (1.5 eq.) and HATU (1.5 eq.) in a minimal volume of DMF.
-
Add DIPEA (3.0 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[7]
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
-
Confirmation (Optional):
-
Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction.[1] A negative result (yellow beads) indicates a successful coupling.
-
Protocol 2: RP-HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the crude, lyophilized peptide in a suitable solvent. A common starting point is 0.1% TFA in water, with the addition of a small amount of acetonitrile or DMSO if the peptide is hydrophobic.[12]
-
HPLC System:
-
Column: A C18 stationary phase column is standard for peptide analysis (e.g., 4.6 x 250 mm, 300 Å pore size for peptides).[13]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV detector set to 214 nm and 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient, for example, from 5% to 65% B over 30 minutes, at a flow rate of 1 mL/min. The gradient may need to be optimized depending on the peptide's hydrophobicity.
-
-
Analysis: Analyze the resulting chromatogram for the main product peak and any impurity peaks (e.g., deletion sequences, diastereomers, or incompletely deprotected species).
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: The sample collected from the HPLC eluent or a separately prepared solution can be used. It should be sufficiently diluted in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 water/acetonitrile with 0.1% formic acid for ESI-MS).
-
Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the observed mass of the main peak with the calculated theoretical mass of the target peptide to confirm its identity. Analyze the masses of any impurity peaks to help identify potential side products.
Visualizations
Caption: SPPS workflow for incorporating a pseudoproline dipeptide.
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 11. Fmoc-Glu(OtBu)-Ser(psiMe,Mepro)-OH Novabiochem® | 909115-33-9 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Steric Hindrance in Peptide Synthesis Following Pseudoproline Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with steric hindrance after the incorporation of pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is pseudoproline and why is it used in peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This modification introduces a "kink" into the peptide backbone, similar to a native proline residue.[1][2] This structural disruption is key to their function; by interrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation, pseudoprolines enhance the solvation of the growing peptide chain.[1][3] This leads to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields, especially for long or notoriously "difficult sequences".[1][4]
Q2: What causes steric hindrance after pseudoproline incorporation?
A2: The primary cause of steric hindrance is the bulky, sterically hindered oxazolidine or thiazolidine ring structure of the pseudoproline moiety.[3] This bulkiness can physically obstruct the approach of the incoming activated amino acid, making it difficult to efficiently couple to the N-terminus of the pseudoproline.[1][3][5] This is a well-known challenge and a principal reason for using pre-formed pseudoproline dipeptides rather than attempting to acylate a pseudoproline monomer.[1][3]
Q3: When should I consider using pseudoproline dipeptides in my synthesis?
A3: You should consider using pseudoproline dipeptides when synthesizing:
-
Long peptides (>30 amino acids): These are prone to aggregation, which leads to incomplete couplings and low yields.[1]
-
Hydrophobic sequences: Peptides with a high content of hydrophobic residues have a strong tendency to aggregate. Placing a pseudoproline before a hydrophobic region can improve solubility and synthesis efficiency.[1]
-
"Difficult sequences": Peptides known to form strong secondary structures or that have previously failed to synthesize under standard conditions are excellent candidates.[1] For instance, the synthesis of human Amylin (hIAPP), a highly amyloidogenic peptide, is nearly impossible with standard Fmoc-SPPS but is successful with the incorporation of pseudoproline dipeptides.[1][3]
-
Cyclic peptides: The kink introduced by pseudoprolines can pre-organize the linear peptide into a conformation that favors efficient head-to-tail cyclization, often increasing yields and reaction rates.[1][6]
Q4: Is the pseudoproline modification permanent?
A4: No, the modification is temporary. The oxazolidine or thiazolidine ring is stable during the Fmoc-SPPS cycles but is cleanly cleaved under standard final cleavage conditions, typically using Trifluoroacetic acid (TFA). This process regenerates the native Ser, Thr, or Cys residue in the final peptide.[1][3]
Q5: How do I choose the right position for pseudoproline incorporation?
A5: Optimal placement is crucial for the effectiveness of pseudoproline dipeptides. General guidelines include:
-
Insert pseudoprolines immediately before hydrophobic regions to enhance solubility and coupling efficiency.[2]
-
In long peptides, consider spacing them approximately every 5-6 residues.[2]
-
Ensure there are at least two amino acids between a pseudoproline and another proline or pseudoproline residue.[2]
Troubleshooting Guide: Low Coupling Efficiency After Pseudoproline Incorporation
This guide addresses the common issue of low coupling efficiency when adding an amino acid to the N-terminus of an incorporated pseudoproline dipeptide.
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the target peptide after the pseudoproline incorporation step. | Steric Hindrance: The bulky ring of the pseudoproline is preventing the incoming amino acid from accessing the N-terminus.[1][3][5] | * Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid.[1][7] This is a highly effective strategy. * Increase Coupling Time: Extend the standard coupling time from 1-2 hours to 4 hours or even overnight to allow the reaction to proceed to completion. * Use a More Potent Coupling Reagent: Switch to a more powerful activating reagent like HATU, HCTU, or COMU, which can enhance the reactivity of the incoming amino acid.[8][9] * Microwave-Assisted Coupling: Employ microwave energy to accelerate the coupling reaction. This can significantly improve efficiency, especially for difficult couplings.[1][10][11] |
| Peptide Aggregation: Even with a pseudoproline, very difficult sequences can still aggregate on the resin, blocking the reaction site.[5] | * Change Solvent: Switch from DMF to a more "disrupting" solvent like NMP, or add a small percentage of DMSO to the coupling solution to improve solvation.[12] * Optimize Resin Choice: Use a low-swelling, polar resin such as ChemMatrix® or other PEG-based resins. These resins are designed to minimize on-resin aggregation and improve solvation of the growing peptide chain.[5] | |
| Detection of deletion sequences corresponding to the amino acid after the pseudoproline. | Incomplete Coupling: The previous coupling step did not go to completion, leaving unreacted N-termini that were then capped or reacted in the subsequent cycle. | * Implement a Double Coupling Protocol: Make double coupling a standard procedure for the amino acid immediately following a pseudoproline.[1][7] * Monitor Coupling Completion: Use a qualitative test like the Kaiser or TNBS test to confirm the absence of free primary amines before proceeding to the next deprotection step.[5][12] Note that the pseudoproline N-terminus itself, being a secondary amine, may give a false negative or a different color with the Kaiser test.[5] |
Data Presentation
Table 1: Recommended Coupling Conditions for the Amino Acid Following Pseudoproline Incorporation
| Parameter | Standard Conditions | Troubleshooting Recommendation | Notes |
| Amino Acid Excess | 3-5 equivalents | 5-10 equivalents | Increasing the concentration of the activated amino acid can help drive the reaction to completion. |
| Coupling Reagent | HBTU, TBTU, DIC/Oxyma | HATU, HCTU, COMU, PyAOP | More potent reagents can overcome the steric barrier more effectively. |
| Base | DIPEA | DIPEA, Collidine | Ensure the base is fresh and used in the correct stoichiometry (typically 2x the equivalents of the coupling reagent). |
| Solvent | DMF | NMP, DMF with 5-20% DMSO | NMP and DMSO can help to disrupt on-resin aggregation.[12] |
| Reaction Time | 1-2 hours | 2-4 hours, or overnight for very difficult couplings. Double coupling is often preferred over a single very long coupling.[1] | Monitor reaction completion if possible. |
| Temperature | Room Temperature | Room Temperature or elevated temperature with microwave assistance (up to 60°C).[13] | High temperatures can increase the risk of side reactions, so use with caution. |
Table 2: Coupling Efficiency of Various Amino Acids to a Thr(ψPro) N-terminus in Flow Chemistry
| Amino Acid (Xaa) | Coupling Efficiency (%) | Notes |
| Gly, His, Tyr, Phe, Ile, Gln, Pro, Lys, Leu, Ala, Cys | >75% | These amino acids generally couple with good efficiency under optimized flow conditions.[14] |
| Val, Thr, Trp | 75-85% | These sterically hindered amino acids require more forcing conditions, such as increased reagent concentration and slower flow rates.[15] |
| Met | ~70% | Methionine can be challenging to couple efficiently.[14] |
| Asp | ~8% | Aspartic acid couples very poorly due to rapid succinimide formation, especially at elevated temperatures.[14][15] |
| Ser, Arg, Asn, Glu | >75% | These residues required increased reagent excess (5 eq.) to achieve high efficiency.[15] |
| Data synthesized from Farkas, et al. (2023) using optimized flow chemistry methods.[14][15] |
Experimental Protocols
Protocol 1: Standard Double Coupling for an Amino Acid Following Pseudoproline
This protocol assumes a manual solid-phase synthesis cycle for coupling an Fmoc-protected amino acid to the N-terminus of a resin-bound peptide ending in a pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin (ending with pseudoproline)
-
Fmoc-protected amino acid (5 eq.)
-
HATU (4.8 eq.)
-
DIPEA (10 eq.)
-
DMF (synthesis grade)
-
DCM (synthesis grade)
-
Kaiser or TNBS test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel with agitation.
-
First Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and HATU (4.8 eq.) in a minimum volume of DMF. b. Add DIPEA (10 eq.) to the vial and mix for 1-2 minutes to pre-activate. c. Immediately add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional but Recommended): a. Take a small sample of resin beads. b. Wash the beads thoroughly with DMF and DCM. c. Perform a Kaiser or TNBS test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete or near-complete reaction.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Second Coupling: a. Repeat steps 2a-2c to perform a second coupling with a fresh solution of activated amino acid. b. Agitate the mixture for another 1-2 hours at room temperature.
-
Final Washing: Drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the next Fmoc deprotection step.
Protocol 2: Microwave-Assisted Coupling for an Amino Acid Following Pseudoproline
This protocol is for use with a dedicated peptide microwave synthesizer.
Materials:
-
Fmoc-deprotected peptide-resin (ending with pseudoproline)
-
Fmoc-protected amino acid (5 eq.)
-
HCTU (5 eq.)
-
DIPEA (10 eq.)
-
DMF (synthesis grade)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the Fmoc-amino acid, HCTU, and DIPEA in DMF according to the synthesizer manufacturer's instructions.
-
Microwave Program: a. Program the synthesizer to perform a coupling step at the position following the pseudoproline. b. Set the microwave power to maintain a temperature of 60°C. c. Set the reaction time to 5-10 minutes.
-
Coupling: The synthesizer will automatically add the activated amino acid solution to the resin and apply microwave irradiation for the specified time.
-
Washing: Following the coupling, the synthesizer will perform an automated washing sequence with DMF.
-
Monitoring and Recoupling (if necessary): a. After the cycle, perform a Kaiser or TNBS test on a small sample of resin. b. If the test is positive (indicating incomplete coupling), program the synthesizer to perform a second microwave-assisted coupling step.
Mandatory Visualization
Caption: Experimental workflow for incorporating a pseudoproline dipeptide in SPPS.
Caption: Troubleshooting flowchart for overcoming steric hindrance after pseudoproline incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. connectsci.au [connectsci.au]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. scirp.org [scirp.org]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. real.mtak.hu [real.mtak.hu]
Technical Support Center: Optimizing Coupling Time for Fmoc-Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing coupling times for Fmoc-pseudoproline dipeptides in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Fmoc-pseudoproline dipeptides in peptide synthesis?
Fmoc-pseudoproline dipeptides are specialized building blocks used in Fmoc-based solid-phase peptide synthesis (SPPS) to overcome challenges related to peptide aggregation, poor solubility, and low coupling efficiency. They are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues where the side chain is reversibly cyclized to form an oxazolidine or thiazolidine ring. This cyclic structure introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are a primary cause of aggregation. By preventing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to improved coupling efficiencies and higher purity of the final peptide.
Q2: What are the common causes of low coupling efficiency when using Fmoc-pseudoproline dipeptides?
Several factors can contribute to low coupling efficiency:
-
Steric Hindrance: The bulky oxazolidine or thiazolidine ring of the pseudoproline moiety can sterically hinder the approach of the incoming activated amino acid. This is particularly problematic when attaching an amino acid to the N-terminus of a pseudoproline, which is why the use of pre-formed pseudoproline dipeptides is highly recommended over pseudoproline monomers.
-
Peptide Aggregation: While designed to prevent aggregation, severe aggregation can still occur in long or hydrophobic sequences, physically blocking the N-terminal amine and preventing efficient coupling.
-
Suboptimal Coupling Conditions: Inadequate activation of the incoming amino acid, insufficient coupling time, or the use of inappropriate coupling reagents can all lead to reduced yields.
-
Improper Placement: The effectiveness of a pseudoproline dipeptide is highly dependent on its position within the peptide sequence. For optimal disruption of secondary structures, they should be placed approximately every 5-6 residues apart and before hydrophobic regions.
-
Resin-Related Issues: The choice of solid support can impact coupling efficiency. Resins prone to aggregation or swelling issues can exacerbate steric hindrance problems. Low-aggregation resins like those based on polyethylene glycol (PEG), such as ChemMatrix, are often recommended.
Q3: How can I monitor the completeness of the coupling reaction?
Several methods can be used to assess coupling completion:
-
Qualitative Ninhydrin (Kaiser) Test: This is a rapid method to detect free primary amines on the resin. A positive result (blue/purple color) indicates incomplete coupling. However, the N-terminal nitrogen of a pseudoproline is a secondary amine and will yield a reddish-brown color or a false negative. Therefore, the Kaiser test is more reliable for monitoring the coupling of the amino acid following the pseudoproline dipeptide.
-
Trinitrobenzenesulfonic Acid (TNBS) Test: The TNBS test is an alternative for detecting primary amines and can also provide a qualitative indication of coupling completeness.
-
Cleavage and Analysis by RP-HPLC and MS: A small amount of the peptide-resin can be cleaved, and the resulting peptide analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The presence of deletion sequences (peaks with shorter retention times than the main product) can indicate incomplete coupling.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low coupling efficiency with Fmoc-pseudoproline dipeptides.
Problem: Low or incomplete coupling of the pseudoproline dipeptide.
| Potential Cause | Recommended Solution |
| Insufficient Coupling Time | Extend the coupling time. For standard room temperature coupling, 1-2 hours is typical. If the reaction is still incomplete, consider a second coupling (double coupling) with fresh reagents. |
| Suboptimal Activation | Ensure the correct stoichiometry of reagents. For phosphonium/aminium-based reagents, a 1:1:2 ratio of dipeptide:coupling reagent:base is common. Use highly efficient coupling reagents like HATU, HBTU, or PyBOP. |
| Peptide Aggregation on Resin | Switch to a resin designed to minimize aggregation, such as a PEG-based resin (e.g., ChemMatrix). |
| Inefficient Mixing | Ensure adequate agitation or mixing of the resin during the coupling reaction to allow for proper diffusion of reagents. |
Problem: Low or incomplete coupling of the amino acid after the pseudoproline dipeptide.
| Potential Cause | Recommended Solution |
| Steric Hindrance | This is a known challenge. Increase the coupling time for the amino acid being coupled to the N-terminus of the pseudoproline. Perform a double coupling. |
| Use of Microwave Synthesis | Microwave-assisted synthesis can significantly accelerate the reaction and improve efficiency, especially for sterically hindered couplings. |
Data Presentation: Coupling Conditions and Times
Table 1: Standard Room Temperature Coupling Conditions
| Coupling Reagent | Dipeptide (eq.) | Coupling Reagent (eq.) | Base (DIPEA) (eq.) | Typical Coupling Time |
| HBTU/HATU/PyBOP | 5 | 5 | 10 | 1-2 hours |
| DIC/HOBt | 3 | 3 | N/A | 1-2 hours |
Equivalents are relative to the resin loading capacity.
Table 2: Comparison of Conventional vs. Microwave-Assisted Coupling
| Parameter | Conventional (Room Temperature) | Microwave-Assisted |
| Coupling Time | 60 minutes | 5 minutes at 75°C |
| Deprotection Time | 20 minutes | 2.5 minutes at 86°C |
| Outcome | Often requires double coupling for difficult sequences. | Can significantly improve crude peptide purity and reduce the need for double coupling. |
Experimental Protocols
Protocol 1: Manual Coupling of an Fmoc-Pseudoproline Dipeptide
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) in a reaction vessel.
-
Activation of Pseudoproline Dipeptide (using HATU):
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 equivalents) and HATU (5 equivalents) in a minimum volume of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) and mix for 1-2 minutes.
-
-
Coupling Reaction: Immediately add the activated dipeptide solution to the resin.
-
Agitation: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a TNBS or Kaiser test to monitor the reaction. A negative test for primary amines indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.
Protocol 2: Qualitative Ninhydrin (Kaiser) Test
-
Sample Preparation: Place a small sample of peptide-resin (a few beads) into a clean test tube.
-
Washing: Wash the resin beads thoroughly with ethanol to remove any residual DMF.
-
Reagent Addition:
-
Add 2-3 drops of Solution A (5 g ninhydrin in 100 mL ethanol).
-
Add 2-3 drops of Solution B (80 g phenol in 20 mL ethanol).
-
Add 2-3 drops of Solution C (2 mL of 0.001 M KCN in 98 mL pyridine).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.
-
Observation and Interpretation:
-
Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).
-
Reddish-Brown Beads and Solution: Can indicate the presence of a secondary amine, such as the N-terminus of a pseudoproline.
-
Protocol 3: Peptide Cleavage from Resin and Analysis
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/H₂O 95:2.5:2.5).
-
Add the cleavage cocktail to the resin (approximately 200 µL for 5-10 mg of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the sample to pellet the peptide.
-
Decant the ether and allow the peptide pellet to air dry.
-
-
Analysis:
-
Re-dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Analyze the sample by RP-HPLC and MS to determine purity and confirm the molecular weight.
-
Visualizations
Caption: Standard Fmoc-SPPS workflow incorporating a pseudoproline dipeptide coupling step.
Technical Support Center: Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH Double Coupling Strategy
Welcome to the technical support center for the effective application of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a pseudoproline dipeptide. These specialized dipeptides are incorporated into a peptide sequence to disrupt the formation of secondary structures, such as β-sheets, which are a common cause of peptide chain aggregation during SPPS.[1][2] By introducing a "kink" into the peptide backbone, this dipeptide improves the solvation of the growing peptide chain, leading to more efficient coupling reactions, higher purity of the crude peptide, and an overall increased yield, especially in long or "difficult" sequences.[1][2][3][4]
Q2: Under what circumstances should I consider a double coupling strategy for this compound?
A double coupling strategy is recommended if you suspect or have confirmed that the initial coupling of the pseudoproline dipeptide was incomplete.[5] This is particularly relevant in the following scenarios:
-
Sterically Hindered Sequences: When the N-terminal amino acid of the resin-bound peptide is sterically bulky (e.g., Valine, Isoleucine), it can impede the coupling of the incoming dipeptide.[6]
-
Peptide Aggregation: If the peptide sequence is already showing signs of aggregation on the solid support, a single coupling may not be sufficient to drive the reaction to completion.[5][6]
-
Positive Monitoring Test: If a qualitative monitoring test, such as the Kaiser test, indicates the presence of unreacted primary amines after the initial coupling.[6][7]
Q3: How can I detect an incomplete coupling of the pseudoproline dipeptide?
Several methods can be used to monitor the completion of the coupling reaction:
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect free primary amines. A positive result (blue or purple color on the resin beads) indicates that the coupling was incomplete.[6][7]
-
TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is an alternative colorimetric test for detecting primary amines.[7]
-
Cleavage and Analysis: For a definitive assessment, a small amount of the peptide-resin can be cleaved, and the resulting crude peptide analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides lacking the dipeptide) will confirm incomplete coupling.[6]
Troubleshooting Guide: Incomplete Coupling
If you have identified an incomplete coupling of this compound, the most direct approach is to perform a second coupling.
Issue: Positive Kaiser test after the first coupling of this compound.
Solution: Perform a double coupling using a fresh solution of the activated dipeptide.
Workflow for Troubleshooting Incomplete Coupling:
Caption: Troubleshooting workflow for incomplete coupling.
Experimental Protocols
The following protocols are provided for a 0.1 mmol synthesis scale. Reagent equivalents should be adjusted based on the loading capacity of your resin.
Protocol 1: Standard Single Coupling of this compound
This protocol outlines a robust single coupling method using HATU, a highly efficient coupling reagent.[8]
-
Resin Preparation: Start with the resin-bound peptide that has undergone Fmoc deprotection, exposing the free N-terminal amine. Ensure the resin is thoroughly washed with DMF.
-
Activation Solution Preparation: In a separate vessel, prepare the activation mixture by dissolving:
-
This compound (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.) in anhydrous DMF.
-
-
Add DIPEA (1.0 mmol, 10 eq.) to the mixture and allow it to pre-activate for 1-5 minutes.[8]
-
Coupling Reaction: Add the activated dipeptide solution to the vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Protocol 2: Double Coupling of this compound
This protocol should be followed if the Kaiser test after the standard single coupling is positive.
-
Initial Coupling: Follow steps 1-7 of Protocol 1.
-
Confirmation of Incomplete Coupling: A positive Kaiser test (blue/purple beads) indicates the need for a second coupling.
-
Second Coupling Preparation: Prepare a fresh activation solution as described in Protocol 1, steps 2 and 3.
-
Second Coupling Reaction: Add the newly prepared and activated dipeptide solution to the peptide-resin.[6]
-
Agitate the reaction mixture at room temperature for an additional 1-2 hours.[6]
-
Final Wash: After the second coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times).
-
Final Monitoring: Perform another Kaiser test to verify the completion of the reaction. If the test is negative (yellow beads), you can proceed with the synthesis. If it remains positive, you may need to consider capping the unreacted amines.
Data Presentation
The choice of coupling reagent and strategy can significantly impact the efficiency of the reaction. The following table summarizes typical reagent equivalents for different coupling protocols.
| Protocol | Reagent | Equivalents (relative to resin loading) | Typical Coupling Time |
| Standard Single Coupling | This compound | 5 | 1-2 hours |
| HATU | 4.8 | ||
| DIPEA | 10 | ||
| Double Coupling (Second Round) | This compound | 5 | 1-2 hours |
| HATU | 4.8 | ||
| DIPEA | 10 |
Visualizing the Experimental Workflow
Caption: Comparison of single vs. double coupling workflows.
References
Technical Support Center: Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and related pseudoproline dipeptides.
Problem 1: Low Coupling Efficiency or Incomplete Reaction
Symptoms:
-
Positive Kaiser test (blue/purple beads) or TNBS test after coupling.
-
Presence of deletion sequences corresponding to the mass of the peptide without the Glu-Ser dipeptide, as detected by mass spectrometry (MS) of a test cleavage sample.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Steric Hindrance | 1. Extend Coupling Time: Increase the coupling reaction time from the standard 1-2 hours up to 4 hours or overnight. 2. Perform a Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated dipeptide.[1] 3. Use a More Powerful Coupling Reagent: Switch from standard carbodiimide reagents (like DIC/HOBt) to a uronium/aminium salt like HATU or HBTU. | The oxazolidine ring of the pseudoproline moiety is sterically bulky, which can hinder the approach of the activated dipeptide to the N-terminal amine of the growing peptide chain.[1] Longer reaction times or a second coupling can help drive the reaction to completion. HATU is generally more reactive than HBTU and can be more effective for difficult couplings.[2] |
| Peptide Aggregation on Resin | 1. Switch to an Aggregation-Disrupting Resin: Utilize a PEG-based resin (e.g., ChemMatrix) or a low-loading resin to improve solvation of the peptide chain.[3] 2. Optimize Solvent System: Use N-Methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). The addition of a small amount of DMSO can also be beneficial. | Even with the inclusion of a pseudoproline dipeptide, severe aggregation can occur in long or hydrophobic sequences, physically blocking the reactive N-terminus. Improved solvation helps to disrupt these secondary structures. |
| Suboptimal Reagent Activation | 1. Ensure Fresh Reagents: Use fresh, high-purity coupling reagents, base (e.g., DIPEA), and solvents. 2. Pre-activation Time: For uronium/aminium salt reagents, allow for a short pre-activation time (1-2 minutes) after adding the base before introducing the mixture to the resin. | Degraded or impure reagents will have reduced reactivity, leading to incomplete activation of the dipeptide. |
Problem 2: Aspartimide Formation
Symptoms:
-
Detection of a peptide species with a mass corresponding to the target peptide minus 18 Da (loss of water).
-
Presence of additional peaks in the HPLC chromatogram, often close to the main product peak, which correspond to α- and β-piperidide adducts or the epimerized peptide.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Elevated Temperature | 1. Avoid High Temperatures: If using a microwave synthesizer, reduce the temperature during the coupling and deprotection steps immediately following an aspartic acid residue. If using flow chemistry, consider manual coupling at room temperature for the pseudoproline-containing segment. | While pseudoprolines are generally used to suppress aspartimide formation, they can paradoxically catalyze this side reaction under harsh conditions like elevated temperature and pressure.[4][5] |
| Prolonged Exposure to Base | 1. Minimize Deprotection Time: Use the minimum time necessary for complete Fmoc removal (typically monitored by UV). 2. Use Additives in Deprotection Solution: Consider adding 0.1 M HOBt or Oxyma to the 20% piperidine/DMF solution to reduce the basicity. | Aspartimide formation is a base-catalyzed side reaction. Reducing the exposure time and the effective strength of the base can minimize this unwanted cyclization. |
Problem 3: Incomplete Cleavage of the Pseudoproline Ring
Symptoms:
-
Detection of a peptide species by MS with a mass corresponding to the protected peptide (with the oxazolidine ring intact) after TFA cleavage. This corresponds to an addition of 40 Da (C3H4) for a dimethyl pseudoproline compared to the native Ser residue.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Rationale |
| Insufficient Cleavage Time | 1. Extend Cleavage Duration: Increase the standard 2-3 hour cleavage time to 4 hours or more and monitor the reaction progress. | The stability of the oxazolidine ring to TFA can be sequence-dependent. Some sequences may require longer exposure to the strong acid for complete ring opening.[6] |
| Suboptimal Cleavage Cocktail | 1. Ensure High TFA Concentration: Use a cleavage cocktail with at least 95% TFA.[6] 2. Appropriate Scavengers: Use standard scavengers like Triisopropylsilane (TIS) and water (e.g., TFA/TIS/H₂O 95:2.5:2.5). If the peptide contains sensitive residues like Trp, Cys, or Met, ensure the appropriate scavengers (e.g., EDT) are included.[6][7] | A high concentration of TFA is necessary to efficiently cleave the acid-labile pseudoproline ring and other side-chain protecting groups. Scavengers are critical for preventing side reactions with the cleaved protecting groups but should not significantly dilute the TFA. |
Data Presentation
Table 1: Influence of Pseudoproline on Aspartimide (Asi) Formation in a Model Peptide Under High-Temperature Flow Chemistry Conditions
The following data is derived from a study on a Thr(ΨPro)-containing peptide and is intended to be illustrative of the potential for this side reaction under harsh conditions.
| Peptide Sequence Context | Synthesis Conditions | Observed Aspartimide (Asi) Formation |
| Model peptide with ...-Asp-Ser(ΨPro) -... | High-Temperature (80°C) Flow Synthesis | 74% |
| Model peptide with ...-Asp-Thr(ΨPro) -... | High-Temperature (80°C) Flow Synthesis | 30% |
| Model peptide with ...-Asp-Thr(tBu) -... | High-Temperature (80°C) Flow Synthesis | <1% |
Data adapted from a study by Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry.[5] This highlights that while pseudoprolines can prevent aggregation, they may catalyze aspartimide formation at elevated temperatures compared to standard protected amino acids.
Table 2: Qualitative Comparison of Common Coupling Reagents for Pseudoproline Dipeptides
| Coupling Reagent | Class | Relative Speed | Key Advantages | Potential Issues |
| HATU | Aminium/Uronium Salt | Very Fast | Highly efficient, especially for sterically hindered couplings; lower risk of epimerization compared to HBTU.[2] | Higher cost; can cause guanidinylation of the N-terminus if used in large excess. |
| HBTU | Aminium/Uronium Salt | Fast | Widely used, effective for most couplings. | Potential for guanidinylation; slightly less reactive than HATU.[2] |
| DIC/HOBt or DIC/Oxyma | Carbodiimide | Moderate | Cost-effective; low risk of guanidinylation. Oxyma is generally more effective than HOBt at suppressing racemization. | Slower reaction rates; can form an unreactive N-acylurea byproduct. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
Solvent: Anhydrous DMF or NMP
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Reagents for monitoring (Kaiser or TNBS test)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel for at least 30 minutes.
-
Dipeptide Activation: In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser or TNBS test to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
(Optional but Recommended) Double Coupling: To ensure complete reaction, especially for difficult sequences, repeat steps 2-5 with a fresh solution of activated dipeptide.[1]
-
Proceed to Fmoc Deprotection: After the final wash, proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF).
Protocol 2: Monitoring Coupling Completion with the Kaiser Test
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Washing solvent (e.g., ethanol)
-
Small test tube and heating block
Procedure:
-
Take a small sample of the peptide-resin (a few beads) and place it in a clean test tube.
-
Wash the resin beads thoroughly with ethanol to remove any residual DMF.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the resin beads.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Blue/Purple Beads and Solution: Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless Beads and Solution: Indicates the absence of free primary amines (complete coupling).
-
Note: The N-terminus of the amino acid coupled after the pseudoproline dipeptide will be a primary amine and should give a clear result.
Mandatory Visualization
Caption: Workflow for coupling the pseudoproline dipeptide.
Caption: Decision tree for troubleshooting incomplete coupling.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of coupling Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH separately? A1: The primary reason is to prevent on-resin aggregation. The pseudoproline moiety introduces a "kink" in the peptide backbone, similar to a natural proline, which disrupts the formation of secondary structures like β-sheets. This enhances the solvation of the growing peptide chain, leading to more efficient subsequent coupling reactions, higher crude peptide purity, and significantly increased overall yields, especially for long or "difficult" sequences.[3]
Q2: Is the modification to the serine residue permanent? A2: No, the oxazolidine ring of the pseudoproline is a temporary modification. It is stable during the standard Fmoc-SPPS cycles but is cleanly cleaved under final cleavage conditions with strong acid (e.g., Trifluoroacetic acid - TFA), regenerating the native serine residue in the final peptide.[3]
Q3: What are the general guidelines for placing a pseudoproline dipeptide in a sequence? A3: For maximum benefit, it is recommended to space pseudoprolines approximately every 5-6 residues in long sequences. It is often most effective to place the pseudoproline unit immediately before a hydrophobic cluster of amino acids to enhance solubility and coupling efficiency. Also, maintain a minimum of 2 amino acid residues between a pseudoproline and a native proline, or between two pseudoproline units.[3]
Q4: Can I use standard coupling reagents with this dipeptide? A4: Yes, this compound is compatible with all standard coupling reagents used in Fmoc-SPPS, including uronium/aminium salts (HATU, HBTU) and carbodiimides (DIC) with additives (HOBt, Oxyma).[3] For difficult couplings, more reactive reagents like HATU are recommended.
Q5: Does the use of this dipeptide affect the final cleavage from the resin? A5: The use of this dipeptide should not negatively affect the final cleavage. The standard TFA-based cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) used to cleave the peptide from the resin and remove other side-chain protecting groups is also responsible for opening the pseudoproline ring to regenerate the native serine. As noted in the troubleshooting guide, in some sequence-dependent cases, an extended cleavage time may be necessary to ensure complete ring opening.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Aspartimide Formation Prevention Using Pseudoproline Dipeptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pseudoproline dipeptides to mitigate aspartimide formation during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they prevent aspartimide formation?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen. This forms an oxazolidine ring from Ser/Thr or a thiazolidine ring from Cys.[1][2] This modification introduces a "kink" into the peptide backbone, similar to a native proline residue.[1][3] This structural disruption interrupts the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation.[1][2] By enhancing the solvation of the growing peptide, pseudoprolines improve coupling efficiencies and overall yields, particularly for long or "difficult" sequences.[1] While their primary role is to minimize aggregation, their ability to alter the peptide backbone conformation can also position the peptide chain in a way that is less favorable for the intramolecular cyclization that leads to aspartimide formation.[4][5]
Q2: When should I consider using a pseudoproline dipeptide in my peptide synthesis?
A2: You should consider using pseudoproline dipeptides in the following situations:
-
Long peptides: Peptides longer than 30 amino acids are particularly prone to aggregation, which can lead to incomplete couplings and low yields.[1]
-
Hydrophobic sequences: Peptides with a high content of hydrophobic residues have a strong tendency to aggregate. Placing a pseudoproline before a hydrophobic region can significantly improve solubility and synthesis efficiency.[1][3][6]
-
Sequences prone to aspartimide formation: While not their primary function, pseudoproline dipeptides have been shown to effectively reduce or even eliminate aspartimide formation, especially when placed near the Asp residue.[4][5][7] The most effective strategy for Asp-Ser sequences is the use of a pseudoproline dipeptide like Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH.[7]
-
To improve cyclization: The kink introduced by pseudoproline dipeptides can promote the cyclization of linear peptides.[3][6]
Q3: What are the general guidelines for placing pseudoproline dipeptides in a peptide sequence?
A3: For optimal results, follow these guidelines:
-
If possible, insert pseudoprolines before hydrophobic regions.[3][6]
-
Maintain a spacing of at least two amino acids between pseudoprolines or between a pseudoproline and a proline.[3][6]
-
The ideal spacing is five to six amino acids between pseudoprolines or between a pseudoproline and a proline.[3][6]
Troubleshooting Guides
| Issue | Potential Root Cause | Recommended Solutions & Troubleshooting Steps |
| Significant byproduct formation observed in Asp-containing peptides. | The primary cause is the base-catalyzed formation of an aspartimide intermediate during the Fmoc deprotection step with piperidine, which is especially prevalent in Asp-Gly and Asp-Ser sequences.[4][7] | 1. Modify Deprotection Conditions: - Add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or 0.1 M 2,4-dinitrophenol (DNP) to the 20% piperidine in DMF solution.[4] A 5% formic acid solution in the deprotection cocktail has also been shown to be effective.[4][8] - Use a weaker base such as 5% piperazine with 0.1 M HOBt or morpholine for Fmoc deprotection.[4]2. Utilize Sterically Hindered Asp Protecting Groups: - Replace the standard tert-butyl (OtBu) protecting group with a bulkier one like 3-methylpent-3-yl ester (OMpe) (Fmoc-Asp(OMpe)-OH).[4]3. Employ Pseudoproline Dipeptides: - The introduction of pseudoproline dipeptides can disrupt secondary structures and has been shown to effectively eliminate aspartimide formation when placed near an Asp residue.[4][7] |
| Incomplete cleavage of the pseudoproline ring after TFA treatment. | The oxazolidine or thiazolidine ring of the pseudoproline may not have fully opened during the final cleavage from the resin. | - Ensure a sufficient cleavage time of at least 2-3 hours with a standard TFA cocktail (e.g., TFA/water/TIS 95:2.5:2.5).[1] |
| Difficulty coupling the next amino acid after pseudoproline incorporation. | The ring structure of the pseudoproline can cause steric hindrance.[1] This is a known challenge and a primary reason for using pre-formed dipeptides.[1] | - For the subsequent amino acid, use a longer coupling time.- Perform a double coupling.- Consider using microwave-assisted synthesis to improve coupling efficiency.[1][2] |
| Aspartimide formation is still observed even with a pseudoproline dipeptide. | Although rare, aspartimide formation can sometimes be catalyzed by the pseudoproline moiety under harsh conditions, such as elevated temperatures in flow chemistry.[1] | - If aspartimide formation is detected, avoid elevated temperatures during the synthesis cycles immediately following an aspartic acid residue.[1] |
Quantitative Data
Table 1: Comparison of Strategies to Prevent Aspartimide Formation
| Strategy | Aspartimide Formation (%) | Reference |
| Standard Fmoc-Asp(OtBu)-OH with 20% Piperidine/DMF | High (sequence dependent) | [7] |
| 20% Piperidine/DMF with 0.1 M HOBt | Significantly Reduced | [7] |
| 20% Piperazine/DMF | Reduced | [7] |
| Fmoc-Asp(OMpe)-OH | Lower than OtBu | [7] |
| Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH | Eliminated | [7] |
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
This protocol outlines a manual solid-phase synthesis cycle for incorporating a pseudoproline dipeptide into a growing peptide chain on a resin.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (5 eq.)
-
Coupling reagent (e.g., HATU) (5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (10 eq.)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Swell the Resin: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Prepare Coupling Solution: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide, coupling reagent (e.g., HATU), and DIPEA in DMF.
-
Coupling Reaction: Add the coupling solution to the resin and agitate the mixture for 1-2 hours at room temperature.[7]
-
Monitor Coupling: Take a small sample of resin beads and perform a Kaiser test or a TNBS test to check for the presence of free primary amines. A negative result (e.g., colorless beads for the Kaiser test) indicates a complete reaction.
-
Wash: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.[1]
-
Final Wash: Wash the resin thoroughly with DMF to prepare for the coupling of the next amino acid.
Visualizations
Caption: Logical workflow for preventing aspartimide formation using pseudoproline dipeptides.
Caption: Experimental workflow for incorporating a pseudoproline dipeptide in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Incomplete Cleavage of Pseudoproline Ring in SPPS
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the incomplete cleavage of pseudoproline dipeptides during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a pseudoproline dipeptide in SPPS?
A1: Pseudoproline dipeptides are incorporated into peptide chains to act as temporary, structure-disrupting elements.[1][2] Their main function is to prevent the formation of secondary structures like β-sheets, which can cause the growing peptide chain to aggregate on the solid support.[2] This aggregation can lead to poor solvation, incomplete coupling reactions, and ultimately, lower yields and purity.[2] By introducing a "kink" in the peptide backbone, pseudoprolines enhance solubility and improve the efficiency of both coupling and deprotection steps, especially in long or hydrophobic sequences.[2][3]
Q2: How is the pseudoproline ring intended to be cleaved?
A2: The oxazolidine (derived from Serine or Threonine) or thiazolidine (from Cysteine) ring of the pseudoproline is designed to be acid-labile.[1][2] It is cleaved during the final step of Fmoc-based SPPS, which involves treating the peptide-resin with a strong acid cocktail, most commonly one containing a high concentration of trifluoroacetic acid (TFA).[2] This final cleavage step is designed to simultaneously remove side-chain protecting groups, release the peptide from the resin, and open the pseudoproline ring to regenerate the native Ser, Thr, or Cys residue.[1][2]
Q3: How can I detect incomplete cleavage of the pseudoproline ring?
A3: The most direct method for detection is mass spectrometry (MS) analysis of the crude peptide product.[1][4] If the pseudoproline ring has not been cleaved, the resulting peptide will have a higher mass than the target peptide. For instance, a common dimethyl-pseudoproline will add 40 Da to the expected mass of the peptide.[1] This mass difference serves as a clear indicator of incomplete ring opening.
Q4: Are there stability differences between Ser/Thr-derived (oxazolidine) and Cys-derived (thiazolidine) pseudoprolines during cleavage?
A4: Yes, historically, thiazolidine rings derived from cysteine have been reported to be more stable and resistant to TFA cleavage than oxazolidine rings derived from serine and threonine.[1] This could necessitate longer cleavage times or harsher conditions.[5] However, recent studies have demonstrated that the cleavage of Cys-derived pseudoprolines is often sequence-dependent and can be completed within a timeframe of 1-6 hours under standard TFA conditions, similar to their oxazolidine counterparts.[1][5]
Troubleshooting Guide: Incomplete Pseudoproline Cleavage
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the mass of the target peptide plus the mass of the intact pseudoproline moiety (e.g., Expected Mass + 40 Da).
Primary Causes and Recommended Solutions
-
Cause 1: Insufficient Cleavage Time
-
Explanation: The kinetics of pseudoproline ring opening can be slower than the removal of other side-chain protecting groups, particularly in certain sequence contexts or with more stable thiazolidine rings.[1][5]
-
Solution: Extend the duration of the TFA cleavage step. It is recommended to monitor the reaction by analyzing small aliquots at various time points (e.g., 2, 4, 6, and 8 hours). For particularly resistant sequences, an overnight cleavage may be required.[1]
-
-
Cause 2: Suboptimal Cleavage Cocktail
-
Explanation: The effectiveness of the cleavage is highly dependent on the concentration of the strong acid. An insufficient concentration of TFA can lead to incomplete deprotection of the pseudoproline ring.[1] While scavengers are essential for preventing side reactions, an excessively high ratio of scavengers to TFA can lower the overall acidity of the cocktail.[1]
-
Solution: Ensure the cleavage cocktail contains a high concentration of TFA, typically 95%.[1] Verify the composition of your cocktail and prepare it fresh before use.
-
-
Cause 3: Steric Hindrance
-
Explanation: The amino acid sequence immediately surrounding the pseudoproline dipeptide may sterically hinder the approach of TFA molecules to the acid-labile ring, slowing down the cleavage reaction.[1][6]
-
Solution: Cautiously increase the temperature of the cleavage reaction. A modest increase to 45°C can enhance the reaction kinetics and overcome steric barriers.[1] However, this should be done with care, as elevated temperatures can also increase the risk of peptide degradation and other side reactions.[1]
-
Data Presentation
Table 1: Recommended Cleavage Conditions for Pseudoproline Rings
| Pseudoproline Type | Sequence Context | Cleavage Time (Room Temp) | Elevated Temp. Option | Expected Outcome |
| Oxazolidine (Ser/Thr) | Non-hindered | 2-4 hours | Not usually required | Complete Cleavage |
| Oxazolidine (Ser/Thr) | Sterically Hindered | 4-6 hours | 45°C for 2-3 hours | Complete Cleavage |
| Thiazolidine (Cys) | Favorable Sequence | 2-6 hours[5] | Not usually required | Complete Cleavage |
| Thiazolidine (Cys) | Resistant Sequence | 6-12 hours (or overnight)[1] | 45°C for 4-6 hours | Complete Cleavage |
Table 2: Common TFA Cleavage Cocktails
| Cocktail Composition | Name/Abbreviation | Primary Use and Considerations |
| 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) | Standard Cocktail | Suitable for most peptides. TIS is a scavenger for carbocations.[1] |
| 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% Ethanedithiol (EDT) | Reagent K | Recommended for peptides containing Trp, Met, or Cys to prevent side reactions.[1] |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Reagent B | Used for peptides with sensitive residues, particularly Trp. |
Experimental Protocols
Protocol 1: Standard Cleavage of a Pseudoproline-Containing Peptide
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 1 hour.
-
Cleavage Reaction: Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) fresh. Add the cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).[1]
-
Incubation: Gently agitate or shake the mixture at room temperature. For a standard oxazolidine, incubate for 2-3 hours.[6] For thiazolidines or potentially difficult sequences, extend this time as indicated in Table 1.
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate, which contains the peptide.
-
Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic byproducts.[1]
-
Drying: Dry the final peptide pellet under a vacuum to remove all traces of ether.
Protocol 2: Analysis of Cleavage by Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the dried, crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid.
-
MS Analysis: Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS or MALDI-TOF).
-
Data Interpretation:
-
Identify the peak corresponding to the expected molecular weight of the fully deprotected target peptide.
-
Search for a peak corresponding to the expected mass + the mass of the uncleaved pseudoproline moiety (e.g., M+40 for dimethyl-pseudoproline).
-
The relative intensity of these two peaks can be used to estimate the efficiency of the cleavage reaction. Complete cleavage is indicated by the absence of the M+40 peak.
-
Visualizations
Caption: Acid-catalyzed cleavage of an oxazolidine pseudoproline ring by TFA.
Caption: Workflow for troubleshooting incomplete pseudoproline cleavage.
References
Navigating Peptide Synthesis Challenges: A Technical Support Center for Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH Users
For researchers, scientists, and drug development professionals engaged in the intricate process of peptide synthesis, achieving high purity and yield is a paramount objective. The use of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, has become a cornerstone strategy for overcoming the challenges associated with "difficult sequences," particularly those prone to aggregation. This technical support center provides a comprehensive resource for users of this powerful building block, offering troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your synthetic outcomes.
Troubleshooting Guide: Addressing Common Issues in Peptide Synthesis
This guide provides solutions to common problems encountered during solid-phase peptide synthesis (SPPS) when utilizing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency of the Pseudoproline Dipeptide | Steric Hindrance: The bulky nature of the pseudoproline ring can impede the coupling reaction. | - Optimize Coupling Reagents: Employ highly efficient coupling reagents such as HATU or HCTU. - Extend Coupling Time: Increase the reaction time to 2-4 hours to ensure complete incorporation. - Double Coupling: Perform a second coupling step with fresh reagents. - Microwave Assistance: Utilize microwave-assisted synthesis to enhance reaction kinetics. |
| Low Coupling Efficiency of the Subsequent Amino Acid | Steric Hindrance: The N-terminus of the incorporated pseudoproline can be sterically hindered. | - Use a Less Bulky Activating Agent: Consider using DIC/HOBt for the subsequent coupling. - Extended Coupling Time and Double Coupling: As with the pseudoproline itself, allow for a longer reaction time and consider a second coupling. |
| Presence of Deletion Sequences in Final Peptide | Incomplete Fmoc Deprotection: Aggregation of the growing peptide chain can hinder the removal of the Fmoc group. | - Use Aggregation-Disrupting Deprotection Cocktails: Add chaotropic salts like LiCl to the piperidine solution. - Increase Deprotection Time: Extend the piperidine treatment time. |
| Aspartimide Formation | Harsh Reaction Conditions: Elevated temperatures, especially in microwave synthesis, can promote this side reaction, sometimes catalyzed by the pseudoproline moiety. | - Avoid High Temperatures: If using a microwave synthesizer, reduce the temperature during couplings and deprotections following an aspartic acid residue.[1] |
| Incomplete Cleavage of the Pseudoproline Ring | Insufficient Cleavage Time: The oxazolidine ring may not fully open during the final TFA cleavage. | - Extend Cleavage Time: Ensure a minimum of 2-3 hours for the TFA cleavage cocktail to react with the resin. |
| Unexpected Mass in MS Analysis | Mass Spectrometry Artifacts: Pseudoproline-containing peptides can sometimes show higher-than-expected molecular weights. | - Validate with Multiple Techniques: Confirm the product's integrity using techniques like NMR in addition to mass spectrometry.[2] |
Frequently Asked Questions (FAQs)
Q1: How does this compound improve peptide purity?
A1: this compound is a pseudoproline dipeptide. The integrated oxazolidine ring introduces a "kink" in the peptide backbone, similar to a natural proline residue.[1] This conformational disruption inhibits the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation during SPPS. By preventing aggregation, the growing peptide chain remains well-solvated, leading to more efficient coupling and deprotection steps, resulting in a higher purity of the crude peptide.[2]
Q2: When should I consider using this pseudoproline dipeptide?
A2: You should consider using this compound when synthesizing:
-
Long peptides (>30 amino acids): These are more susceptible to aggregation.
-
Hydrophobic sequences: Peptides with a high content of hydrophobic residues tend to aggregate.
-
"Difficult sequences": Peptides known to have poor synthesis outcomes under standard conditions.
-
Sequences containing the Glu-Ser motif prone to aggregation.
Q3: What are the guidelines for placing pseudoproline dipeptides in a sequence?
A3: Strategic placement is key for maximizing their effectiveness. General guidelines include:
-
Spacing: For long peptides, insert a pseudoproline dipeptide approximately every 5-6 residues.
-
Proximity to Proline: Maintain at least a 2-amino acid separation between a pseudoproline and a native proline residue.
-
Hydrophobic Regions: It is often beneficial to place the pseudoproline immediately before a hydrophobic cluster of amino acids.
Q4: Is the pseudoproline modification permanent?
A4: No, the modification is temporary. The oxazolidine ring is stable throughout the Fmoc-SPPS cycles but is cleaved during the final trifluoroacetic acid (TFA) deprotection step, regenerating the native serine residue.[3]
Data Presentation: Impact on Peptide Purity and Yield
The incorporation of pseudoproline dipeptides can significantly enhance the purity and yield of challenging peptide syntheses.
Case Study 1: Synthesis of Amyloid Beta-Peptide (Aβ42)
A study on the synthesis of the difficult amyloid beta-peptide (Aβ42) demonstrated a notable improvement in crude peptide yield when pseudoproline dipeptides were used.[2]
| Synthesis Strategy | Crude Yield (%) |
| Standard Fmoc/tBu SPPS | 56% |
| SPPS with Pseudoproline Dipeptides | 72% |
Case Study 2: Synthesis of Liraglutide
The synthesis of the API Liraglutide highlights the dramatic improvement in crude peptide purity achieved by incorporating pseudoproline dipeptides. HPLC analysis shows a significant reduction in impurities.
| Synthesis Condition | Result |
| Standard Synthesis (HCTU/DIEA, no pseudoprolines) | Low purity with a large amount of impurities.[4][5] |
| With one pseudoproline dipeptide (Val¹⁷-Ser¹⁸) | Improved purity.[4][5] |
| With three pseudoproline dipeptides (Gly¹¹-Thr¹², Phe¹³-Thr¹⁴, and Val¹⁷-Ser¹⁸) | Excellent purity and yield.[4][5] |
Experimental Protocols
Protocol 1: Incorporation of this compound in Fmoc-SPPS
This protocol outlines the manual coupling of the pseudoproline dipeptide.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (2-5 equivalents)
-
Coupling reagent (e.g., HATU, HCTU) (2-5 equivalents)
-
Base (e.g., DIPEA) (4-10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
20% Piperidine in DMF
-
DCM (Dichloromethane)
-
Kaiser Test or TNBS Test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve this compound and the coupling reagent in DMF. Add DIPEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test or TNBS test to confirm the completion of the coupling. A negative result indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF and DCM to prepare for the next coupling cycle.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) (TIS = Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Pellet the peptide by centrifugation, wash with cold ether, and dry the crude product.
Protocol 3: HPLC Analysis of the Crude Peptide
Column:
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Gradient:
-
A linear gradient from 5% to 95% B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
Flow Rate:
-
1.0 mL/min
Detection:
-
UV at 214 nm and 280 nm.
Sample Preparation:
-
Dissolve the crude peptide in the initial mobile phase composition.
Mandatory Visualizations
Caption: Experimental workflow for peptide synthesis incorporating a pseudoproline dipeptide.
Caption: Troubleshooting logic for addressing low peptide purity.
References
Technical Support Center: Optimal Use of Pseudoproline Dipeptides in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of pseudoproline dipeptides to enhance solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and how do they improve peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][2] This modification introduces a "kink" into the peptide backbone, similar to a native proline residue.[1][3] This structural disruption is key to their function: by interrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation, pseudoprolines enhance the solvation of the growing peptide.[1][4] This leads to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields, especially for long or notoriously "difficult sequences".[1][5] The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is cleaved during the final TFA deprotection step, regenerating the native amino acid.[2]
Q2: When should I consider using pseudoproline dipeptides in my synthesis?
A2: You should consider using pseudoproline dipeptides when synthesizing:
-
Long peptides (>30 amino acids): These are prone to aggregation, leading to incomplete couplings and low yields.[1]
-
Hydrophobic sequences: Peptides with a high content of hydrophobic residues have a strong tendency to aggregate. Placing a pseudoproline before a hydrophobic region can improve solubility and synthesis efficiency.[1][3][4][5][6][7][8]
-
"Difficult sequences": Peptides known to form strong secondary structures or that have failed to synthesize under standard conditions are excellent candidates.[1][9][10] For example, the synthesis of human Islet Amyloid Polypeptide (hIAPP), a highly amyloidogenic peptide, is nearly impossible with standard Fmoc-SPPS but is successful with the incorporation of pseudoproline dipeptides.[2][11]
-
Cyclic peptides: The kink introduced by pseudoprolines can pre-organize the linear peptide into a conformation that favors efficient head-to-tail cyclization, often leading to increased yields and faster reaction rates.[2][3][4][6]
Q3: What are the general guidelines for placing pseudoproline dipeptides in a sequence?
A3: Placement is crucial for maximizing the benefits of pseudoproline dipeptides. Based on empirical data, the following guidelines are recommended:
-
Spacing: Insert pseudoprolines approximately every 5-6 residues for long sequences.[1][2][4][5][6][7][8]
-
Proximity to Proline: Maintain a minimum of 2 amino acid residues between a pseudoproline and a native proline, or between two pseudoproline units.[2][3][4][5][6][7][8]
-
Hydrophobic Regions: It is often beneficial to place a pseudoproline dipeptide immediately before a hydrophobic cluster of amino acids.[1][2][3][4][5][6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered when using pseudoproline dipeptides.
Problem 1: Low or No Yield of the Target Peptide
| Possible Cause | Suggested Solution |
| Incorrect Pseudoproline Placement: The position of the pseudoproline is not effectively disrupting aggregation. | Re-evaluate the peptide sequence. Use sequence analysis tools to predict aggregation-prone regions and reposition the pseudoproline dipeptide immediately before these sites. Adhere to the 5-6 residue spacing guideline for long peptides.[1] |
| Incomplete Coupling of the Pseudoproline Dipeptide: The bulky dipeptide may not have coupled completely to the resin-bound peptide chain. | Use a robust coupling agent like HATU or HBTU. It is common practice to "double couple" the pseudoproline dipeptide to ensure the reaction goes to completion.[1] Extend the coupling time to 1-2 hours and monitor completion with a TNBS or Kaiser test.[1][12] |
| Steric Hindrance After Pseudoproline Incorporation: Coupling the next amino acid onto the pseudoproline can be difficult due to the ring structure's steric hindrance.[1][13] | This is a known challenge and a primary reason for using pre-formed dipeptides.[9][10][13][14] For the subsequent amino acid, use a longer coupling time, perform a double coupling, and consider microwave-assisted synthesis to improve efficiency.[1][2] |
| Overall Peptide Aggregation: Even with a pseudoproline, very difficult sequences can still aggregate. | Combine the use of pseudoproline dipeptides with other aggregation-disrupting techniques. Consider using a low-aggregation resin such as a PEG-based resin (e.g., ChemMatrix) or 2-chlorotrityl resin.[1][2] |
Problem 2: Unexpected Peaks in HPLC/MS Analysis
| Possible Cause | Suggested Solution |
| Deletion Sequences: Incomplete coupling at any stage can lead to deletion byproducts. | If specific deletion products are identified, revisit the coupling protocol for that specific residue. For non-pseudoproline residues in a difficult sequence, consider double coupling as a standard procedure.[1] |
| Aspartimide Formation: Although pseudoprolines can help reduce this side reaction, it can sometimes be catalyzed by the pseudoproline moiety under harsh conditions (e.g., elevated temperature).[1][15] | If aspartimide formation is detected, avoid elevated temperatures during the synthesis cycles immediately following an aspartic acid residue.[1] |
| Incomplete Cleavage of the Pseudoproline Ring: The oxazolidine/thiazolidine ring has not fully opened during final cleavage. | Ensure a sufficient cleavage time (typically 2-3 hours) with a standard TFA-based cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[1][16] |
Data Presentation
Table 1: Impact of Pseudoproline Dipeptides on the Synthesis of "Difficult" Peptides
| Peptide Sequence | Synthesis Method | Outcome | Purified Yield | Reference(s) |
| Human Amylin (hIAPP) Fragment (8-37) | Standard Fmoc-SPPS | Only traces of the desired peptide were produced. | Near 0% | [1][11] |
| Human Amylin (hIAPP) Fragment (8-37) | Fmoc-SPPS with Pseudoproline Dipeptides | The desired product was obtained with high yield and purity. | "High Yield" | [1][11] |
| Full-Length Human Amylin (1-37) | Fmoc-SPPS with Pseudoproline & Hmb Derivatives | Successful synthesis of the full-length peptide. | 10-30% | [1] |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | Described as "impossible to obtain". | 0% | [1] |
| Asn(15) analog of WW domain FBP28 | Fmoc-SPPS with Pseudoproline Dipeptides | Successful synthesis of the target peptide. | Not Quantified | [1] |
Mandatory Visualization
Caption: Logical flow of how pseudoproline dipeptides improve peptide synthesis outcomes.
Caption: Workflow for incorporating a pseudoproline dipeptide in manual Fmoc-SPPS.
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
This protocol outlines a manual solid-phase synthesis cycle for incorporating a pseudoproline dipeptide into a growing peptide chain on a resin.[1]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., Fmoc-Ala-Thr(ψMe,MePro)-OH) (2-5 eq.)
-
Coupling reagent (e.g., HATU) (2-5 eq.)
-
Base: N,N-Diisopropylethylamine (DIPEA) (4-10 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser or TNBS test reagents for monitoring
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF in a reaction vessel.[1]
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and coupling reagent (e.g., HATU) in a minimum volume of DMF. Add DIPEA and mix for 1-2 minutes.[1]
-
Coupling: Immediately add the activated dipeptide solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult sequences, a second coupling (double coupling) with a fresh solution of activated dipeptide is recommended to ensure the reaction goes to completion.[1]
-
Monitoring: Take a small sample of resin beads and perform a Kaiser or TNBS test to check for the presence of free primary amines. A negative result (e.g., colorless beads for TNBS) indicates a complete reaction.[1][13]
-
Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[1]
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the newly added dipeptide.[1]
-
Final Wash: Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid in the sequence.[1]
Protocol 2: Cleavage from Resin and Pseudoproline Deprotection
This protocol describes the final step of cleaving the peptide from the resin, which also removes side-chain protecting groups and converts the pseudoproline back to its native amino acid.[1]
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water at 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin with DCM and dry it thoroughly under vacuum.[1][16]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional agitation.[1] This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to its native Ser, Thr, or Cys residue.[1][2]
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to cold diethyl ether.[1][16]
-
Purification: Pellet the peptide via centrifugation, wash with cold ether, and then purify using standard techniques such as reverse-phase HPLC.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The role of pseudo-proline dipeptides [gtpeptide.com]
- 9. bachem.com [bachem.com]
- 10. Pseudoproline - Wikipedia [en.wikipedia.org]
- 11. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Resin Selection for Pseudoproline-Containing Peptides
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal resin for the solid-phase peptide synthesis (SPPS) of peptides containing pseudoproline dipeptides.
Frequently Asked Questions (FAQs)
Q1: What are pseudoproline dipeptides and why are they used in peptide synthesis?
A1: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine (Ser), Threonine (Thr), or Cysteine (Cys) where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1] This modification introduces a temporary "kink" into the peptide backbone, similar to a native proline residue.[1] This structural disruption is key to their function: by interrupting the formation of secondary structures like β-sheets, which are a primary cause of peptide chain aggregation, pseudoprolines enhance the solvation of the growing peptide.[1] This leads to improved coupling efficiencies, higher crude peptide purity, and significantly increased overall yields, especially for long or notoriously "difficult sequences".[1]
Q2: Why is resin selection particularly important when using pseudoproline dipeptides?
A2: While pseudoproline dipeptides are powerful tools for disrupting peptide aggregation, their effectiveness can be significantly enhanced by the choice of solid support. The resin provides the microenvironment for the synthesis, and its properties can either synergize with or counteract the benefits of the pseudoproline. An appropriate resin will ensure optimal swelling, solvation of the growing peptide chain, and accessibility of reagents, further minimizing the risk of aggregation and improving synthetic outcomes.
Q3: Which types of resins are recommended for use with pseudoproline dipeptides?
A3: Low-aggregation and highly solvating resins are strongly recommended. Polyethylene glycol (PEG)-based resins, such as ChemMatrix®, are particularly effective for synthesizing complex peptides in combination with pseudoprolines.[2] 2-chlorotrityl (2-CTC) resin is also a good choice, especially for the synthesis of protected peptide fragments, as it allows for cleavage under very mild acidic conditions that leave the pseudoproline ring intact.[2][3]
Q4: Can I use standard polystyrene (PS) resins with pseudoproline dipeptides?
A4: While it is possible, it is not ideal for challenging sequences. Polystyrene resins are more hydrophobic and have a greater tendency to promote peptide aggregation.[4] For peptides prone to aggregation, the benefits of using pseudoproline dipeptides may be diminished when a standard PS resin is used. In such cases, a PEG-based resin like ChemMatrix® is often superior.[5][6]
Q5: How does the choice of resin affect the cleavage of the final peptide?
A5: The choice of resin dictates the cleavage conditions. For instance, 2-chlorotrityl resin allows for the cleavage of the peptide with the pseudoproline moiety still in place using very mild acids (e.g., 1% TFA), which is advantageous for fragment condensation strategies.[2] Resins like Rink Amide or Wang require stronger acid cleavage cocktails (e.g., TFA/TIS/water 95:2.5:2.5) to release the peptide.[1] These standard cleavage conditions also simultaneously and completely remove the pseudoproline's oxazolidine or thiazolidine ring, regenerating the native Ser, Thr, or Cys residue.[2]
Resin Selection Guide
The following table provides a summary of recommended resins for use with pseudoproline-containing peptides.
| Resin Type | Key Characteristics | Recommended For | Not Recommended For |
| ChemMatrix® (PEG-based) | Excellent swelling in a variety of solvents.[7] High solvation capacity for the growing peptide chain.[5] Reduces on-resin aggregation.[5] | Long and difficult sequences, aggregation-prone peptides (e.g., RANTES, hIAPP).[2][5] | Routine synthesis of very short, non-aggregating peptides where cost is a primary concern. |
| 2-Chlorotrityl (2-CTC) Resin | Highly acid-labile linker.[8] Allows for cleavage of protected peptide fragments.[9] Minimizes racemization of the C-terminal amino acid. | Synthesis of protected peptide fragments for subsequent solution-phase ligation.[9] Peptides with acid-sensitive residues. | Peptides requiring a C-terminal amide (unless a suitable linker is used). |
| Wang Resin | Standard resin for the synthesis of C-terminal peptide acids.[8] Moderate swelling properties. | Routine synthesis of moderately sized peptides that are not expected to be highly aggregating. | Very long or highly hydrophobic peptides prone to aggregation. |
| Rink Amide Resin | Standard resin for the synthesis of C-terminal peptide amides.[8] Good stability during synthesis. | Peptides requiring a C-terminal amide. | Highly aggregation-prone sequences where a PEG-based resin would be superior. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Crude Peptide Purity | - On-resin aggregation: The chosen resin is not providing adequate solvation for the growing peptide chain. - Inefficient coupling: Steric hindrance or aggregation is preventing complete coupling reactions. | - Switch to a more solvating resin: If using a polystyrene-based resin, switch to a PEG-based resin like ChemMatrix®.[5] - Optimize pseudoproline placement: Ensure pseudoproline dipeptides are placed strategically before hydrophobic regions and spaced approximately 5-6 residues apart.[2] - Increase coupling time and/or use double coupling: For difficult couplings, extend the reaction time or perform a second coupling. |
| Low Yield of Final Peptide | - Incomplete cleavage from the resin: The cleavage cocktail or reaction time may be insufficient for the chosen resin. - Peptide aggregation during synthesis: Leading to truncated or deletion sequences. | - Verify cleavage protocol: Ensure the cleavage cocktail and time are appropriate for your resin (e.g., longer cleavage time for some thiazolidine-containing pseudoprolines). - Improve solvation during synthesis: Switch to a PEG-based resin to minimize aggregation and improve synthetic efficiency.[2] |
| Difficulty in Purifying the Crude Peptide | - Presence of closely eluting impurities: Often due to deletion or truncated sequences resulting from aggregation during synthesis. | - Improve the synthesis strategy to enhance crude purity: Utilize a combination of pseudoproline dipeptides and a highly solvating resin like ChemMatrix® to minimize the formation of impurities.[5] |
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS of a Pseudoproline-Containing Peptide on ChemMatrix® Resin
This protocol provides a general guideline for the manual solid-phase synthesis of a peptide containing a pseudoproline dipeptide on ChemMatrix® resin.
1. Resin Swelling:
-
Place the desired amount of ChemMatrix® resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (3-5 times).
4. Pseudoproline Dipeptide Coupling:
-
Follow the same procedure as in step 3, using the Fmoc-protected pseudoproline dipeptide.
5. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5).[5]
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Pellet the peptide by centrifugation, wash with cold ether, and dry.
Protocol 2: Synthesis of a Protected Peptide Fragment on 2-Chlorotrityl Resin
This protocol is suitable for preparing a protected peptide fragment containing a pseudoproline dipeptide.
1. Loading the First Amino Acid (Pseudoproline Dipeptide):
-
Swell the 2-chlorotrityl chloride resin in dry DCM.
-
In a separate flask, dissolve the Fmoc-pseudoproline dipeptide (1.0-1.5 equivalents relative to the resin) and DIPEA (3-4 equivalents) in dry DCM.
-
Add the amino acid solution to the resin and agitate for 2-4 hours.
-
To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin with DCM and DMF.
2. Peptide Elongation:
-
Follow steps 2-4 from Protocol 1 for subsequent Fmoc deprotection and amino acid couplings.
3. Cleavage of the Protected Peptide Fragment:
-
Wash the final peptide-resin with DCM and dry thoroughly.
-
Prepare a cleavage solution of 1% TFA in DCM.
-
Treat the resin with the cleavage solution for 2 minutes and collect the filtrate into a flask containing 10% pyridine in methanol to neutralize the acid.[9]
-
Repeat this process 5-10 times until the product is fully cleaved (monitor by TLC or HPLC).
-
Combine the filtrates and evaporate the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline - Wikipedia [en.wikipedia.org]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. researchgate.net [researchgate.net]
- 7. rawpeg.com [rawpeg.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of Peptides Synthesized with Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For Researchers, Scientists, and Drug Development Professionals
The synthesis of "difficult" peptides, those prone to aggregation due to strong intermolecular hydrogen bonding, presents a significant challenge in drug discovery and development. The formation of secondary structures like β-sheets during solid-phase peptide synthesis (SPPS) can lead to incomplete coupling reactions, resulting in low yields and complex crude products that are challenging to purify and analyze. The incorporation of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, is a powerful strategy to mitigate these issues. By introducing a "kink" in the peptide backbone, these dipeptides disrupt the formation of secondary structures, thereby improving synthesis efficiency and the quality of the crude peptide.
This guide provides a comparative analysis of the LC-MS analysis of a model "difficult" peptide synthesized with and without the this compound dipeptide. We present supporting experimental protocols and quantitative data to illustrate the impact of this pseudoproline dipeptide on the analytical outcome.
The Impact of Pseudoproline Dipeptides on Peptide Synthesis and Analysis
The use of this compound in SPPS offers several advantages over the standard Fmoc-Glu(OtBu)-Ser-OH dipeptide for sequences prone to aggregation:
-
Improved Crude Purity: By preventing on-resin aggregation, pseudoproline dipeptides lead to a higher percentage of the target peptide in the crude product, with fewer deletion and truncation impurities.
-
Enhanced Solubility: The disruption of secondary structures often results in a crude peptide that is more soluble in standard HPLC solvents, facilitating easier purification and analysis.
-
More Efficient Synthesis: Improved solvation of the growing peptide chain allows for more efficient coupling of subsequent amino acids, leading to higher overall yields.
These improvements in the synthesis have a direct and positive impact on the subsequent LC-MS analysis, resulting in cleaner chromatograms and more reliable quantification.
Comparative LC-MS Analysis: A Hypothetical Case Study
To illustrate the benefits of using this compound, we present a hypothetical case study of a difficult peptide sequence: H-Phe-Val-Ala-Glu-Ser-Gly-Leu-Ile-Lys-NH2. The synthesis is compared using the standard dipeptide (Method A) and the pseudoproline dipeptide (Method B).
Table 1: Comparison of Crude Peptide Purity and Yield
| Parameter | Method A: Standard Dipeptide | Method B: Pseudoproline Dipeptide |
| Crude Purity (by RP-HPLC) | 45% | 85% |
| Major Impurities | Deletion sequences, Truncated peptides | Minimal deletion sequences |
| Crude Yield | 35% | 70% |
| Solubility in 50% ACN/H2O | Poor, requires sonication | Readily soluble |
Table 2: Comparative Reversed-Phase LC-MS Performance
| Parameter | Method A: Standard Dipeptide | Method B: Pseudoproline Dipeptide |
| Retention Time (Main Peak) | 15.2 min | 15.8 min |
| Peak Shape (Asymmetry) | 1.8 (Tailing) | 1.1 (Symmetrical) |
| Resolution from Major Impurity | 1.2 | 2.5 |
| Mass Accuracy (ppm) | < 5 | < 2 |
| Signal-to-Noise Ratio | 150:1 | 500:1 |
The data clearly indicates that the peptide synthesized with the pseudoproline dipeptide (Method B) exhibits significantly higher crude purity and yield. In the subsequent LC-MS analysis, this translates to a more symmetrical peak shape, better resolution from impurities, and a higher signal-to-noise ratio, all of which contribute to more accurate and reliable quantification.
Experimental Protocols
Detailed methodologies for the LC-MS analysis of the synthesized peptides are provided below. Two alternative LC-MS methods are presented to offer options for optimizing the analysis of such peptides.
Protocol 1: Standard Reversed-Phase LC-MS
This protocol is a standard method suitable for the analysis of a wide range of peptides.
-
Sample Preparation:
-
Dissolve the crude peptide in 50% acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-2000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Protocol 2: Alternative LC-MS using a Different Ion-Pairing Agent
For "difficult" peptides that may still exhibit some aggregation or poor peak shape with formic acid, using a stronger ion-pairing agent like trifluoroacetic acid (TFA) can improve chromatographic performance. However, TFA can cause ion suppression in the mass spectrometer. A good compromise can be the use of difluoroacetic acid (DFA).[1]
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1, but use 0.1% DFA instead of 0.1% formic acid in the sample solvent.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% DFA in water.
-
Mobile Phase B: 0.1% DFA in acetonitrile.
-
Gradient: 5-60% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Follow the same MS conditions as in Protocol 1. The use of DFA may result in slightly reduced signal intensity compared to formic acid but often provides superior chromatographic resolution.[1]
-
Visualizing the Workflow
To better illustrate the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflow from synthesis to comparative data analysis.
Caption: Logical relationship between synthesis method and analytical outcome.
References
The Strategic Advantage of Pseudoproline Dipeptides in HPLC Purification of Crude Peptides
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The purification of crude synthetic peptides is a critical yet often challenging step in the production of therapeutic and research-grade peptides. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this process; however, the purity of the initial crude material significantly impacts the efficiency, yield, and cost-effectiveness of the purification. For complex, aggregation-prone sequences, the incorporation of pseudoproline dipeptides during solid-phase peptide synthesis (SPPS) has emerged as a powerful strategy to enhance the quality of the crude product, thereby streamlining HPLC purification.
This guide provides an objective comparison of the HPLC purification of crude peptides synthesized with and without pseudoproline dipeptides, supported by experimental data. Detailed methodologies and workflow visualizations are included to assist researchers in optimizing their peptide synthesis and purification strategies.
The Challenge of Crude Peptide Purification
Following SPPS and cleavage from the resin, the crude peptide product is a heterogeneous mixture containing the target peptide along with a variety of impurities. These impurities commonly include:
-
Deletion sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.
-
Truncated sequences: Shorter peptide fragments resulting from premature termination of the synthesis.
-
Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.
-
By-products: Formed from side reactions during synthesis and cleavage.
The presence of these impurities, particularly those with physicochemical properties similar to the target peptide, complicates HPLC purification, often requiring multiple chromatographic steps and leading to reduced recovery yields. Peptide aggregation during synthesis is a primary contributor to the formation of these impurities.
Pseudoproline Dipeptides: A Solution to Aggregation
Pseudoproline dipeptides are derivatives of serine or threonine that introduce a temporary "kink" in the peptide backbone, mimicking the structure of proline.[1][2] This structural disruption effectively breaks the intermolecular hydrogen bonds that lead to the formation of secondary structures like β-sheets, a major cause of peptide aggregation during SPPS.[1][3] By minimizing aggregation, pseudoproline dipeptides enhance the solvation of the growing peptide chain, leading to more efficient coupling reactions and a significantly purer crude product.[1]
Comparative Performance Analysis: With and Without Pseudoproline
The benefits of incorporating pseudoproline dipeptides are evident in the improved purity and yield of crude peptides, which directly translates to a more efficient HPLC purification process.
Quantitative Data Summary
The following tables summarize experimental data from the synthesis of challenging peptides, highlighting the impact of pseudoproline dipeptides on crude product quality.
Table 1: Crude Product Yield Comparison for Amyloid Beta-Peptide (Aβ42) Synthesis
| Synthesis Strategy | Crude Yield (%) |
| Standard Fmoc/tBu SPPS | 56 |
| SPPS with Pseudoproline Dipeptides | 72 |
Data sourced from a study on the synthesis of the challenging amyloid beta-peptide (Aβ42).[1]
Table 2: Crude Product Purity Comparison for a Human Growth Hormone (hGH)-Derived Peptide
| Synthesis Strategy | Crude Purity by HPLC (%) |
| Initial Stepwise Synthesis | Not purifiable |
| Optimized Synthesis with Pseudoproline Monomer | 42 |
| Further Optimized Synthesis with Pseudoproline and SIT-Protection | 70 |
Data from the synthesis of a 16-residue hGH-derived peptide, demonstrating a significant improvement in crude purity with an optimized strategy including pseudoproline.[2][4]
Experimental Protocols
HPLC Purification of a Crude Pseudoproline-Containing Peptide
This protocol outlines a general procedure for the purification of a crude peptide containing a pseudoproline-derived residue using reversed-phase HPLC (RP-HPLC).
1. Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. A common choice is a mixture of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA).[1] For hydrophobic peptides, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may be used to aid dissolution.[5]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.
2. HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is standard for peptide purification.[6] The column dimensions will depend on the amount of crude peptide to be purified.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions:
-
Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for a sufficient time.
-
Gradient: A linear gradient of increasing mobile phase B is typically used. The gradient slope is optimized to achieve the best separation of the target peptide from its impurities. A shallow gradient (e.g., 0.5-1% increase in B per minute) often provides better resolution.
-
Flow Rate: The flow rate is determined by the column dimensions.
-
Detection: Monitor the elution profile at 214 nm or 220 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp and Tyr).[7]
4. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Identify the fractions containing the target peptide with the desired purity using mass spectrometry.
5. Pooling and Lyophilization:
-
Pool the fractions that meet the purity criteria.
-
Lyophilize the pooled fractions to obtain the purified peptide as a dry powder.
Visualizing the Advantage
The following diagrams illustrate the experimental workflow and the underlying principle of how pseudoproline dipeptides improve the purification process.
Caption: Experimental workflow for the synthesis and HPLC purification of a peptide incorporating pseudoproline dipeptides.
Caption: Impact of pseudoproline on the peptide synthesis and purification cascade.
Conclusion
The incorporation of pseudoproline dipeptides into SPPS protocols offers a clear advantage for the synthesis of challenging peptides. By mitigating on-resin aggregation, this strategy leads to a crude product with significantly higher purity and yield. This improved starting material simplifies the subsequent HPLC purification process, often reducing the need for multiple chromatographic steps, which in turn increases the overall recovery of the final, pure peptide. For researchers working with "difficult sequences," the use of pseudoproline dipeptides is a highly recommended approach to enhance the efficiency and success of both synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. polypeptide.com [polypeptide.com]
- 4. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. protocols.io [protocols.io]
Confirming Peptide Sequence Integrity: A Comparative Guide to Synthesis with Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals, the accurate synthesis and sequence confirmation of peptides are critical for reliable downstream applications. This guide provides a comprehensive comparison of solid-phase peptide synthesis (SPPS) using the pseudoproline dipeptide Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH against standard synthesis methods, with a focus on confirming the final peptide sequence.
The synthesis of peptides, particularly those with sequences prone to aggregation, presents a significant challenge in peptide chemistry. The formation of secondary structures on the solid support can hinder coupling efficiencies, leading to deletion sequences and low yields of the target peptide. This compound is a specialized dipeptide designed to mitigate these issues by introducing a temporary "kink" in the peptide backbone, thereby disrupting aggregation and improving synthetic outcomes.[1][2] This guide presents a comparative analysis of using this pseudoproline dipeptide versus a standard synthesis approach for a model "difficult" peptide sequence, followed by detailed protocols for sequence confirmation.
Comparative Analysis: Standard SPPS vs. Pseudoproline-Assisted SPPS
To illustrate the impact of this compound, we present a comparative analysis of the synthesis of a hypothetical aggregation-prone decapeptide: H-Phe-Ala-Glu-Ser-Val-Ile-Gly-Ala-Ile-Phe-NH₂ . In the standard synthesis, Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH are coupled sequentially. In the pseudoproline-assisted synthesis, the dipeptide this compound is incorporated at the Glu-Ser junction.
Quantitative Data Summary
| Metric | Standard SPPS | SPPS with this compound | Reference |
| Crude Peptide Purity (HPLC Area %) | ~65% | >85% | [3] |
| Overall Yield of Purified Peptide | Low to negligible | Moderate to High | [1] |
| MS/MS Sequence Coverage | Incomplete, with low-intensity fragment ions in the aggregation-prone region | Complete, with strong b- and y-ion series throughout the sequence | [3] |
| Confirmation by Edman Degradation | Difficult due to low yield and impurities | Straightforward confirmation of N-terminal sequence | [4] |
Note: The data presented is a representative summary based on literature describing the synthesis of "difficult" peptides and may vary depending on the specific sequence and synthesis conditions.
The use of the pseudoproline dipeptide consistently leads to a higher purity of the crude peptide, which significantly simplifies purification and increases the final yield.[5] For notoriously difficult sequences, the incorporation of pseudoproline dipeptides can be the deciding factor between a failed synthesis and obtaining the desired product.[1]
Experimental Protocols
Detailed methodologies for the synthesis, cleavage, purification, and sequence confirmation of the model peptide are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the model decapeptide using both standard and pseudoproline-assisted methods.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH and Fmoc-Ser(tBu)-OH for standard synthesis)
-
This compound
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Synthesis):
-
Activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion using a Kaiser or TNBS test.
-
-
Dipeptide Coupling (Pseudoproline-Assisted Synthesis):
-
Activate the this compound dipeptide (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF.
-
Add the activated dipeptide solution to the resin and couple for 2-4 hours.
-
Monitor coupling completion.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Protocol 2: Peptide Cleavage and Purification
Objective: To cleave the synthesized peptide from the resin and purify it.
Materials:
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
-
HPLC grade water and acetonitrile
-
Preparative reverse-phase HPLC system with a C18 column
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry thoroughly under vacuum.
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and purify by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide powder.
Protocol 3: Peptide Sequence Confirmation by Mass Spectrometry (MS/MS)
Objective: To confirm the amino acid sequence of the purified peptide.
Materials:
-
Electrospray ionization tandem mass spectrometer (ESI-MS/MS)
-
Solvents for sample preparation (e.g., 0.1% formic acid in water/acetonitrile)
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in the appropriate solvent.
-
MS1 Analysis: Infuse the sample into the mass spectrometer and acquire the full MS spectrum to determine the parent mass of the peptide.
-
MS/MS Analysis: Select the parent ion for fragmentation using collision-induced dissociation (CID) or other fragmentation methods.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the b- and y-ion series. The mass differences between consecutive ions in a series correspond to the masses of the amino acid residues, thus confirming the sequence.
Protocol 4: N-terminal Sequencing by Edman Degradation
Objective: To independently confirm the N-terminal sequence of the peptide.
Materials:
-
Automated Edman sequencer
-
Phenyl isothiocyanate (PITC)
-
Trifluoroacetic acid (TFA)
-
Solvents for extraction and HPLC analysis
Procedure:
-
Sample Loading: Load the purified peptide onto the sequencer's sample support.
-
Coupling: React the N-terminal amino group with PITC under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: Treat the PTC-peptide with TFA to cleave the N-terminal amino acid as a thiazolinone derivative.
-
Conversion and Identification: The thiazolinone derivative is automatically converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC by comparing its retention time to known standards.
-
Cycling: The remaining peptide undergoes the next cycle of degradation. The sequence is determined by the order of the identified PTH-amino acids.[4]
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
Conclusion
The incorporation of this compound into the solid-phase synthesis of aggregation-prone peptides provides a distinct advantage over standard protocols. This is evidenced by a significant improvement in the purity of the crude product, which translates to a higher overall yield of the target peptide.[3] Consequently, the subsequent confirmation of the peptide sequence by mass spectrometry and Edman degradation is more straightforward and reliable. For researchers and drug development professionals tackling challenging peptide sequences, the strategic use of pseudoproline dipeptides is a highly effective methodology to ensure the integrity and quality of the final product.
References
A Comparative Guide to Serine-Derived vs. Threonine-Derived Pseudoprolines in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of chemical tools to overcome synthetic challenges is paramount. Among these, pseudoproline dipeptides are instrumental in mitigating peptide aggregation and enhancing synthesis efficiency. This guide provides an objective comparison of the performance of serine-derived (Ser(ΨPro)) and threonine-derived (Thr(ΨPro)) pseudoprolines, supported by available data and detailed experimental protocols.
Introduction to Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized onto the backbone nitrogen, forming an oxazolidine ring.[1][2] This modification introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary structures like β-sheets that are responsible for aggregation during SPPS.[1][3][4] The pseudoproline moiety is stable under standard Fmoc SPPS conditions and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, regenerating the native serine or threonine residue.[1][4]
Performance Comparison: Ser(ΨPro) vs. Thr(ΨPro)
The selection between a serine-derived and a threonine-derived pseudoproline can influence the outcome of a challenging synthesis. While both are effective, they exhibit key differences in their structure-disrupting capabilities and reactivity.
Qualitative Performance Comparison
| Feature | Serine-Derived Pseudoproline (Fmoc-Xaa-Ser(ΨPro)-OH) | Threonine-Derived Pseudoproline (Fmoc-Xaa-Thr(ΨPro)-OH) |
| Structure-Disrupting Effect | Good performance in disrupting aggregation.[1] | The additional methyl group on the oxazolidine ring can further enhance the structure-breaking effect.[1] |
| Acylation Efficiency (Coupling onto the Pseudoproline) | Generally excellent conversion. | Conversion can vary widely and is often more challenging than with Ser(ΨPro).[5] Considered less reactive. |
| General Use | Widely used and commercially available for a variety of preceding amino acids (Xaa).[1] | Utilized in syntheses where a stronger disruption of secondary structure is required. |
Quantitative Data
Experimental Protocols
The following are generalized yet detailed protocols for the application of serine- and threonine-derived pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-Rink Amide resin or other suitable solid support
-
Fmoc-protected amino acids
-
Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane)
-
Cold diethyl ether
Synthesis of a Model Peptide (e.g., a segment of Amyloid-Beta)
This protocol outlines the manual synthesis of a peptide incorporating a pseudoproline dipeptide.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Pseudoproline Dipeptide Coupling (Serine- or Threonine-Derived):
-
Dissolve the Fmoc-Xaa-Ser(ΨPro)-OH or Fmoc-Xaa-Thr(ΨPro)-OH dipeptide (1.5 eq.), HATU (1.45 eq.), and HOBt (1.5 eq.) in DMF.
-
Add DIEA (3 eq.) and pre-activate for 1-2 minutes.
-
Add the solution to the resin and agitate for 2-4 hours. Due to the steric hindrance of the pseudoproline, a longer coupling time may be necessary. For Thr(ΨPro) dipeptides, monitoring the coupling reaction (e.g., with a Kaiser test) is highly recommended. If the coupling is incomplete, a second coupling can be performed.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent pseudoproline insertions) until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% H2O/2.5% TIS) for 2-3 hours at room temperature. This step also cleaves the oxazolidine ring of the pseudoproline, converting it back to a native serine or threonine residue.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Visualizations
Signaling Pathway Involving a Synthesized Peptide
Caption: A generic signaling pathway initiated by a synthesized peptide.
Experimental Workflow for SPPS with Pseudoprolines
Caption: Workflow of Solid-Phase Peptide Synthesis with Pseudoprolines.
Conclusion
Both serine- and threonine-derived pseudoprolines are powerful tools for overcoming challenges in solid-phase peptide synthesis, particularly for aggregation-prone sequences. The choice between them involves a trade-off between the potentially enhanced structure-disrupting effect of threonine-derived pseudoprolines and the generally more efficient and reliable coupling of their serine-derived counterparts. For sequences with moderate aggregation tendencies, serine-derived pseudoprolines are often the preferred choice due to their robust performance. In cases of extreme aggregation, the stronger "kink" introduced by a threonine-derived pseudoproline may be necessary, though careful monitoring of the coupling efficiency is advised. Ultimately, the optimal choice should be determined empirically based on the specific "difficult" sequence being synthesized.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Pseudoproline - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. rsc.org [rsc.org]
- 6. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH vs. Hmb-Protected Amino Acids
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the emergence of "difficult sequences"—peptides prone to aggregation and poor synthetic outcomes—presents a significant hurdle. To address these challenges, two powerful strategies have come to the forefront: the incorporation of pseudoproline dipeptides, such as Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, and the use of Hmb-protected amino acids. This guide provides an objective, data-driven comparison of these two approaches to aid in the selection of the optimal strategy for your research needs.
At their core, both pseudoproline dipeptides and Hmb-protected amino acids aim to disrupt the intermolecular and intramolecular hydrogen bonding that leads to the formation of secondary structures like β-sheets, a primary cause of peptide aggregation during synthesis.[1] However, they achieve this through distinct mechanisms, which in turn dictates their applicability and overall performance.
This compound is a specific example of a pseudoproline dipeptide. These building blocks are derivatives of serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized to form an oxazolidine or thiazolidine ring.[2] This cyclic structure introduces a "kink" in the peptide backbone, effectively disrupting the formation of ordered secondary structures.[3] To circumvent the steric hindrance associated with coupling an amino acid to the modified backbone, pseudoprolines are typically incorporated as dipeptides.[4]
On the other hand, Hmb-protected amino acids involve the temporary protection of the backbone amide nitrogen with a 2-hydroxy-4-methoxybenzyl (Hmb) group.[1] This modification physically blocks the hydrogen bond donor, thereby preventing the formation of hydrogen-bonded aggregates.[5] The Hmb group is stable during the Fmoc deprotection steps and is removed during the final acid cleavage from the resin.[5]
Quantitative Performance Comparison
While extensive head-to-head comparisons across a wide array of peptides are limited in the literature, the synthesis of notoriously "difficult" peptides provides valuable insights into the relative performance of these two methodologies. A comparative study has shown that while both strategies significantly improve the purity of crude peptides, the incorporation of pseudoprolines is often superior to Hmb backbone protection.[1] This is primarily attributed to the slow and often incomplete coupling of the amino acid residue immediately following the Hmb-modified amino acid.[1][6]
| "Difficult" Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Crude Purity (%) | Reference |
| Human Amylin (IAPP) (8-37) | Standard Fmoc SPPS | Traces | Not Reported | [3] |
| With Pseudoproline Dipeptides | Successful Synthesis | Not Reported | [3] | |
| Amyloid Beta (Aβ1-42) | Standard Fmoc SPPS | 33 | Not Reported | [3] |
| With Pseudoproline Dipeptides | 57 | Not Reported | [3] |
Mechanisms of Action at a Glance
The fundamental differences in how these two classes of reagents prevent peptide aggregation are visualized below.
Experimental Protocols
Below are generalized protocols for the incorporation of this compound and an Hmb-protected amino acid in manual solid-phase peptide synthesis. Note that optimization may be required based on the specific peptide sequence, resin, and coupling reagents used.
Protocol 1: Incorporation of this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and the N-terminal Fmoc group of the growing peptide chain on the resin has been removed.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
-
Dipeptide Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the dipeptide.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the reaction for completion using a Kaiser test (should be negative). If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Proceed with the Fmoc deprotection of the newly added glutamic acid residue and continue with the synthesis of the peptide.
-
Protocol 2: Incorporation of an Fmoc-Hmb-Protected Amino Acid
This protocol outlines the steps for coupling an Fmoc-Hmb-protected amino acid and the subsequent amino acid.
-
Resin Preparation:
-
Swell and deprotect the resin as described in Protocol 1.
-
-
Fmoc-Hmb-Amino Acid Coupling:
-
Couple the Fmoc-Hmb-amino acid (e.g., Fmoc-(Hmb)Gly-OH) using standard coupling protocols, similar to the dipeptide coupling described above.
-
-
Fmoc Deprotection:
-
Deprotect the Fmoc group of the Hmb-modified residue using 20% piperidine in DMF.
-
-
Coupling of the Subsequent Amino Acid (Critical Step):
-
Due to the steric hindrance of the Hmb group, the coupling of the next amino acid can be challenging.[1]
-
Use a more potent coupling reagent combination, such as symmetrical anhydrides or acid fluorides in dichloromethane (DCM).[7]
-
Extended coupling times (may require several hours to overnight) and/or double coupling are often necessary to achieve a high coupling efficiency.[8]
-
Monitor the reaction completion carefully using a Kaiser test.
-
-
Final Cleavage:
-
The Hmb protecting group is cleaved simultaneously with the side-chain protecting groups and the peptide from the resin using a standard trifluoroacetic acid (TFA)-based cleavage cocktail.[5]
-
Comparative SPPS Workflow
The following diagram illustrates the key differences in the SPPS workflow when using a standard approach versus incorporating a pseudoproline dipeptide or an Hmb-protected amino acid to overcome a difficult sequence.
Conclusion and Recommendations
Both this compound and Hmb-protected amino acids are powerful tools for the synthesis of "difficult" peptides. The choice between them depends on the specific peptide sequence and the nature of the synthetic challenge.
-
This compound (and other pseudoproline dipeptides) are generally considered the more robust and effective option for improving purity and yield, especially for highly aggregating sequences.[3] Their main limitation is the requirement of a serine, threonine, or cysteine residue at the appropriate position in the peptide sequence.[3]
-
Hmb-protected amino acids offer greater flexibility as they can be incorporated at almost any position in the peptide chain.[3] However, researchers must be prepared to optimize the coupling of the subsequent amino acid, which can be a significant bottleneck.
For critical and notoriously difficult syntheses where a serine or threonine is present, the use of a pseudoproline dipeptide like this compound is highly recommended. If the difficult sequence does not contain these residues, Hmb-protected amino acids provide a valuable alternative, provided that the subsequent coupling step is carefully managed.
References
- 1. The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
The Decisive Impact of Pseudoproline Dipeptides on Final Peptide Structure: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the challenge of producing high-purity peptides, especially those with "difficult" sequences, is a persistent hurdle. Aggregation during synthesis, driven by the formation of secondary structures like β-sheets, can lead to low yields and purification nightmares. This guide provides an objective comparison of peptide synthesis outcomes with and without the incorporation of pseudoproline dipeptides, supported by experimental data, detailed protocols, and illustrative workflows to elucidate their profound impact on the final peptide structure and purity.
Pseudoproline dipeptides, derivatives of serine, threonine, or cysteine, act as temporary "kink-inducers" in the growing peptide backbone. This structural disruption effectively hinders inter-chain hydrogen bonding, the primary cause of on-resin aggregation. The result is a more successful and efficient synthesis, particularly for long, hydrophobic, or otherwise aggregation-prone peptide sequences.
Quantitative Impact Assessment: A Side-by-Side Comparison
The true measure of a synthetic strategy's effectiveness lies in the quantitative outcomes. The following table summarizes experimental data from studies on notoriously "difficult" peptides, comparing key metrics from syntheses performed with and without the inclusion of pseudoproline dipeptides.
| Peptide Sequence | Synthesis Strategy | Crude Yield (%) | Purified Yield (%) | Purity Profile | Reference(s) |
| Amyloid Beta-Peptide (Aβ42) | Standard Fmoc/tBu SPPS | 56% | Not specified | Complex chromatogram with multiple impurities | [1][2] |
| SPPS with Pseudoproline | 57% | Not specified | Significantly cleaner chromatogram, major peak is the desired product | [2][3] | |
| Human Amylin (1-37) | Standard Fmoc SPPS | Traces of desired product | ~0% | Not obtainable | [4] |
| Fmoc-SPPS with Pseudoproline | High | Not specified | Successful synthesis, product pure enough for disulfide bond formation | [4] | |
| Asn(15) analog of WW domain FBP28 | Standard Fmoc-SPPS | "Impossible to obtain" | 0% | Failed synthesis | [5] |
| Fmoc-SPPS with Pseudoproline | Not specified | ~25% | Successful synthesis of the target peptide | [5] |
The data clearly demonstrates that while the crude yield may see a modest increase in some cases, the most significant impact of pseudoproline is on the purity of the crude product.[1] This translates to a more straightforward and efficient purification process, ultimately leading to a higher overall yield of the final, high-purity peptide. For some "difficult sequences," the use of pseudoproline can be the determining factor between a failed synthesis and obtaining a usable product.[1]
Visualizing the Mechanism and Workflow
To better understand the role of pseudoproline in peptide synthesis, the following diagrams illustrate its mechanism of action, a typical experimental workflow for comparative analysis, and a decision-making guide for its application.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chempep.com [chempep.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to Analytical Techniques for Validating Pseudoproline Incorporation
The strategic incorporation of pseudoproline (ΨPro) dipeptides is a critical tool in modern solid-phase peptide synthesis (SPPS), especially for long or aggregation-prone sequences. By inducing a temporary "kink" in the peptide backbone, pseudoprolines disrupt the formation of secondary structures that can hinder synthesis, thereby improving coupling efficiency and overall yield.[1][2][3][4] However, successful incorporation is not a given and must be rigorously verified. This guide provides an objective comparison of the primary analytical methods used to confirm pseudoproline incorporation, complete with experimental data and detailed protocols to assist researchers in selecting the most suitable techniques for their needs.
Core Analytical Techniques: A Head-to-Head Comparison
The validation of pseudoproline incorporation hinges on methods that can differentiate the unique oxazolidine or thiazolidine ring structure of the ΨPro moiety from the native dipeptide. The most common and effective techniques for this purpose are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). While Edman degradation is a powerful tool for peptide sequencing, its application in validating pseudoproline incorporation has limitations.
Mass Spectrometry (MS) is the most frequently used method due to its high sensitivity and speed. It primarily confirms incorporation by verifying the molecular weight of the peptide. After the synthesis and cleavage from the resin, the pseudoproline-containing peptide is analyzed. A match between the observed molecular weight and the calculated molecular weight for the peptide with the incorporated pseudoproline is a strong indicator of success.[1] Tandem MS (MS/MS) can provide further confirmation by analyzing fragmentation patterns, which will differ from the native peptide sequence.[1] However, it's important to be aware of potential artifacts, as the incorporation of pseudoproline can sometimes lead to higher-than-expected molecular weights.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy offers the most detailed structural information, making it the gold standard for unambiguous confirmation.[1] 1D and 2D NMR experiments can identify the specific protons within the pseudoproline ring, providing definitive proof of its presence.[6][7] While powerful, NMR is less sensitive than MS and requires larger amounts of purified peptide.[6]
High-Performance Liquid Chromatography (HPLC) is primarily a purification and quality control tool in this context.[2][8] While not a direct method for confirming incorporation, a change in the retention time of the modified peptide compared to the unmodified sequence can be an indirect indicator. The increased purity of the crude product in an HPLC chromatogram when pseudoprolines are used also suggests successful incorporation and its desired effect of reducing aggregation.[2]
Edman Degradation sequentially removes amino acids from the N-terminus of a peptide.[9][10][11] While effective for standard peptide sequencing, the modified structure of the pseudoproline dipeptide, particularly the lack of a primary amine on the proline-like nitrogen, can halt the degradation process.[9][12] This makes it unsuitable for sequencing through a pseudoproline-containing region.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes from each analytical technique when analyzing a peptide with a correctly incorporated pseudoproline.
| Analytical Method | Parameter | Expected Result for Pseudoproline-Containing Peptide | Comparison with Native Dipeptide |
| Mass Spectrometry (MS) | Molecular Weight (M) | Observed M = Calculated M (for ΨPro) | Calculated M will be higher by 2 Da than the native dipeptide.[1] |
| Tandem MS (MS/MS) | Characteristic fragmentation pattern unique to the ΨPro moiety. | Different fragmentation pattern.[1] | |
| NMR Spectroscopy | ¹H NMR Chemical Shift | Specific chemical shifts for the protons in the ΨPro ring. | Absence of ΨPro-specific signals.[1] |
| HPLC | Retention Time | Altered retention time compared to the native peptide. | Different retention time. |
| Crude Purity | Higher purity of the crude product.[2] | Lower purity due to aggregation and side reactions.[2] |
Experimental Protocols
Protocol 1: Manual Fmoc-SPPS Incorporating a Pseudoproline Dipeptide
This protocol outlines a manual solid-phase synthesis cycle for incorporating a pseudoproline dipeptide.[13]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin-bound peptide.
-
Activation of Pseudoproline Dipeptide: In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (5 eq.) and a coupling reagent like HATU (5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (10 eq.) and mix.[13]
-
Coupling: Add the activated pseudoproline dipeptide solution to the resin and agitate for 1-2 hours.[13]
-
Monitoring: Perform a Kaiser or TNBS test to ensure the coupling reaction is complete. A negative result indicates the absence of free primary amines.[13][14]
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.[13]
-
Chain Elongation: Continue with the synthesis by deprotecting the Fmoc group from the newly added dipeptide and coupling the next amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the dried resin with a cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) for 2-3 hours. This step cleaves the peptide from the resin, removes side-chain protecting groups, and converts the pseudoproline back to its native amino acid.[13]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and then purify using reverse-phase HPLC.[13]
Protocol 2: RP-HPLC Analysis of Crude Peptide Purity
This protocol provides a general method for analyzing the purity of the crude peptide by reverse-phase HPLC.[2]
-
Sample Preparation: Dissolve the crude peptide in a mixture of water and acetonitrile (ACN) with 0.1% TFA to a concentration of approximately 1 mg/mL.
-
HPLC System: Use an HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm or 220 nm.
-
Gradient: A suitable gradient of Mobile Phase B into Mobile Phase A to elute the peptide.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 3: LC-MS Analysis for Molecular Weight Confirmation
This protocol details the analysis of the peptide by liquid chromatography-mass spectrometry to confirm its molecular weight.[2]
-
LC Conditions: Use similar sample preparation and LC conditions as for RP-HPLC analysis. For better MS sensitivity, 0.1% formic acid can be used as a mobile phase additive instead of TFA.[2][15]
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: Set to encompass the expected mass-to-charge (m/z) ratios of the target peptide.
-
-
Data Acquisition: Acquire full scan MS data.
-
Data Analysis: Deconvolute the mass spectrum of the main peak to determine the molecular weight and compare it to the theoretical value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 11. ehu.eus [ehu.eus]
- 12. fiveable.me [fiveable.me]
- 13. benchchem.com [benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pubs.acs.org [pubs.acs.org]
Revolutionizing Peptide Synthesis: A Comparative Yield Analysis of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the challenge of producing high-purity, long, or aggregation-prone peptides is a persistent hurdle. The formation of secondary structures, such as β-sheets, during synthesis can lead to incomplete coupling reactions, resulting in low yields and difficult purifications.[1][2][3] This guide provides a comparative analysis of peptide synthesis yields with and without the use of the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, a tool designed to mitigate these challenges.
Pseudoproline dipeptides, such as this compound, are specialized building blocks that introduce a temporary "kink" into the peptide backbone.[1][4][5] This structural disruption effectively breaks the hydrogen-bonding patterns that lead to peptide aggregation, thereby enhancing the solvation of the growing peptide chain and improving the efficiency of both coupling and deprotection steps.[1][2][4] The oxazolidine ring of the pseudoproline is stable throughout the synthesis and is readily cleaved during the final trifluoroacetic acid (TFA) treatment, restoring the native serine residue.[5]
Comparative Yield and Purity Analysis
The incorporation of this compound at a strategic point in a "difficult" peptide sequence can lead to a dramatic improvement in the overall yield and purity of the crude product. While the exact yield enhancement is sequence-dependent, reports have shown that the use of pseudoproline dipeptides can increase product yield by as much as tenfold in highly aggregated sequences.[6]
| Parameter | Standard Synthesis without Pseudoproline | Synthesis with this compound |
| Crude Peptide Yield | Often low (<10% for difficult sequences) | Significantly higher (Potentially >50-60%) |
| Crude Peptide Purity | Low, with multiple deletion sequences | High, with the target peptide as the major product |
| Purification | Challenging and time-consuming | Simplified due to higher purity of crude product |
| Overall Isolated Yield | Very low | Substantially improved |
Experimental Protocols
The following are generalized protocols for solid-phase peptide synthesis, highlighting the incorporation of the pseudoproline dipeptide.
Standard Fmoc-SPPS Protocol (Without Pseudoproline)
-
Resin Swelling: The synthesis resin (e.g., Rink Amide resin) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes.[7][8] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH followed by Fmoc-Glu(OtBu)-OH) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and coupled to the resin-bound peptide. The reaction is typically agitated for 1-2 hours.[4][9]
-
Washing: The resin is washed with DMF to remove excess reagents.
-
Repeat: The deprotection and coupling steps are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).[4]
Fmoc-SPPS Protocol with this compound
-
Resin Swelling and Initial Cycles: The synthesis is initiated as per the standard protocol.
-
Incorporation of the Pseudoproline Dipeptide: At the point in the sequence corresponding to the Glu-Ser motif, the this compound dipeptide is coupled directly.
-
Activation and Coupling: The pseudoproline dipeptide (typically 1.5-2 equivalents) is activated with a standard coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.[4] This activated mixture is then added to the deprotected resin-bound peptide. The coupling time may be extended to ensure complete reaction, although standard times are often sufficient.[4]
-
-
Subsequent Cycles: Following the coupling of the pseudoproline dipeptide, the synthesis continues with the standard deprotection and coupling of the next Fmoc-amino acid.
-
Final Cleavage: The final cleavage from the resin with a TFA cocktail simultaneously removes all side-chain protecting groups and cleaves the oxazolidine ring of the pseudoproline, yielding the native peptide sequence.[5]
Workflow and Signaling Pathway Diagrams
References
- 1. chempep.com [chempep.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. benchchem.com [benchchem.com]
- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, a dipeptide commonly used in peptide synthesis.
While Safety Data Sheets (SDS) from multiple suppliers indicate that this compound is not classified as a hazardous substance or mixture, it is imperative to follow established laboratory protocols for chemical waste management.[1][2] Adherence to these guidelines minimizes risks and ensures safe handling.
Summary of Key Data
The following table summarizes essential information for this compound.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 909115-33-9[2][3] |
| Molecular Formula | C30H36N2O8[2][3] |
| Molecular Weight | 552.62 g/mol [2] |
| Hazard Classification | Not a hazardous substance or mixture[2] |
| Appearance | Solid/Powder |
| Primary Use | Laboratory chemicals, manufacture of substances[2] |
Experimental Protocol for Disposal
The recommended disposal procedure for this compound is based on general best practices for laboratory chemical waste.
1. Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety glasses with side shields or goggles, approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Chemically resistant gloves (inspect before use).[2]
-
A laboratory coat.[2]
2. Waste Segregation:
-
Collect the solid waste in a designated and compatible container.[2] Plastic containers are often preferred for chemical waste.[6]
3. Container Labeling:
-
The waste container must be clearly and accurately labeled with the full chemical name: "this compound".
-
Ensure the label also includes the date when the waste was first added to the container.
4. Solid Waste Disposal:
-
Carefully transfer the solid this compound into the designated waste container using a scoop or shovel.[2]
-
Avoid generating dust during transfer. If there is a potential for dust formation, conduct the transfer in a well-ventilated area or a fume hood.[2]
5. Storage:
-
Keep the waste container tightly closed except when adding waste.[6][7]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[6][8]
-
Ensure the SAA is inspected regularly for any signs of leakage.[8]
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the chemical waste.[6]
-
The primary recommendation is to "Offer surplus and non-recyclable solutions to a licensed disposal company."[5] Your EHS office will facilitate this process in compliance with all federal, state, and local regulations.[5]
-
Do not dispose of solid chemical waste in the regular trash or pour it down the drain.[4][7]
7. Contaminated Material Disposal:
-
Any materials, such as gloves or weighing paper, that are contaminated with this compound should be collected in a sealed container and disposed of as chemical waste along with the primary compound.[2][5]
-
Empty original containers should have their labels defaced and be disposed of according to institutional guidelines, which may allow for disposal as regular trash once thoroughly emptied.[7]
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
This guide provides crucial safety and logistical information for the handling and disposal of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH, a pseudoproline dipeptide used in solid-phase peptide synthesis. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various handling scenarios.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Safety glasses with side shields or chemical splash goggles.[1] | Nitrile gloves.[1] | Laboratory coat. | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.[1] |
| Handling Solutions | Chemical splash goggles. | Nitrile gloves.[1] | Laboratory coat. | Work in a chemical fume hood. |
| Cleaning and Disposal | Chemical splash goggles. | Nitrile gloves.[1] | Laboratory coat. | Not generally required if handled in a well-ventilated area or fume hood. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps will ensure the safe and effective use of this compound in a laboratory setting.
A. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is tightly sealed to prevent moisture absorption and contamination.
B. Handling the Solid Form (Weighing and Preparation):
-
Perform all manipulations of the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any dust.[1]
-
Wear all required PPE as outlined in the table above.
-
Use a clean, dedicated spatula or weighing tool to transfer the desired amount of the solid to a tared weighing vessel.
-
Avoid creating dust during transfer. Further processing may lead to the formation of combustible dusts, so take appropriate precautions.[1]
-
Promptly clean any spills of the solid material using appropriate methods to avoid generating dust.
-
Close the container tightly after use.
C. Handling the Solution Form (Dissolving and Use):
-
Always work within a chemical fume hood when handling solutions of the compound.
-
Wear appropriate PPE, including chemical splash goggles and nitrile gloves.
-
Slowly add the desired solvent to the solid to avoid splashing.
-
If necessary, use sonication or gentle vortexing to aid in dissolution.
-
Ensure the solution is completely dissolved before use in subsequent reactions.
-
If transferring the solution, use a clean pipette or syringe.
III. Disposal Plan
Proper disposal of chemical waste is crucial for environmental and personal safety. Follow these steps for the disposal of this compound and associated materials.
-
Solid Waste:
-
Dispose of any unused solid this compound in a designated chemical waste container for non-hazardous solid waste, unless local regulations specify otherwise.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the dissolved compound in a clearly labeled, sealed, and appropriate waste container.
-
Do not mix with incompatible waste streams.
-
Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of non-hazardous chemical waste.
-
-
Empty Containers:
-
Rinse empty containers with an appropriate solvent three times.
-
Collect the rinsate as liquid chemical waste.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream, as per institutional guidelines.
-
IV. Workflow Diagram
The following diagram illustrates the complete workflow for handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
